Product packaging for 4-Methyl-1-pentyn-3-ol(Cat. No.:CAS No. 565-68-4)

4-Methyl-1-pentyn-3-ol

Cat. No.: B1583275
CAS No.: 565-68-4
M. Wt: 98.14 g/mol
InChI Key: UTIFIONYBLSHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methyl-1-pentyn-3-ol is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96446. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B1583275 4-Methyl-1-pentyn-3-ol CAS No. 565-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIFIONYBLSHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031797
Record name 4-Methylpentyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Methylpentyn-3-ol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10263
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

565-68-4
Record name 4-Methyl-1-pentyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpentyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isopropylpropargyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylpentyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpentyn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Propargyl Alcohol

4-Methyl-1-pentyn-3-ol (CAS No. 565-68-4) is a secondary propargylic alcohol characterized by the presence of a terminal alkyne and a chiral carbinol center.[1][2] Its structure, featuring both a hydroxyl group and a carbon-carbon triple bond, makes it a valuable and versatile building block in organic synthesis. This guide provides an in-depth exploration of its core physical properties, offering both established data and the experimental context necessary for researchers, chemists, and professionals in drug development. Understanding these fundamental characteristics is paramount for its effective handling, reaction optimization, and integration into complex synthetic pathways.[2]

Core Physicochemical Data

The physical properties of this compound have been well-documented across various chemical literature and databases. A consolidated summary of these key quantitative descriptors is presented below. It is important to note that minor variations in reported values can arise from differences in measurement conditions and sample purity.

Physical PropertyValueSource(s)
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 131-139.3 °C at 760 mmHg[2]
Density 0.878 - 0.93 g/cm³ at 20-25 °C[2]
Refractive Index (n_D²⁰) ~1.436[2]
Flash Point 41 °C (105.8 °F)
Water Solubility Slightly soluble[2]
pKa (Predicted) 13.14 ± 0.20[2]

Structural and Spectroscopic Identity

The identity and purity of this compound are unequivocally confirmed through spectroscopic analysis. The key expected features are:

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the two primary functional groups. A strong and characteristically broad absorption band is expected in the region of 3300-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol, with the broadening resulting from intermolecular hydrogen bonding.[3][4] Concurrently, a sharp, weaker absorption should appear around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.[3] Another key, though weaker, signal for the alkyne C≡C stretch is anticipated in the 2100-2260 cm⁻¹ region.[3] The C-O stretching vibration of the secondary alcohol will present a strong band between 1150-1075 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum will show a distinct doublet for the terminal alkyne proton (≡C-H). The proton on the carbon bearing the hydroxyl group (the carbinol proton) will appear as a multiplet, with its chemical shift influenced by the solvent and concentration. The isopropyl group will be evident as a doublet for the two methyl groups and a multiplet for the methine proton.

    • ¹³C NMR : The carbon spectrum will distinctly show two signals in the alkyne region (~70-90 ppm). The carbon attached to the hydroxyl group will be deshielded, appearing in the 50-80 δ range.[4] The carbons of the isopropyl group will appear in the typical aliphatic region.

  • Mass Spectrometry : In mass spectrometry, this compound is expected to undergo characteristic fragmentation patterns for alcohols, including alpha cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[4]

Experimental Determination of Physical Properties

The accurate determination of physical constants is fundamental to verifying a substance's identity and purity. The protocols described herein are standard, validated methods suitable for a research or quality control setting.

Workflow for Physical Property Determination

G cluster_0 Purity & Identity Confirmation cluster_1 Property Measurement cluster_2 Data Validation Purity Sample Purity Check (GC/NMR) BoilingPoint Boiling Point Determination (Thiele Tube Method) Purity->BoilingPoint Density Density Measurement (Digital Density Meter) Purity->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Purity->RefractiveIndex Validation Compare with Literature Values BoilingPoint->Validation Density->Validation RefractiveIndex->Validation

Caption: Workflow for the experimental characterization of this compound.

Boiling Point Determination (Capillary Method)

This micro-scale method is efficient for determining the boiling point with minimal sample consumption. The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Methodology:

  • Preparation : Seal one end of a glass capillary tube using a burner. Place a small amount (1-2 mL) of this compound into a small test tube (fusion tube).

  • Assembly : Place the sealed capillary tube (sealed end up) inside the fusion tube containing the sample. Attach the fusion tube to a thermometer using a rubber band or wire.

  • Heating : Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.[7]

  • Observation : Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]

  • Measurement : Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[7] This moment signifies that the external pressure has just overcome the liquid's vapor pressure.

  • Record : Note the temperature and the ambient barometric pressure, as boiling point is pressure-dependent.

Expert Insight : The choice of the Thiele tube is deliberate; its design promotes uniform heating of the oil bath via convection currents, minimizing temperature gradients and ensuring a more accurate reading.[8]

Density Measurement (Oscillating U-Tube Method)

Modern digital density meters, operating under standards like ASTM D4052, provide highly accurate and rapid density measurements.[9][10]

Methodology:

  • Calibration : Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 20 °C).

  • Sample Introduction : Inject a small volume (approx. 1-2 mL) of this compound into the thermostatted oscillating U-tube cell, ensuring no air bubbles are present.[10] The absence of bubbles is critical for accuracy.

  • Measurement : The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is directly related to the sample's density.[11]

  • Data Output : The instrument's software calculates and displays the density, often at the measurement temperature and corrected to standard temperatures.

Expert Insight : This method is preferred for its precision, small sample volume requirement, and speed. The automated temperature control is crucial as density is highly dependent on temperature.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a unique physical constant for a pure compound at a specific temperature and wavelength.[12]

Methodology:

  • Calibration : Ensure the refractometer is calibrated. This is often done by measuring the refractive index of distilled water, which is 1.3330 at 20°C for the sodium D-line.

  • Sample Application : Open the prism assembly of the Abbe refractometer. Using a pipette, place a few drops of this compound onto the surface of the lower prism.

  • Measurement : Close the prisms. Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line. If a colored band is visible, adjust the compensator to remove it.

  • Reading : Align the sharp boundary line precisely with the center of the crosshairs in the eyepiece. Read the refractive index value from the instrument's scale.

  • Temperature : Record the temperature at which the measurement was taken, as the refractive index is temperature-sensitive.[12]

Safety and Handling

This compound is a flammable liquid and vapor (GHS Hazard H226).[1] It may also cause serious eye irritation (H319).[1] Standard laboratory safety protocols should be strictly followed. Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE) including safety glasses and chemical-resistant gloves. Store in a cool, dry, well-ventilated place away from ignition sources.[2]

Conclusion

The physical properties of this compound are well-defined, making it a reliable component in synthetic chemistry. The data and protocols presented in this guide offer a comprehensive framework for its use and characterization. Adherence to standardized measurement techniques is essential for ensuring the consistency and reproducibility of experimental outcomes, a cornerstone of scientific integrity in research and development.

References

An In-depth Technical Guide to 4-Methyl-1-pentyn-3-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-1-pentyn-3-ol, a secondary propargylic alcohol, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1][2] Its unique structure, featuring a terminal alkyne and a chiral secondary alcohol, provides a rich platform for a variety of chemical transformations.[3] This guide offers an in-depth exploration of the chemical and physical properties of this compound, its synthesis, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a distinct, strong odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[4] The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group (C3), making it a valuable building block for the synthesis of enantiomerically pure compounds.

Key Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₆H₁₀O[1][4]
Molecular Weight 98.14 g/mol [1][4]
CAS Number 565-68-4[1][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 133-134 °C[5]
Density 0.929 g/mL[6]
Refractive Index 1.4360[5]
Flash Point 41 °C (105.8 °F)[5]
Water Solubility Slightly soluble[1][7]
pKa 13.14 ± 0.20 (Predicted)[1][5]

Synthesis of this compound

The primary industrial synthesis of this compound involves the ethynylation of isobutyraldehyde. This reaction is a classic example of a nucleophilic addition to a carbonyl group, where a metal acetylide acts as the nucleophile.

General Synthesis Pathway

The synthesis can be conceptually broken down into two key steps: the formation of the acetylide anion and the subsequent nucleophilic attack on the aldehyde.

Synthesis_Pathway Acetylene Acetylene (H-C≡C-H) Acetylide Metal Acetylide (e.g., Na-C≡C-H) Acetylene->Acetylide Deprotonation StrongBase Strong Base (e.g., NaNH₂, n-BuLi) StrongBase->Acetylide Product This compound Acetylide->Product Nucleophilic Addition Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Product Workup Aqueous Workup Product->Workup Protonation

Caption: General synthesis pathway for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a representative procedure for the synthesis of this compound. Causality: The use of a strong base is crucial to deprotonate the weakly acidic terminal alkyne, generating the highly nucleophilic acetylide anion required for the carbon-carbon bond formation. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.

Materials:

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Acetylene gas or a suitable precursor

  • A strong base (e.g., sodium amide or n-butyllithium)

  • Isobutyraldehyde

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)

Procedure:

  • Apparatus Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet (for inert gas and acetylene), a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylide Formation: In the reaction flask, place the anhydrous solvent and the strong base. Cool the mixture in an ice-salt bath or a dry ice-acetone bath. Bubble acetylene gas through the solution or add a solution of a protected acetylene.

  • Aldehyde Addition: Once the acetylide formation is complete, slowly add a solution of isobutyraldehyde in the anhydrous solvent via the dropping funnel, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Workup: After the reaction is complete, cautiously quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dictated by the presence of the hydroxyl group and the terminal alkyne.[3] These functional groups can react independently or in concert, leading to a diverse range of chemical transformations.

Reactions of the Alkyne Group
  • Deprotonation: The terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide.[3] This acetylide can then participate in various carbon-carbon bond-forming reactions.

  • Hydration: In the presence of a mercury(II) catalyst and acid, the alkyne can undergo hydration to yield a methyl ketone.

  • Hydroboration-Oxidation: Reaction with borane followed by oxidation with hydrogen peroxide in a basic medium results in the formation of an aldehyde.

  • Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Glaser, and Hay couplings, to form more complex molecules.

Reactions of the Hydroxyl Group
  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-methyl-1-pentyn-3-one, using a variety of oxidizing agents (e.g., pyridinium chlorochromate (PCC), Swern oxidation).

  • Esterification and Etherification: The hydroxyl group can be converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.

  • Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., by protonation or conversion to a tosylate) and subsequently displaced by a nucleophile.

Reactivity_Diagram Main This compound AlkyneReactions Alkyne Reactions Main->AlkyneReactions HydroxylReactions Hydroxyl Reactions Main->HydroxylReactions Deprotonation Deprotonation AlkyneReactions->Deprotonation Hydration Hydration AlkyneReactions->Hydration Coupling Coupling Reactions AlkyneReactions->Coupling Oxidation Oxidation HydroxylReactions->Oxidation Esterification Esterification HydroxylReactions->Esterification Substitution Substitution HydroxylReactions->Substitution

Caption: Key reaction pathways of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and identification of this compound. The key spectroscopic features are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the acetylenic proton (a singlet or a narrow triplet), the proton on the carbon bearing the hydroxyl group (a doublet of doublets or a multiplet), the methine proton of the isopropyl group (a multiplet), and the two diastereotopic methyl groups of the isopropyl group (two doublets). The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two acetylenic carbons, the carbon bearing the hydroxyl group, the methine carbon of the isopropyl group, and the two methyl carbons of theisopropyl group.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • A strong, broad band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

  • A sharp, medium-intensity band around 3300 cm⁻¹ due to the ≡C-H stretching of the terminal alkyne.

  • A weak band around 2100-2200 cm⁻¹ for the C≡C stretching vibration.

  • Strong bands in the region of 2850-3000 cm⁻¹ for the C-H stretching of the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 98.[4] Common fragmentation patterns include the loss of a methyl group (m/z 83), an isopropyl group (m/z 55), and water (m/z 80). The base peak is often observed at m/z 43, corresponding to the isopropyl cation.[4]

Applications in Research and Industry

This compound serves as a crucial building block in the synthesis of a wide range of organic molecules.

  • Pharmaceutical Intermediate: It is used as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of the chiral center makes it particularly valuable for the development of stereospecific drugs.

  • Organic Synthesis: In chemical research, it is employed as a versatile reagent for constructing more complex molecular architectures through the reactions of its alkyne and alcohol functionalities.[1]

  • Specialty Chemicals: It finds use in the production of specialty chemicals, including flavors, fragrances, and corrosion inhibitors.[8]

Safety and Handling

This compound is a flammable liquid and vapor.[4] It may cause eye irritation.[4] Therefore, it is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][9] Store in a cool, dry, and well-ventilated place away from sources of ignition.[1][7] Always consult the Safety Data Sheet (SDS) before use.[9]

References

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-1-pentyn-3-ol (CAS 565-68-4)

This guide provides a comprehensive technical overview of this compound, a versatile propargylic alcohol used as a key intermediate in organic synthesis and pharmaceutical development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound, with the CAS number 565-68-4, is a secondary propargylic alcohol. Its structure features a terminal alkyne and a secondary alcohol on a branched six-carbon backbone. This unique combination of functional groups makes it a valuable building block for creating more complex molecular architectures.[1] The molecule is a colorless to light yellow liquid under ambient conditions and is noted as being flammable.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 565-68-4[1][4]
Molecular Formula C₆H₁₀O[1][4]
Molecular Weight 98.14 g/mol [4]
Appearance Colorless to light yellow liquid[2][4]
Boiling Point 133-134 °C[2][3]
Density ~0.93 g/cm³[2]
Refractive Index ~1.436[2]
Flash Point 41 °C (105.8 °F)[2][3]
Water Solubility Slightly soluble[1][2]
IUPAC Name 4-methylpent-1-yn-3-ol[4]
InChI Key UTIFIONYBLSHIL-UHFFFAOYSA-N[1][5]
Canonical SMILES CC(C)C(C#C)O[1][5]

Synthesis Pathway: The Favorskii Reaction

The most common and industrially significant synthesis of this compound is achieved through the Favorskii reaction . This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound.[6][7][8] In this specific case, acetylene reacts with isobutyraldehyde (2-methylpropanal) in the presence of a strong base.

The choice of base is critical. While historical methods used alkali metals, modern protocols often employ powdered potassium hydroxide (KOH) or sodium amide (NaNH₂) in an appropriate solvent.[6] The base's role is to deprotonate the terminal alkyne, generating a highly nucleophilic acetylide anion. This anion then readily attacks the electrophilic carbonyl carbon of isobutyraldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

The causality behind this choice is efficiency and safety. Using a base like KOH is less hazardous than handling elemental sodium and provides a high yield of the desired propargylic alcohol.[8]

Favorskii_Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation acetylene Acetylene (HC≡CH) acetylide Acetylide Anion (HC≡C⁻) acetylene->acetylide Base isobutyraldehyde Isobutyraldehyde alkoxide Alkoxide Intermediate isobutyraldehyde->alkoxide base Base (e.g., KOH) acetylide->alkoxide Attacks Carbonyl product This compound alkoxide->product H₂O Workup Spectroscopy_Workflow Sample Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Elucidates C-H Framework IR IR Spectroscopy Sample->IR Identifies Functional Groups MS Mass Spectrometry Sample->MS Confirms Molecular Weight Structure Verified Structure NMR->Structure IR->Structure MS->Structure Synthetic_Utility start This compound alkyne Terminal Alkyne (C≡C-H) start->alkyne alcohol Secondary Alcohol (-CH(OH)-) start->alcohol sonogashira Sonogashira Coupling alkyne->sonogashira Reacts via click_chem Click Chemistry alkyne->click_chem Reacts via reduction Reduction (Alkyne -> Alkene/Alkane) alkyne->reduction Reacts via oxidation Oxidation (Alcohol -> Ketone) alcohol->oxidation Reacts via protection Protection (e.g., -OTBS) alcohol->protection Reacts via

References

A Technical Guide to the IUPAC Nomenclature of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise fields of chemical research and pharmaceutical development, unambiguous communication is paramount. The structural identity of a molecule must be conveyed with absolute clarity to ensure reproducibility, safety, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, eliminating the ambiguity of common or trivial names.

This guide provides an in-depth analysis of the IUPAC nomenclature for the compound with the Chemical Abstracts Service (CAS) number 565-68-4 and the molecular formula C₆H₁₀O.[1] We will systematically deconstruct its molecular structure to derive its correct and preferred IUPAC name, 4-methylpent-1-yn-3-ol , explaining the causal logic behind each step of the naming protocol.

Section 1: Structural Analysis and Functional Group Precedence

The first step in naming a polyfunctional organic compound is to identify all constituent functional groups and determine their priority. The structure , commonly known as 4-methyl-1-pentyn-3-ol, contains three key features:

  • A hydroxyl group (-OH) , classifying it as an alcohol.

  • A carbon-carbon triple bond (-C≡C-) , classifying it as an alkyne.

  • A methyl group (-CH₃) , an alkyl substituent.

According to IUPAC rules, functional groups are ranked in a hierarchy to determine which group will define the parent class of the molecule and thus its suffix.[2] For this molecule, the hydroxyl group has higher priority than the alkyne. This is a critical determination, as it dictates that the compound will be named as an alcohol, with the suffix -ol .[3][4] The alkyne is treated as a feature of the parent chain, indicated by the infix -yn- .

Table 1: Functional Group Priority

Functional Group Class Name Suffix (if highest priority)
-OH Alcohol -ol
-C≡C- Alkyne -yne

| -CH₃ | Alkyl | -yl (as a prefix) |

Section 2: Systematic Protocol for IUPAC Name Derivation

The derivation of the IUPAC name follows a rigorous, step-by-step methodology designed to produce a single, universally understood name.

Experimental Protocol: Name Derivation

1.0 Identification of the Principal Functional Group

  • 1.1 Procedure: Analyze the molecule to identify all functional groups.

  • 1.2 Observation: The molecule contains a hydroxyl (-OH) and a carbon-carbon triple bond.

2.0 Determination and Numbering of the Parent Chain

  • 2.1 Procedure: Identify the longest continuous carbon chain that contains the principal functional group (the carbon bearing the -OH) and the maximum number of multiple bonds (the triple bond).

  • 2.2 Observation: The longest such chain contains five carbon atoms. The parent alkane name is therefore pentane. Due to the triple bond, this becomes pentyne.

  • 2.3 Procedure: Number the carbons of the parent chain, starting from the end that gives the principal functional group (-OH) the lowest possible locant (number).

  • 2.4 Observation:

    • Numbering from right to left: The triple bond is at C1, and the hydroxyl group is at C3 .

    • Numbering from left to right: The hydroxyl group is at C3 , and the triple bond is at C4.

3.0 Identification and Location of Substituents

  • 3.1 Procedure: Identify any alkyl groups or other substituents attached to the parent chain.

  • 3.2 Observation: A methyl group (-CH₃) is attached to carbon 4 of the numbered parent chain.

4.0 Assembly of the Final IUPAC Name

  • 4.1 Procedure: Assemble the components of the name in the following order: (substituents) - (parent chain root) - (unsaturation locant and infix) - (principal group locant and suffix).

  • 4.2 Assembly:

    • Substituent: 4-methyl

    • Parent Root: pent

    • Unsaturation: -1-yn-

    • Principal Group: -3-ol

  • 4.3 Final IUPAC Name: Combining these components yields 4-methylpent-1-yn-3-ol .[10]

Section 3: Structural Visualization and Verification

A visual representation of the molecule is essential for confirming the accuracy of the derived name. The following diagram illustrates the structure of 4-methylpent-1-yn-3-ol, including the correct IUPAC numbering of the parent chain.

Caption: Molecular structure and IUPAC numbering of 4-methylpent-1-yn-3-ol.

Conclusion

The systematic application of IUPAC nomenclature rules leads to the unambiguous name 4-methylpent-1-yn-3-ol . This process, which prioritizes the principal functional group for suffix determination and chain numbering, ensures that the complex structural information of a polyfunctional molecule is encoded into a standardized and universally interpretable format. For professionals in scientific research and drug development, mastery of this system is not merely an academic exercise but a fundamental requirement for precise and effective scientific communication.

References

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-1-pentyn-3-ol from Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 4-methyl-1-pentyn-3-ol, a valuable propargylic alcohol used as an intermediate in the pharmaceutical and fine chemical industries.[1][2] The core of this synthesis is the ethynylation of isobutyraldehyde, a classic carbon-carbon bond-forming reaction. We present a detailed, field-proven protocol centered on the Grignard-mediated addition of acetylene. The guide elucidates the underlying chemical principles, provides a step-by-step experimental procedure, discusses critical safety considerations, and offers insights into process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for the preparation of this key synthetic building block.

Introduction and Strategic Overview

The Target Molecule: this compound

This compound (CAS No. 565-68-4) is a secondary propargylic alcohol characterized by a terminal alkyne and a chiral center at the hydroxyl-bearing carbon.[3] Its unique structure, featuring multiple reactive sites—the hydroxyl group, the triple bond, and the acidic acetylenic proton—makes it a versatile precursor for more complex molecular architectures.[4] It is a colorless, flammable liquid with a strong odor and is slightly soluble in water.[1][5]

Core Synthetic Strategy: Ethynylation of an Aldehyde

The most direct and efficient method for constructing this compound is through the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of isobutyraldehyde. This reaction, known as ethynylation, creates the C-C bond and the secondary alcohol functionality in a single step.[6]

Two primary methods exist for generating the necessary acetylide nucleophile:

  • Organolithium-mediated deprotonation: Using strong bases like n-butyllithium (n-BuLi) to deprotonate acetylene.[7][8]

  • Grignard reagent formation: Reacting a pre-formed Grignard reagent, such as ethylmagnesium bromide, with acetylene to generate ethynylmagnesium bromide.[9]

While both routes are effective, this guide will focus on the Grignard-based approach. This choice is predicated on several practical advantages for laboratory and scale-up applications, including the widespread commercial availability of the necessary reagents, milder reaction conditions compared to some organolithium protocols, and a generally more favorable safety profile.[9][10]

Mechanistic Principles of the Grignard-Mediated Ethynylation

The synthesis proceeds through three critical stages: formation of the organometallic nucleophile, its addition to the carbonyl substrate, and a final aqueous workup.

Step 1: Formation of the Acetylide Nucleophile (Ethynylmagnesium Bromide)

The terminal proton of acetylene is weakly acidic (pKa ≈ 25). A strong base is required for its removal. Grignard reagents, such as ethylmagnesium bromide (EtMgBr), are potent bases capable of deprotonating the alkyne in an acid-base reaction.[9] The ethyl anion of the Grignard reagent abstracts a proton from acetylene, releasing ethane gas and forming the highly nucleophilic ethynylmagnesium bromide. This reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (THF).[11]

Reaction: RC≡CH + EtMgBr → RC≡CMgBr + EtH (Ethane)[9]

Step 2: Nucleophilic Addition to Isobutyraldehyde

The prepared ethynylmagnesium bromide serves as the key nucleophile. The carbon-magnesium bond is highly polarized, rendering the acetylenic carbon strongly nucleophilic.[12] This nucleophile readily attacks the electrophilic carbonyl carbon of isobutyraldehyde. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate (a halomagnesium salt of the product).

Step 3: Aqueous Workup and Protonation

The final step is the protonation of the magnesium alkoxide intermediate to yield the desired alcohol. This is achieved by introducing a mild proton source in an aqueous workup. A saturated solution of ammonium chloride (NH₄Cl) is the preferred quenching agent. It is sufficiently acidic to protonate the alkoxide but mild enough to prevent potential acid-catalyzed side reactions, such as dehydration of the product alcohol.

The overall synthetic transformation is illustrated below.

G cluster_steps isobutyraldehyde Isobutyraldehyde (CH3)2CHCHO intermediate Magnesium Alkoxide Intermediate isobutyraldehyde->intermediate + ethynylmagnesium_bromide Ethynylmagnesium Bromide HC≡CMgBr ethynylmagnesium_bromide->intermediate THF 1. Anhydrous THF NH4Cl 2. aq. NH4Cl (Workup) product This compound intermediate->product Protonation

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMolesPurity/Notes
Ethylmagnesium bromide133.27110 mL0.1101.0 M solution in THF
Isobutyraldehyde72.117.21 g (9.1 mL)0.100≥99%, freshly distilled
Acetylene26.04~3.1 g~0.120Charcoal-purified gas
Tetrahydrofuran (THF)72.11150 mL-Anhydrous, <50 ppm H₂O
Saturated NH₄Cl solution-100 mL-Aqueous
Diethyl ether74.12200 mL-Anhydrous
Magnesium sulfate (MgSO₄)120.3715 g-Anhydrous
Safety and Handling Precautions
  • Ethylmagnesium Bromide: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon) at all times. Wear appropriate PPE, including flame-retardant lab coat, safety glasses, and gloves.[11]

  • Isobutyraldehyde: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated fume hood.

  • Acetylene: Extremely flammable gas. Forms explosive acetylides with certain metals (e.g., copper, silver). Ensure all tubing and connections are free of these metals.[13] Use a backflow trap and monitor the flow rate carefully.

  • THF/Diethyl Ether: Highly flammable liquids. Can form explosive peroxides upon storage. Use freshly opened bottles or test for peroxides before use. All heating must be done using a heating mantle or water bath; no open flames.[14]

  • General: The entire procedure must be conducted in a well-ventilated fume hood, away from ignition sources. An appropriate fire extinguisher (Class D for organometallics, Class B for solvents) should be readily accessible.

Step-by-Step Synthesis Workflow

G start Start: Assemble Dry Glassware under Inert Atmosphere (N2) step1 Charge reactor with Ethylmagnesium Bromide solution in THF start->step1 step2 Cool reaction mixture to 0°C (ice-water bath) step1->step2 step3 Bubble purified Acetylene gas through the solution (subsurface) (approx. 1-2 hours) step2->step3 step4 Confirm completion of gas evolution (ethane) step3->step4 step5 Add Isobutyraldehyde dropwise via addition funnel while maintaining T < 10°C step4->step5 step6 Stir at room temperature for 2 hours step5->step6 step7 Cool to 0°C and slowly quench with saturated aq. NH4Cl step6->step7 step8 Transfer to separatory funnel, separate layers step7->step8 step9 Extract aqueous layer with Diethyl Ether (2x) step8->step9 step10 Combine organic layers, dry over anhydrous MgSO4 step9->step10 step11 Filter and concentrate solvent using rotary evaporator step10->step11 step12 Purify crude product via vacuum distillation step11->step12 end End: Collect Pure This compound step12->end

Caption: Experimental workflow for the synthesis.

Detailed Procedure:

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet adapter connected to a nitrogen line (via a bubbler), and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry all glassware under vacuum and cool under a positive pressure of dry nitrogen.

  • Grignard Reagent Preparation: Charge the flask with 110 mL (0.110 mol) of 1.0 M ethylmagnesium bromide in THF.

  • Acetylide Formation: Cool the flask to 0°C using an ice-water bath. Replace the nitrogen inlet with a gas dispersion tube (sparger) connected to a cylinder of purified acetylene gas. Bubble acetylene through the stirred solution at a moderate rate. The reaction is exothermic, and ethane gas will evolve. Continue the addition for 1-2 hours, or until gas evolution ceases, ensuring the formation of the ethynylmagnesium bromide slurry.

  • Aldehyde Addition: Once acetylide formation is complete, remove the sparger and re-establish a gentle nitrogen flow. Add a solution of 7.21 g (0.100 mol) of freshly distilled isobutyraldehyde in 20 mL of anhydrous THF to the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

  • Workup and Extraction: Cool the reaction mixture back to 0°C. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution via the dropping funnel to quench the reaction. A vigorous reaction may occur initially. Transfer the entire mixture to a 1 L separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all organic layers and dry over anhydrous magnesium sulfate for 20 minutes.

  • Purification: Filter off the drying agent and wash it with a small amount of diethyl ether. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvents. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.[15]

Discussion and Process Insights

Causality Behind Experimental Choices
  • Anhydrous Conditions: The paramount importance of using anhydrous solvents and maintaining an inert atmosphere cannot be overstated. Grignard reagents are powerful bases and nucleophiles that react destructively with water and oxygen. Any moisture will consume the reagent, reducing the yield and generating unwanted byproducts.

  • Temperature Control: The initial formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Low-temperature addition (0-10°C) is crucial to prevent side reactions, such as the self-condensation (aldol reaction) of isobutyraldehyde, and to ensure controlled reaction kinetics.[16]

  • Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of the Grignard reagent is used to ensure the complete conversion of the limiting reactant, isobutyraldehyde.

  • Purification Method: Vacuum distillation is the method of choice for purifying the final product. It allows for distillation at a lower temperature, preventing potential thermal decomposition of the propargylic alcohol.[17]

Potential Complications and Troubleshooting
  • Failed Reaction Initiation: If the ethynylation does not start (no exotherm or product formation), the primary causes are typically wet reagents/solvents or impure magnesium in the original Grignard preparation.

  • Low Yield: Can result from inadequate exclusion of air/moisture, adding the aldehyde too quickly (leading to side reactions), or incomplete workup/extraction.

  • Byproduct Formation: The primary potential byproduct is from the aldol condensation of isobutyraldehyde. This is minimized by using low temperatures and ensuring the aldehyde is added to the nucleophile (normal addition) rather than the reverse.

Conclusion

The synthesis of this compound from isobutyraldehyde via a Grignard-mediated ethynylation is a robust, reliable, and scalable method. By adhering to strict anhydrous and inert atmosphere protocols, carefully controlling the reaction temperature, and using a mild acidic workup, high yields of the pure product can be consistently achieved. This guide provides the fundamental principles and a validated experimental protocol to empower researchers in the successful execution of this important synthetic transformation.

References

An In-Depth Technical Guide to the Spectroscopic Data of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data of 4-methyl-1-pentyn-3-ol, a valuable building block in organic synthesis. As a senior application scientist, the following sections will delve into the theoretical underpinnings and practical interpretation of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features will be explained, and detailed experimental protocols are provided to ensure reproducibility and trustworthiness in your own applications.

Introduction

This compound (CAS No: 565-68-4) is a secondary alcohol containing a terminal alkyne functionality.[1][2] Its structure presents a unique combination of reactive sites, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[2] Accurate characterization of this molecule is paramount, and spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment. This guide will walk you through the key spectroscopic signatures of this compound.

Molecular Structure and Key Features

The structure of this compound is fundamental to understanding its spectroscopic properties.

Figure 1. Chemical structure of this compound.

Key structural features influencing the spectra include:

  • Terminal Alkyne (C≡C-H): This group gives rise to very characteristic signals in both IR and NMR spectroscopy.

  • Secondary Alcohol (CH-OH): The hydroxyl group and the adjacent C-H bond are also readily identifiable.

  • Isopropyl Group (-CH(CH₃)₂): The two equivalent methyl groups and the tertiary C-H will show specific splitting patterns in NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound displays characteristic absorptions corresponding to its functional groups.

Interpretation of the IR Spectrum

The key diagnostic peaks in the IR spectrum of this compound are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~3300 (sharp)≡C-HStretchStrong
~3400 (broad)O-HStretchStrong, broad
~2960C-H (sp³)StretchStrong
~2110C≡CStretchWeak to medium
~1050C-OStretchStrong

The presence of a sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H stretch. The broad absorption centered around 3400 cm⁻¹ is characteristic of the O-H stretch of an alcohol, with the broadening due to hydrogen bonding. The weak C≡C stretch is also a key feature, though its intensity can be variable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides a wealth of information regarding the connectivity of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.0Doublet6H-CH(CH₃ )₂
~1.9Multiplet1H-CH (CH₃)₂
~2.4Doublet1H≡C-H
~4.2Doublet1H-CH (OH)-
VariableSinglet (broad)1H-OH

Causality of Spectral Features:

  • The two methyl groups of the isopropyl moiety are diastereotopic and appear as a doublet due to coupling with the adjacent methine proton.

  • The methine proton of the isopropyl group appears as a multiplet due to coupling with the six methyl protons and the proton on the chiral center.

  • The acetylenic proton appears as a doublet due to coupling with the proton on the adjacent carbon.

  • The proton on the carbon bearing the hydroxyl group is a doublet due to coupling with the methine proton of the isopropyl group.

  • The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
~17, ~18-CH(C H₃)₂
~34-C H(CH₃)₂
~68-C H(OH)-
~72≡C -H
~85-C ≡C-H

Expert Insights: The chemical shifts of the sp-hybridized carbons of the terminal alkyne are particularly diagnostic, with the terminal carbon (≡C-H) appearing at a lower chemical shift than the internal carbon (-C≡).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 98. Key fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the isopropyl group is a favorable fragmentation, leading to a resonance-stabilized cation.

  • Loss of a methyl group: Fragmentation of the isopropyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 83.

  • Loss of water: Dehydration is a common fragmentation pathway for alcohols, which would produce a fragment at m/z 80.

A plausible fragmentation pathway is illustrated below:

G mol [C₆H₁₀O]⁺˙ m/z = 98 frag1 [C₅H₇O]⁺ m/z = 83 mol->frag1 - •CH₃ frag2 [C₃H₅O]⁺ m/z = 57 mol->frag2 - •C₃H₅ frag3 [C₆H₈]⁺˙ m/z = 80 mol->frag3 - H₂O

Figure 2. Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following experimental protocols are recommended.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between isobutyraldehyde and ethynylmagnesium bromide.

Diagram of Synthetic Workflow:

G start Reactants: - Isobutyraldehyde - Ethynylmagnesium bromide reaction Grignard Reaction (Anhydrous THF) start->reaction workup Aqueous Workup (e.g., NH₄Cl solution) reaction->workup extraction Extraction (e.g., Diethyl ether) workup->extraction purification Purification (Distillation) extraction->purification product This compound purification->product

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader:

As a Senior Application Scientist, the foundation of any robust spectral analysis is verifiable, high-quality experimental data. In the preparation of this guide, an extensive search of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemicalBook, was conducted to locate the ¹H NMR spectrum of 4-Methyl-1-pentyn-3-ol.

Unfortunately, a detailed, experimentally-derived ¹H NMR spectrum with assigned chemical shifts, coupling constants, and multiplicities for this compound could not be located in these publicly accessible resources.

While spectra for structurally similar compounds, such as 4-methyl-1-penten-3-ol, are available, they are not suitable substitutes for the specific analysis of the target molecule due to significant differences in the electronic environments of the protons.

Therefore, this guide will proceed by providing a theoretically-derived and predictive analysis of the expected ¹H NMR spectrum of this compound. This analysis is based on established principles of NMR spectroscopy, including the known chemical shift ranges of analogous functional groups and predictable spin-spin coupling patterns. This approach will equip researchers, scientists, and drug development professionals with a strong foundational understanding of what to expect from an experimental spectrum and how to interpret it once obtained.

Introduction: The Structural Significance of this compound

This compound is a chiral secondary alcohol containing both an alkyne and an isopropyl functional group. This combination of functionalities makes it a valuable building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum, in particular, provides a detailed map of the proton environments within the molecule, offering insights into its connectivity and stereochemistry. A thorough understanding of its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and the characterization of derivatives in drug development and materials science.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique proton environment. The analysis of these signals, including their predicted chemical shifts (δ), multiplicities, and coupling constants (J), is detailed below.

Molecular Structure and Proton Labeling

For clarity, the protons in this compound are labeled as follows:

Caption: Molecular structure of this compound with proton labeling for NMR analysis.

Predicted ¹H NMR Data Summary
Proton Label Description Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H(a) Acetylenic C-H~ 2.0 - 3.0Doublet (d)~ 2-31H
H(b) Hydroxyl O-HVariable (broad singlet)Singlet (s)N/A1H
H(c) Carbinol C-H~ 4.0 - 4.5Doublet of doublets (dd)J(c,a) ~ 2-3, J(c,d) ~ 6-81H
H(d) Isopropyl C-H~ 1.8 - 2.2Multiplet (m)J(d,c) ~ 6-8, J(d,e) ~ 71H
H(e) Isopropyl CH₃~ 0.9 - 1.2Doublet (d)~ 76H
Detailed Signal Analysis
  • H(a) - The Acetylenic Proton: The terminal alkyne proton is expected to resonate in the region of 2.0-3.0 ppm . This chemical shift is a characteristic feature of acetylenic protons. Due to long-range coupling with the carbinol proton (H(c)) through the alkyne pi-system, this signal is predicted to appear as a doublet with a small coupling constant of approximately 2-3 Hz .

  • H(b) - The Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet anywhere between 1.0 and 5.0 ppm . In many cases, this signal may not show coupling to adjacent protons due to rapid chemical exchange. To definitively identify this peak, a D₂O shake experiment can be performed, which will cause the hydroxyl proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.

  • H(c) - The Carbinol Proton: This proton is attached to the same carbon as the hydroxyl group. The electronegativity of the oxygen atom deshields this proton, shifting its resonance downfield to the 4.0-4.5 ppm region. This proton is coupled to two different neighboring protons: the acetylenic proton (H(a)) and the isopropyl methine proton (H(d)). Consequently, its signal is expected to be a doublet of doublets (dd) . The coupling to H(a) will be small (~2-3 Hz), while the vicinal coupling to H(d) will be larger (~6-8 Hz).

  • H(d) - The Isopropyl Methine Proton: This proton is adjacent to the carbinol center and is also coupled to the six equivalent protons of the two methyl groups. This complex coupling environment will likely result in a multiplet in the 1.8-2.2 ppm range. It will be split by the carbinol proton (H(c)) with a J value of ~6-8 Hz and by the six methyl protons (H(e)) with a J value of ~7 Hz.

  • H(e) - The Isopropyl Methyl Protons: The two methyl groups of the isopropyl moiety are chemically equivalent and will therefore produce a single signal. These six protons are coupled to the methine proton (H(d)), which will split their signal into a doublet . This signal is expected to appear in the upfield region, around 0.9-1.2 ppm , with a coupling constant of approximately 7 Hz . The integration of this signal will correspond to six protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol provides a standardized and self-validating methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (300 MHz or higher recommended)

Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh ~10-20 mg of This compound dissolve 2. Dissolve in ~0.7 mL of CDCl3 with TMS weigh->dissolve Ensure complete dissolution transfer 3. Transfer solution to NMR tube via pipette dissolve->transfer cap 4. Cap the NMR tube transfer->cap insert 5. Insert tube into spinner turbine cap->insert spectrometer 6. Place in NMR spectrometer insert->spectrometer shim 7. Lock and shim the sample spectrometer->shim acquire 8. Acquire the ¹H NMR spectrum shim->acquire Standard pulse program process 9. Process the FID (FT, phase, baseline) acquire->process

Caption: Standard workflow for the preparation and analysis of a this compound NMR sample.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Spectrometer Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The spectrometer should be locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity should then be optimized by shimming to obtain sharp, symmetrical peaks.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) should be processed by applying a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. The theoretically derived chemical shifts, multiplicities, and coupling constants serve as a robust framework for the interpretation of an experimentally obtained spectrum. For researchers in drug development and organic synthesis, a detailed understanding of the NMR spectrum is paramount for confirming the structure of this versatile building block and its subsequent derivatives. It is recommended that future work focus on the experimental acquisition and full spectral assignment of this compound to validate and refine the predictions made herein.

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Methyl-1-pentyn-3-ol

This guide provides a comprehensive, in-depth analysis of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and spectral interpretation. It is designed to serve as a practical reference grounded in authoritative spectroscopic principles.

Preamble: The Strategic Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. While ¹H NMR provides information about the proton environments, ¹³C NMR spectroscopy maps the carbon skeleton of a molecule directly.[1] Each chemically non-equivalent carbon atom in a molecule produces a distinct signal in the spectrum, revealing the number of unique carbon environments.[2] The chemical shift (δ) of each signal provides critical information about the electronic environment of the carbon nucleus, including its hybridization and proximity to electronegative atoms or unsaturated groups.[3][4]

For a molecule like this compound (C₆H₁₀O), ¹³C NMR, particularly when coupled with advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for unambiguous confirmation of its structure by identifying each carbon's type (CH₃, CH₂, CH, or quaternary C).[5][6]

Structural Analysis and Prediction of the ¹³C NMR Spectrum

A robust analysis begins with a theoretical prediction based on the molecule's known structure. This establishes a hypothesis that is then confirmed or refuted by experimental data.

Identifying Unique Carbon Environments

The structure of this compound is shown below. A careful examination for molecular symmetry is the first step in predicting the number of signals. The two methyl groups attached to C4 are chemically equivalent due to the free rotation around the C3-C4 single bond. Therefore, they will produce a single, combined signal in the ¹³C NMR spectrum. This results in a total of five expected signals for the six carbon atoms.

Caption: Molecular structure of this compound with carbon atoms numbered for NMR assignment.

Predicted Chemical Shifts and DEPT Signatures

The chemical shift of a carbon is highly dependent on its local electronic environment. Using established chemical shift ranges, we can predict the approximate location of each of the five signals.[7][8] Furthermore, DEPT experiments distinguish carbon signals based on the number of attached protons, providing an orthogonal layer of validation.[5][6]

  • DEPT-90: Displays signals only for methine (CH) carbons.

  • DEPT-135: Displays methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative peaks. Quaternary carbons do not appear.

The predicted spectral data is summarized in the table below.

Carbon AtomCarbon TypeExpected Chemical Shift (δ, ppm)RationaleExpected DEPT-90 SignalExpected DEPT-135 Signal
C1 Alkyne (CH)80 - 90Terminal sp-hybridized carbon, deshielded.PositivePositive
C2 Alkyne (C)70 - 85Internal sp-hybridized carbon, no attached protons.No SignalNo Signal
C3 Carbinol (CH)60 - 70sp³ carbon bonded to electronegative oxygen.[3]PositivePositive
C4 Alkyl (CH)30 - 40sp³ methine carbon.PositivePositive
C5, C6 Alkyl (CH₃)15 - 25Equivalent sp³ methyl carbons.No SignalPositive

Experimental Protocols: A Self-Validating Workflow

The integrity of NMR data is contingent upon meticulous sample preparation and a logical data acquisition strategy. The following protocols are designed to produce high-quality, interpretable spectra.

Protocol for NMR Sample Preparation

The goal of this protocol is to create a homogeneous solution free of particulate matter, which can degrade spectral quality.

  • Material Weighing: Accurately weigh 50-100 mg of purified this compound. A higher concentration is generally better for ¹³C NMR, which is inherently less sensitive than ¹H NMR.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and its residual solvent peak (~77.16 ppm) provides a convenient internal reference.

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.5-0.6 mL of CDCl₃.[11]

  • Filtration and Transfer: To remove any suspended impurities that can interfere with the magnetic field homogeneity, filter the solution directly into a clean, dry 5 mm NMR tube. This is best accomplished using a Pasteur pipette with a small plug of cotton or glass wool.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.[12]

Protocol for Spectrometer Data Acquisition

This workflow utilizes a standard ¹³C experiment followed by DEPT sequences to build a complete and verifiable dataset.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal from the CDCl₃ solvent and shim the magnetic field to optimize homogeneity.

  • Broadband ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C spectrum. This experiment provides signals for all carbon atoms in the molecule, including quaternary carbons.[7] A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically requiring 20-60 minutes).[9]

  • DEPT-135 Spectrum: Run the DEPT-135 pulse sequence. This experiment is crucial for differentiating CH/CH₃ groups (positive signals) from CH₂ groups (negative signals).

  • DEPT-90 Spectrum: Run the DEPT-90 pulse sequence. This experiment isolates signals from CH groups exclusively, providing definitive assignments for the methine carbons.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (50-100 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve Add solvent filter Filter into NMR Tube dissolve->filter Transfer shim Lock & Shim filter->shim Insert Sample c13 Acquire Broadband ¹³C Spectrum shim->c13 dept135 Acquire DEPT-135 c13->dept135 dept90 Acquire DEPT-90 dept135->dept90 process Process Spectra (FT, Phasing) dept90->process Export Data assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: A self-validating workflow for the ¹³C NMR analysis of organic compounds.

Integrated Data Interpretation and Structural Verification

The final step is to synthesize the data from all three experiments to assign each peak to its corresponding carbon atom, thereby verifying the molecular structure.

  • Identify All Carbons: The broadband ¹³C spectrum should show five distinct signals, confirming the presence of five unique carbon environments.

  • Assign Quaternary Carbon (C2): The signal corresponding to C2 will be present in the broadband spectrum but absent from both the DEPT-90 and DEPT-135 spectra. This is the only signal with this behavior, making its assignment straightforward.

  • Assign Methine Carbons (C1, C3, C4): The DEPT-90 spectrum will display three positive signals. These correspond to C1, C3, and C4. These same three signals will also appear as positive peaks in the DEPT-135 spectrum. Their specific assignment is based on their predicted chemical shifts: the carbinol carbon (C3) will be the most downfield of the three sp³ signals, followed by the terminal alkyne carbon (C1), and finally the alkyl methine (C4).

  • Assign Methyl Carbons (C5, C6): The DEPT-135 spectrum will show one additional positive peak that was not present in the DEPT-90 spectrum. This signal, appearing at the most upfield position (~15-25 ppm), corresponds to the two equivalent methyl carbons (C5, C6).

  • Final Verification: By systematically applying this logic, all five signals can be unambiguously assigned. The alignment of the experimental data with the predictions in Section 2.2 provides authoritative confirmation of the this compound structure.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-methyl-1-pentyn-3-ol. We will move beyond simple peak identification to explore the causal relationships between molecular structure and vibrational modes, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to provide a foundational understanding, a detailed spectral interpretation, a practical experimental workflow, and authoritative references for further investigation.

Introduction: The Molecule and the Method

This compound is a fascinating bifunctional molecule, incorporating both a secondary alcohol and a terminal alkyne. This structure presents a rich landscape for analysis via infrared spectroscopy, a powerful technique for identifying the functional groups present in a molecule.[1] IR spectroscopy operates on the principle that covalent bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at frequencies corresponding to its natural vibrational modes, leading to a unique spectral "fingerprint."[1] For this compound, we can predict a spectrum with distinct, characteristic signals originating from its hydroxyl, terminal alkyne, and alkyl functionalities.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Deep Dive: Spectral Analysis and Interpretation

The IR spectrum can be logically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The former is used to identify key functional groups, while the latter, with its complex array of signals, is unique to the molecule as a whole.[2][3]

The Hydroxyl Group (O-H) Vibrations
  • O-H Stretching: The most prominent feature of an alcohol in a condensed phase (like a neat liquid) is the O-H stretching vibration. Due to intermolecular hydrogen bonding, this peak is typically very strong and broad, appearing in the 3500-3200 cm⁻¹ range.[4][5] The breadth of the peak is a direct consequence of the diverse population of hydrogen-bonded states (dimers, trimers, polymers) within the sample, each with a slightly different vibrational frequency.[6] In very dilute solutions in a non-polar solvent, a sharper, "free" O-H stretch may appear at higher wavenumbers (3640–3610 cm⁻¹), but for a typical analysis, the broad H-bonded peak is diagnostic.[5][7]

  • C-O Stretching: The stretching of the C-O single bond provides another key signal. For secondary alcohols, this vibration results in a strong absorption in the 1260-1050 cm⁻¹ region.[4][8] This peak is often found within the complex fingerprint region but its intensity makes it a reliable indicator.

The Terminal Alkyne (C≡C-H) Vibrations

The terminal alkyne provides two highly characteristic and diagnostically crucial peaks.

  • ≡C-H Stretching: The bond between the sp-hybridized carbon and the terminal hydrogen gives rise to a strong and notably sharp absorption band in the 3330-3270 cm⁻¹ range.[9][10][11] Its high frequency is due to the strength of the sp C-H bond, and its sharpness contrasts distinctly with the broad O-H absorption that often appears nearby. This signal is a definitive marker for a terminal alkyne.[12]

  • C≡C Stretching: The carbon-carbon triple bond stretch appears in a relatively quiet region of the spectrum, typically between 2260-2100 cm⁻¹.[9][10][12] For terminal alkynes, this peak is often of weak to medium intensity.[3][13] The low intensity is because the stretching of this bond in a terminal alkyne results in only a small change in the molecular dipole moment, a prerequisite for a strong IR absorption.[14]

  • ≡C-H Bending: A terminal alkyne also exhibits a C-H bending vibration, which can be found in the 700-610 cm⁻¹ region.[9][10][11]

The Alkyl Framework (C-H) Vibrations
  • sp³ C-H Stretching: The molecule's isopropyl group and other saturated carbon centers contain sp³-hybridized C-H bonds. These give rise to medium-to-strong stretching absorptions in the 3000-2850 cm⁻¹ range.[15][16][17] A useful diagnostic line is often drawn at 3000 cm⁻¹; absorptions just below this line are characteristic of sp³ C-H bonds, while those above are typically from sp² or sp C-H bonds.[8][18]

  • C-H Bending: The alkyl portions of the molecule also produce characteristic bending vibrations (scissoring, rocking) in the fingerprint region. Specifically, the isopropyl group often shows a characteristic pair of absorptions for C-H bending around 1380-1385 cm⁻¹ and 1370-1365 cm⁻¹. The presence of two peaks can sometimes indicate the gem-dimethyl structure of the isopropyl group.[19]

Data Presentation: Summary of Key Vibrational Modes

The expected IR absorption bands for this compound are summarized below. This table serves as a quick reference for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
AlcoholO-H Stretch (H-Bonded)3500 - 3200Strong, Broad
Terminal Alkyne≡C-H Stretch3330 - 3270Strong, Sharp
Alkylsp³ C-H Stretch3000 - 2850Medium to Strong
Terminal AlkyneC≡C Stretch2260 - 2100Weak to Medium, Sharp
AlkylC-H Bend (Isopropyl)~1385 and ~1370Medium
AlcoholC-O Stretch1260 - 1050Strong
Terminal Alkyne≡C-H Bend700 - 610Medium to Strong, Broad

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and efficient technique.[8]

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of this compound

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Prepare the Spectrometer: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Clean the ATR Crystal: Before analysis, thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate.

  • Acquire a Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be digitally subtracted from the sample spectrum.

  • Apply the Sample: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered. If the ATR unit has a pressure arm, lower it to ensure good contact between the sample and the crystal.

  • Acquire the Sample Spectrum: Initiate the sample scan. The spectrometer will irradiate the sample and record the transmitted infrared radiation. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Process the Data: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean Up: After the measurement is complete, retract the pressure arm (if used). Clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and ready for the next user.

Visualization: IR Analysis Workflow

The logical flow from sample preparation to final spectral interpretation is a self-validating system that ensures reliable and reproducible results.

Caption: Workflow for the IR spectroscopic analysis of this compound.

Conclusion and Field Insights

The infrared spectrum of this compound is a textbook example of functional group diagnosis. The simultaneous presence of a broad O-H stretch and a sharp ≡C-H stretch in the 3300 cm⁻¹ region, coupled with the weak C≡C signal around 2150 cm⁻¹ and a strong C-O stretch in the fingerprint region, provides an unambiguous identification of the molecule's core structure. When analyzing samples, it is critical to note that the absence of a key peak is as informative as its presence. For example, the lack of a strong absorption around 1700 cm⁻¹ confidently rules out the presence of a carbonyl group.[12][17] By understanding the causal origins of each peak, the analyst can transform a simple spectrum into a detailed molecular portrait.

References

Unveiling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the mass spectrometric analysis of 4-methyl-1-pentyn-3-ol, a secondary acetylenic alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering insights into structural elucidation. We will explore the characteristic fragmentation pathways, present a detailed experimental protocol for its analysis, and provide the foundational knowledge necessary for interpreting its mass spectrum with confidence.

Introduction: The Significance of this compound in a Broader Context

This compound, with a molecular formula of C₆H₁₀O and a molecular weight of 98.14 g/mol , is a valuable building block in organic synthesis.[1] Its structure, featuring a secondary alcohol adjacent to a terminal alkyne and an isopropyl group, presents a unique landscape for mass spectrometric fragmentation. Understanding its behavior under electron ionization (EI) is crucial for its identification in complex mixtures, reaction monitoring, and as a reference for the structural elucidation of related compounds in various research and development pipelines, including pharmaceutical synthesis.

The Fragmentation Orchestra: Predicting the Electron Ionization Mass Spectrum

Electron ionization mass spectrometry is a powerful technique that imparts significant energy into a molecule, leading to characteristic fragmentation patterns that act as a molecular fingerprint. For this compound, the fragmentation is primarily governed by the stability of the resulting carbocations and neutral losses. The molecular ion (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 98. However, for secondary alcohols, the molecular ion peak is often weak or even absent due to rapid fragmentation.[2]

The two principal fragmentation pathways for alcohols are α-cleavage and dehydration.

α-Cleavage: The Dominant Fragmentation Route

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is particularly favorable as it leads to the formation of a resonance-stabilized oxonium ion. In the case of this compound, there are two possible α-cleavage pathways:

  • Loss of an Isopropyl Radical: Cleavage of the bond between the carbinol carbon and the isopropyl group results in the loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43 u. This pathway is highly favored due to the formation of a stable secondary carbocation. This would produce a prominent peak at m/z 55 .

  • Loss of an Ethynyl Radical: Cleavage of the bond between the carbinol carbon and the ethynyl group leads to the loss of an ethynyl radical (•C≡CH), with a mass of 25 u. This would result in a fragment at m/z 73 .

Between these two pathways, the loss of the larger, more stable isopropyl radical is generally the more dominant fragmentation, making the peak at m/z 55 a likely candidate for the base peak.

Dehydration: The Signature of Alcohols

A characteristic fragmentation for many alcohols is the elimination of a water molecule (H₂O), resulting in a peak at M-18. For this compound, this would correspond to a peak at m/z 80 (98 - 18). This fragment is the radical cation of 4-methyl-1,3-pentadiene.

Other Potential Fragmentations

Further fragmentation of the primary ions can also occur. For instance, the fragment at m/z 55 could potentially lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 27. Additionally, the isopropyl cation itself may be observed at m/z 43 .

The predicted major fragments are summarized in the table below:

m/z Proposed Fragment Ion Formation Pathway Notes
98[C₆H₁₀O]⁺˙Molecular IonLikely to be of low abundance or absent.
83[M - CH₃]⁺Loss of a methyl groupA common fragmentation for branched compounds.
80[M - H₂O]⁺˙DehydrationCharacteristic of alcohols.
73[M - C₂H]⁺α-cleavage (loss of ethynyl radical)
55[M - C₃H₇]⁺α-cleavage (loss of isopropyl radical)Likely to be the base peak.
43[C₃H₇]⁺Isopropyl cationA common and stable carbocation.

Visualizing the Fragmentation Pathways

The fragmentation of this compound under electron ionization can be visualized as a cascade of events, starting from the molecular ion.

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_dehydration Dehydration M This compound M+• (m/z 98) F55 [M - C₃H₇]+ m/z 55 M->F55 - •C₃H₇ F73 [M - C₂H]+ m/z 73 M->F73 - •C₂H F80 [M - H₂O]+• m/z 80 M->F80 - H₂O F43 [C₃H₇]+ m/z 43 M->F43 - C₃H₃O•

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a high-quality electron ionization mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. This approach allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer.

Instrumentation
  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.

GC-MS Parameters
Parameter Value Rationale
Injection Mode SplitTo prevent column overloading and ensure sharp peaks. A split ratio of 50:1 is a good starting point.
Injector Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Carrier Gas HeliumProvides good chromatographic efficiency and is inert.
Flow Rate 1.0 mL/minA typical flow rate for capillary GC columns.
Oven Program Start at 50 °C (hold for 2 min), ramp to 200 °C at 10 °C/minThis temperature program allows for the elution of the analyte in a reasonable time with good peak shape.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CA standard temperature for electron ionization sources.
Ionization Energy 70 eVThe standard energy for EI, which produces reproducible fragmentation patterns.
Mass Range 35-150 amuThis range will cover the molecular ion and all expected fragments.
Sample Preparation
  • Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Inject 1 µL of the prepared solution into the GC-MS system.

Data Analysis

The acquired data will be a total ion chromatogram (TIC) showing the separation of components over time. The mass spectrum corresponding to the peak of this compound can then be extracted and analyzed. The relative abundances of the ions should be recorded and compared to the predicted fragmentation pattern.

Workflow for Analysis

The overall workflow for the mass spectrometric analysis of this compound is a systematic process designed to ensure accurate and reproducible results.

Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare a 100 µg/mL solution of this compound GCMS Inject 1 µL into GC-MS Prep->GCMS Acquire Acquire data using established parameters GCMS->Acquire TIC Analyze Total Ion Chromatogram (TIC) Acquire->TIC Extract Extract mass spectrum of the analyte peak TIC->Extract Interpret Interpret fragmentation pattern and identify characteristic ions Extract->Interpret

Caption: Workflow for GC-MS analysis of this compound.

Conclusion: A Powerful Tool for Structural Verification

The mass spectrometry of this compound, primarily through GC-MS with electron ionization, provides a robust and informative fingerprint for its unequivocal identification. The predictable fragmentation pattern, dominated by α-cleavage leading to a base peak at m/z 55 and a characteristic dehydration peak at m/z 80, allows for confident structural confirmation. For researchers in drug development and organic synthesis, a thorough understanding of these fragmentation pathways is an invaluable asset for reaction monitoring, impurity profiling, and the broader endeavor of molecular discovery.

References

The Solubility Profile of 4-Methyl-1-pentyn-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising molecule to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This technical guide provides an in-depth exploration of the solubility of 4-Methyl-1-pentyn-3-ol, a key intermediate in organic synthesis and pharmaceutical manufacturing.[1] By understanding its behavior in various organic solvents, researchers can optimize reaction conditions, streamline purification processes, and design effective delivery systems. This document will delve into the molecular characteristics of this compound, present a predictive analysis of its solubility, and provide a detailed experimental protocol for its empirical determination.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical attributes is paramount to predicting its solubility. This compound (CAS No: 565-68-4) is a propargyl alcohol derivative with a molecular formula of C₆H₁₀O and a molecular weight of 98.14 g/mol .[2][3] Its structure, featuring a hydroxyl group (-OH), a terminal alkyne (C≡CH), and an isopropyl group, dictates its interactions with various solvents.

PropertyValueSource
Molecular Formula C₆H₁₀O[2][3]
Molecular Weight 98.14 g/mol [2]
Boiling Point 131-134 °C[3][4]
Density ~0.93 g/cm³[4]
Flash Point 41 °C[4]
Water Solubility Slightly soluble[1][3][4][5]
pKa ~13.14 (Predicted)[1][4]

The presence of the hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor.[2] The terminal alkyne provides a region of high electron density, and the isopropyl group contributes to its nonpolar character. This amphiphilic nature is central to its solubility behavior.

Predictive Solubility of this compound in Organic Solvents

In the absence of extensive empirical data, a predictive analysis based on the principle of "like dissolves like" provides a robust framework for estimating solubility. The polarity of both the solute and the solvent is a primary driver of miscibility.

Factors Influencing Solubility:
  • Hydrogen Bonding: The hydroxyl group of this compound is the most significant contributor to its solubility in polar, protic solvents. It can form strong hydrogen bonds with solvents like alcohols and water.

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, allowing for favorable interactions with other polar molecules, such as ketones and ethers.

  • Van der Waals Forces: The nonpolar isopropyl group and the hydrocarbon backbone will interact favorably with nonpolar solvents through weaker London dispersion forces.

Based on these principles, a predicted solubility profile in common organic solvents is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolMiscibleStrong hydrogen bonding between the solute's -OH group and the solvent's -OH group.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)Highly Soluble to MiscibleStrong dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds.
Ethers Diethyl etherSolubleThe ether oxygen can act as a hydrogen bond acceptor for the solute's -OH group.
Halogenated Dichloromethane, ChloroformSolubleModerate polarity allows for favorable dipole-dipole interactions.
Aromatic Toluene, BenzeneModerately SolublePrimarily driven by van der Waals forces, with some potential for weak dipole-induced dipole interactions.
Aliphatic Hexane, HeptaneSparingly Soluble to InsolubleThe nonpolar nature of these solvents offers poor interaction with the polar hydroxyl group of the solute.

This predictive table is further supported by the known solubility of the parent compound, propargyl alcohol, which is miscible with water and most polar organic solvents.[6][7][8][9][10] The addition of the isopropyl group in this compound increases its nonpolar character, which may slightly reduce its solubility in highly polar solvents like water compared to propargyl alcohol, while potentially increasing its solubility in less polar organic solvents.

Experimental Determination of Solubility

While predictive models are invaluable, empirical determination remains the gold standard for quantifying solubility. The following protocol outlines a standard method for determining the solubility of a liquid in a liquid solvent.

Materials and Equipment:
  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Calibrated positive displacement pipettes

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Analytical balance

Experimental Workflow:

molecular_interactions solute This compound polar_protic Polar Protic Solvent (e.g., Ethanol) solute->polar_protic Strong Hydrogen Bonding polar_aprotic Polar Aprotic Solvent (e.g., Acetone) solute->polar_aprotic Dipole-Dipole & H-Bond Accepting nonpolar Nonpolar Solvent (e.g., Hexane) solute->nonpolar Weak van der Waals Forces

References

Methodological & Application

Synthesis of 4-Methyl-1-pentyn-3-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-methyl-1-pentyn-3-ol, a valuable propargyl alcohol intermediate in the pharmaceutical and specialty chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and critical safety information. The synthesis is achieved through the nucleophilic addition of an ethynyl Grignard reagent to isobutyraldehyde, a classic and efficient method for constructing this key molecular scaffold.

Introduction: The Significance of Propargyl Alcohols

Propargyl alcohols, characterized by the presence of both a hydroxyl and an alkynyl functional group, are versatile building blocks in organic synthesis. Their unique reactivity allows for a wide array of chemical transformations, making them indispensable in the construction of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This compound, with its specific substitution pattern, serves as a crucial precursor for various downstream applications.

Reaction Mechanism: A Grignard Approach

The core of this synthesis lies in the Grignard reaction, a powerful tool for carbon-carbon bond formation.[2] The reaction proceeds in two principal stages:

  • Formation of the Grignard Reagent: The synthesis is initiated by the preparation of ethynylmagnesium bromide. This is typically achieved by the deprotonation of acetylene with a pre-formed Grignard reagent, such as ethylmagnesium bromide. The acidic proton of acetylene readily reacts with the strongly basic Grignard reagent to form the desired alkynyl Grignard reagent and ethane gas.[3][4]

  • Nucleophilic Addition to Isobutyraldehyde: The generated ethynylmagnesium bromide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This addition reaction forms a magnesium alkoxide intermediate.

  • Aqueous Work-up: The reaction is quenched with an acidic aqueous solution, typically saturated ammonium chloride, to protonate the alkoxide and yield the final product, this compound.

Experimental Protocol

This protocol is divided into two main parts: the preparation of the ethynylmagnesium bromide Grignard reagent and the subsequent reaction with isobutyraldehyde to synthesize this compound.

Part A: Preparation of Ethynylmagnesium Bromide in Tetrahydrofuran (THF)

This procedure details the in-situ generation of ethynylmagnesium bromide from ethylmagnesium bromide and acetylene.

Materials:

Reagent/MaterialQuantityMolesNotes
Magnesium turnings13.4 g0.55 mol
Ethyl bromide60 g (40.5 mL)0.55 molDry
Anhydrous Tetrahydrofuran (THF)500 mL-Distilled from sodium/benzophenone
Acetylene gasAs needed-Purified
Iodine1-2 small crystals-Initiator

Procedure:

  • Apparatus Setup: Assemble a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The top of the condenser should be fitted with a T-tube connected to a nitrogen or argon gas inlet and a bubbler to maintain an inert atmosphere. All glassware must be rigorously flame-dried under a stream of inert gas to exclude moisture.

  • Initiation of Ethylmagnesium Bromide Formation: Place the magnesium turnings in the flask. Add 30 mL of anhydrous THF and a crystal of iodine.

  • Addition of Ethyl Bromide: Add the ethyl bromide to the dropping funnel and dilute with 100 mL of anhydrous THF. Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Completion of Ethylmagnesium Bromide Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30 minutes to ensure complete reaction.

  • Preparation for Acetylene Addition: In a separate, dry 2-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube that extends below the surface of the solvent, and a gas outlet, place 300 mL of anhydrous THF.

  • Transfer of Ethylmagnesium Bromide: Carefully transfer the prepared ethylmagnesium bromide solution to the 2-L flask via a cannula under a positive pressure of inert gas.

  • Acetylene Introduction: Cool the ethylmagnesium bromide solution in an ice-water bath. Begin bubbling purified acetylene gas through the stirred solution at a moderate rate.[4][5] The reaction is exothermic, and the temperature should be maintained below 20 °C.

  • Completion of Ethynylmagnesium Bromide Formation: Continue the acetylene addition for 2-3 hours. The completion of the reaction can be monitored by the cessation of ethane gas evolution. Once complete, switch the gas flow back to nitrogen or argon to purge the excess acetylene from the system.[4]

Part B: Synthesis of this compound

Materials:

Reagent/MaterialQuantityMolesNotes
Ethynylmagnesium bromide solution~0.5 M in THF~0.5 molFrom Part A
Isobutyraldehyde36.1 g (45.6 mL)0.5 molFreshly distilled
Anhydrous Tetrahydrofuran (THF)100 mL-
Saturated aqueous ammonium chloride500 mL-For work-up
Diethyl ether3 x 200 mL-For extraction
Anhydrous magnesium sulfateAs needed-For drying

Procedure:

  • Reaction Setup: Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice-water bath.

  • Addition of Isobutyraldehyde: Add the freshly distilled isobutyraldehyde to a dropping funnel and dilute with 100 mL of anhydrous THF. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture into a 2-L beaker containing 500 mL of ice-cold saturated aqueous ammonium chloride solution with vigorous stirring. This will quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a 2-L separatory funnel. Separate the organic layer. Extract the aqueous layer with three 200 mL portions of diethyl ether.

  • Washing and Drying: Combine all the organic extracts and wash with 200 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 133-134 °C at atmospheric pressure.[6]

Expected Yield: 70-80%

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_grignard Part A: Grignard Reagent Formation cluster_synthesis Part B: Synthesis of Product Mg Mg turnings Grignard_Formation Formation of Ethylmagnesium Bromide Mg->Grignard_Formation EtBr Ethyl Bromide EtBr->Grignard_Formation THF1 Anhydrous THF THF1->Grignard_Formation Ethynyl_Grignard Ethynylmagnesium Bromide (in THF) Grignard_Formation->Ethynyl_Grignard Reacts with Acetylene Acetylene Gas Acetylene->Ethynyl_Grignard Reaction Nucleophilic Addition Ethynyl_Grignard->Reaction Reacts with Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Reaction Workup Aqueous Work-up (NH4Cl) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Fractional Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

Reagent Handling:

  • Ethyl Bromide: Is a volatile and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Magnesium Turnings: Are flammable solids. Keep away from sources of ignition.

  • Anhydrous Tetrahydrofuran (THF): Is highly flammable and can form explosive peroxides upon storage. Use freshly distilled THF and handle under an inert atmosphere.

  • Acetylene Gas: Is an extremely flammable gas. Ensure there are no ignition sources in the vicinity and that the system is properly purged with an inert gas before and after use.

  • Ethynylmagnesium Bromide: Is a highly reactive and moisture-sensitive Grignard reagent. It will react violently with water. All operations involving this reagent must be conducted under a strict inert atmosphere (nitrogen or argon).

  • Isobutyraldehyde: Is a flammable liquid and an irritant. Handle in a fume hood and wear appropriate PPE.

Reaction Hazards:

  • The formation of the Grignard reagent is exothermic and can become vigorous. Maintain proper cooling and control the rate of addition of the alkyl halide.

  • The reaction of the Grignard reagent with isobutyraldehyde is also exothermic. Slow, controlled addition of the aldehyde is crucial to prevent the reaction from becoming uncontrollable.

  • Quenching the reaction with aqueous ammonium chloride is an exothermic process. Perform this step slowly and with efficient cooling.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a doublet for the two methyl groups of the isopropyl group, a multiplet for the methine proton of the isopropyl group, a doublet for the proton on the carbon bearing the hydroxyl group, a singlet for the hydroxyl proton (which may exchange with D₂O), and a singlet for the acetylenic proton.

    • ¹³C NMR: The spectrum will show distinct signals for the sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the carbons of the isopropyl group.[7]

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • A sharp, weak absorption band around 3300 cm⁻¹ due to the ≡C-H stretching of the terminal alkyne.

    • A weak absorption band around 2100 cm⁻¹ corresponding to the C≡C stretching of the alkyne.

  • Physical Properties:

    • Appearance: Colorless liquid[1]

    • Boiling Point: 133-134 °C[6]

    • Density: 0.93 g/cm³[6]

    • Flash Point: 41 °C[6]

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiateWet glassware or reagents; inactive magnesium surfaceEnsure all glassware is flame-dried and reagents are anhydrous. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low yield of Grignard reagentReaction with atmospheric moisture or carbon dioxideMaintain a positive pressure of inert gas throughout the reaction.
Formation of byproductsSide reactions of the Grignard reagent (e.g., enolization of the aldehyde)Maintain a low reaction temperature during the addition of the aldehyde.
Incomplete reactionInsufficient reaction time or temperatureEnsure the reaction is stirred for the recommended time at room temperature after the addition of the aldehyde.

Conclusion

This protocol provides a robust and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, researchers can efficiently produce this valuable synthetic intermediate. The detailed characterization data will ensure the identity and purity of the final product, facilitating its use in subsequent research and development activities.

References

Application Notes and Protocols for the Enantioselective Synthesis of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral propargyl alcohols are fundamental building blocks in modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][2][3] The simultaneous presence of a stereodefined alcohol and a reactive alkyne moiety provides a synthetically powerful handle for diverse chemical transformations. 4-Methyl-1-pentyn-3-ol, a chiral propargyl alcohol derived from isobutyraldehyde, is a valuable synthon for the introduction of a chiral, sterically hindered fragment in target molecules.

The enantioselective addition of terminal alkynes to aldehydes represents one of the most direct and atom-economical methods for accessing these crucial intermediates.[1][2] This approach facilitates the concurrent formation of a carbon-carbon bond and a new stereocenter. Among the various methodologies developed, those employing zinc-based catalysts have emerged as particularly robust and practical due to their high enantioselectivity, broad substrate scope, and operational simplicity.[3][4][5]

This document provides a comprehensive guide to the enantioselective synthesis of this compound via the asymmetric addition of acetylene to isobutyraldehyde. We will delve into the mechanistic underpinnings of a highly effective catalytic system, provide detailed, step-by-step experimental protocols, and outline the necessary analytical techniques for product characterization and enantiomeric purity determination. The methodologies described herein are designed to be readily implemented by researchers, scientists, and drug development professionals engaged in asymmetric synthesis.

Core Principles of Asymmetric Alkynylation of Aldehydes

The catalytic enantioselective addition of terminal alkynes to aldehydes has been the subject of extensive research, leading to the development of several highly efficient catalytic systems.[5][6] A seminal and widely adopted approach, developed by Carreira and coworkers, utilizes a combination of zinc triflate (Zn(OTf)₂) and a chiral amino alcohol ligand, such as (+)-N-methylephedrine, to mediate the asymmetric addition of terminal alkynes to a broad range of aldehydes.[1][4][5]

Mechanistic Insights: The Carreira Protocol

The success of the Carreira protocol lies in the in-situ formation of a chiral zinc-amino alcohol complex that coordinates both the aldehyde and the zinc acetylide. This coordination creates a well-defined chiral environment, enabling the facial-selective delivery of the alkynyl nucleophile to the aldehyde carbonyl.

The key steps in the catalytic cycle are as follows:

  • Formation of the Active Catalyst: Zinc triflate reacts with the chiral ligand, (+)-N-methylephedrine, and a base (typically an amine) to form a chiral zinc complex.

  • Generation of the Zinc Acetylide: The terminal alkyne reacts with the zinc complex or another zinc species in the reaction mixture to generate a zinc acetylide.

  • Asymmetric Addition: The aldehyde coordinates to the chiral zinc complex, and the zinc acetylide is delivered to one of the enantiotopic faces of the aldehyde carbonyl, leading to the formation of the chiral propargyl alcohol.

  • Catalyst Turnover: The product dissociates from the zinc complex, regenerating the active catalyst for the next cycle.

A significant advantage of this system is its tolerance to residual water, allowing for the use of reagent-grade solvents without the need for rigorous drying, which enhances its operational convenience.[4]

Experimental Protocols

The following protocol details the enantioselective synthesis of (S)-4-Methyl-1-pentyn-3-ol using the Carreira methodology.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
Zinc triflateZn(OTf)₂363.53≥98%Sigma-Aldrich
(+)-N-MethylephedrineC₁₁H₁₇NO179.26≥98%Sigma-Aldrich
Triethylamine(C₂H₅)₃N101.19≥99.5%Sigma-Aldrich
Isobutyraldehyde(CH₃)₂CHCHO72.11≥99%Sigma-Aldrich
AcetyleneC₂H₂26.04In cylinderAirgas
TolueneC₇H₈92.14Reagent GradeFisher Scientific
Diethyl ether(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
Saturated NH₄Cl (aq)NH₄Cl--Lab Prepared
Anhydrous MgSO₄MgSO₄120.37-Fisher Scientific

Step-by-Step Protocol

experimental_workflow reagent_prep 1. Reagent & Glassware Preparation reaction_setup 2. Reaction Setup & Catalyst Formation reagent_prep->reaction_setup Dry glassware, inert atmosphere alkyne_addition 3. Acetylene Gas Introduction reaction_setup->alkyne_addition Stir at room temperature aldehyde_addition 4. Aldehyde Addition alkyne_addition->aldehyde_addition Saturate solution reaction_monitoring 5. Reaction Monitoring aldehyde_addition->reaction_monitoring Maintain temperature workup 6. Aqueous Workup reaction_monitoring->workup Reaction completion (TLC/GC) purification 7. Purification workup->purification Quench & extract analysis 8. Analysis purification->analysis Flash chromatography

Figure 1: Experimental workflow for the enantioselective synthesis of this compound.

1. Reagent and Glassware Preparation:

  • All glassware should be oven-dried and allowed to cool under a stream of dry nitrogen or argon.

  • Toluene should be of reagent grade.

  • Isobutyraldehyde should be freshly distilled before use to remove any oxidized impurities.

2. Reaction Setup and Catalyst Formation:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a rubber septum, add zinc triflate (1.82 g, 5.0 mmol) and (+)-N-methylephedrine (1.08 g, 6.0 mmol).

  • The flask is placed under a positive pressure of nitrogen.

  • Add toluene (50 mL) and triethylamine (1.4 mL, 10.0 mmol) via syringe.

  • Stir the resulting suspension at room temperature for 30 minutes.

3. Acetylene Gas Introduction:

  • Bubble a gentle stream of acetylene gas through the stirred suspension for 15-20 minutes to ensure the solution is saturated. A balloon filled with acetylene can be used to maintain a positive pressure.

4. Aldehyde Addition:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add freshly distilled isobutyraldehyde (3.61 g, 50.0 mmol) via syringe over a period of 10 minutes.

  • Allow the reaction to stir at 0 °C.

5. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • The reaction is typically complete within 4-6 hours.

6. Aqueous Workup:

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

7. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., 9:1 to 4:1 gradient) to afford the pure this compound.

Data Analysis and Characterization

Expected Results
ParameterExpected Value
Yield 85-95%
Enantiomeric Excess (ee) >95%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 4.15 (d, 1H), 2.45 (d, 1H), 2.00-1.85 (m, 1H), 1.05 (d, 3H), 1.00 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 84.5, 72.0, 68.0, 34.5, 18.0, 17.5
Determination of Enantiomeric Excess

The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by chiral Gas Chromatography (GC).

Chiral HPLC Method:

  • Column: Chiralcel OD-H or equivalent

  • Mobile Phase: Hexane/Isopropanol (e.g., 98:2)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

The two enantiomers will exhibit different retention times, allowing for the calculation of the enantiomeric excess.

Mechanistic Visualization of Enantioselectivity

The origin of the high enantioselectivity observed in the Carreira protocol can be rationalized by considering the transition state assembly. The chiral ligand, (+)-N-methylephedrine, creates a C₂-symmetric-like environment around the zinc center. The aldehyde coordinates to the zinc in a manner that minimizes steric interactions between the bulky isopropyl group of the aldehyde and the phenyl group of the ligand. This preferential coordination exposes one face of the aldehyde carbonyl to nucleophilic attack by the zinc acetylide.

catalytic_cycle catalyst Chiral Zn-Ligand Complex acetylide_formation Zn-Acetylide Formation catalyst->acetylide_formation + C₂H₂ aldehyde_coordination Aldehyde Coordination acetylide_formation->aldehyde_coordination + RCHO nucleophilic_attack Enantioselective C-C Bond Formation aldehyde_coordination->nucleophilic_attack Facial Selection product_release Product Release nucleophilic_attack->product_release Formation of (S)-Alcohol product_release->catalyst Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the enantioselective alkynylation of an aldehyde.

Troubleshooting and Field-Proven Insights

  • Low Enantioselectivity:

    • Ensure the purity of the (+)-N-methylephedrine ligand.

    • Verify the stoichiometry of the reagents. An excess of the ligand relative to the zinc salt is crucial.

    • Check the reaction temperature; lower temperatures often lead to higher enantioselectivity.

  • Low Yield:

    • Use freshly distilled isobutyraldehyde to avoid side reactions from impurities.

    • Ensure the reaction is carried out under an inert atmosphere to prevent moisture from deactivating the catalyst.

    • Prolonged reaction times may be necessary for less reactive aldehydes.

  • Operational Simplicity: A key advantage of the Carreira protocol is its tolerance to small amounts of water, which makes it a highly practical method for both laboratory and potential manufacturing settings.[4]

Conclusion

The enantioselective synthesis of this compound via the asymmetric addition of acetylene to isobutyraldehyde is a robust and highly efficient transformation. The Carreira protocol, utilizing a zinc triflate and (+)-N-methylephedrine catalytic system, provides a practical and reliable method for accessing this valuable chiral building block in high yield and excellent enantioselectivity. The detailed protocols and mechanistic insights provided in this application note are intended to enable researchers to successfully implement this methodology in their synthetic endeavors.

References

Strategic Synthesis of Allenic Scaffolds via Copper-Catalyzed Grignard Reaction with 4-Methyl-1-pentyn-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of the Grignard reaction for the synthesis of highly functionalized allenes, utilizing 4-Methyl-1-pentyn-3-ol as a versatile starting material. We move beyond the rudimentary acid-base chemistry inherent to Grignard reagents and propargylic alcohols to explore a sophisticated, copper-catalyzed nucleophilic substitution pathway (S_N2'). This application note provides a deep mechanistic understanding, detailed experimental protocols for converting the parent alcohol to a reactive intermediate and its subsequent transformation, and practical troubleshooting advice. The methodologies presented are tailored for researchers, scientists, and drug development professionals seeking to incorporate valuable allenic motifs into complex molecular architectures.[1][2]

Introduction: Overcoming the Inherent Reactivity of Grignard Reagents

The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds. Grignard reagents (RMgX) are potent nucleophiles and exceptionally strong bases.[3] This dual reactivity presents a significant challenge when the substrate, like this compound, possesses acidic protons.

Direct exposure of this compound to a Grignard reagent leads to rapid and unproductive acid-base reactions at two sites:

  • The hydroxyl proton (-OH)

  • The terminal alkyne proton (≡C-H)

These reactions consume the Grignard reagent to generate an alkane (R-H) and magnesium salts of the substrate, precluding any desired C-C bond formation.

However, by strategically modifying the hydroxyl group into a suitable leaving group, this compound is transformed into a powerful propargylic electrophile. This unlocks a sophisticated reaction pathway—the copper-catalyzed S_N2' reaction—which enables the synthesis of substituted allenes.[4] Allenes are compounds with cumulative double bonds (C=C=C) and are not merely chemical curiosities; they are prevalent in natural products and serve as key intermediates in the synthesis of pharmacologically active molecules due to their unique geometry and reactivity.[1][5][6] This guide focuses on this advanced, synthetically valuable transformation.

Mechanistic Framework: From Propargylic Alcohol to Substituted Allene

The conversion of a propargylic alcohol derivative to an allene via a Grignard reagent proceeds through an S_N2' (Substitution, Nucleophilic, bimolecular, with rearrangement) mechanism. This pathway is favored by the use of organocuprate reagents, which can be generated in situ from the Grignard reagent and a catalytic amount of a copper(I) salt.[7][8] Organocuprates are softer nucleophiles than Grignard reagents, which modifies their reactivity profile to favor conjugate-type additions.[9][10][11]

The key steps are:

  • Activation of the Alcohol: The hydroxyl group of this compound is a poor leaving group. It must first be converted into a better one, such as a mesylate (-OMs), tosylate (-OTs), or sulfinate.[7] This is a standard procedure in organic synthesis.

  • In Situ Formation of Organocuprate: The Grignard reagent (R-MgX) undergoes transmetalation with a Cu(I) salt (e.g., CuBr, CuI) to form a Gilman-like organocuprate species.[8]

  • The S_N2' Attack: The organocuprate nucleophile attacks the terminal carbon of the alkyne system. This attack occurs in an anti fashion relative to the leaving group.[7][12]

  • Concerted Rearrangement: In a concerted fashion, as the new C-C bond forms, the triple bond rearranges into the adjacent double bonds of the allene, and the leaving group is expelled from the C3 position.[12][13]

This stereospecific reaction allows for the control of chirality, transferring the stereochemistry of the propargylic starting material to the axial chirality of the allene product.[14]

SN2_Prime_Mechanism Figure 1: S_N2' Reaction Mechanism sub Propargylic Mesylate (from this compound) ts Transition State sub->ts Nucleophilic Attack at C1 nuc Organocuprate (from R-MgX + Cu(I)) nuc->ts prod Substituted Allene ts->prod Bond Rearrangement lg Leaving Group (MsO⁻) ts->lg Expulsion

Caption: S_N2' reaction workflow for allene synthesis.

Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[15] All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[16]

Part A: Synthesis of 4-Methyl-1-pentyn-3-yl Methanesulfonate (Propargylic Mesylate)

This step converts the hydroxyl group into an excellent leaving group.

Step-by-Step Protocol:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add triethylamine (TEA, 1.5 eq) to the solution while stirring.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. The product is often used in the next step without further purification.

Part B: Copper-Catalyzed Grignard Reaction for Allene Synthesis

This is the core C-C bond-forming and rearrangement step. Here, we use methylmagnesium bromide as an example Grignard reagent.

Step-by-Step Protocol:

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add copper(I) bromide (CuBr, 0.05 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -20 °C in a suitable cooling bath.

  • Slowly add methylmagnesium bromide (1.2 eq, as a solution in THF or diethyl ether) to the copper(I) bromide suspension. Stir for 15 minutes to allow for the formation of the organocuprate species.

  • Prepare a solution of the crude 4-Methyl-1-pentyn-3-yl methanesulfonate (1.0 eq) from Part A in anhydrous THF.

  • Add the mesylate solution dropwise to the cold organocuprate mixture over 30 minutes.

  • Allow the reaction to stir at -20 °C for 3-4 hours, monitoring by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -20 °C.[16]

  • Allow the mixture to warm to room temperature and pour it into a separatory funnel containing diethyl ether and more saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final substituted allene (in this case, 4-Methyl-1,2-hexadiene).

Table 1: Reagent and Reaction Parameters
Parameter Part A: Mesylation Part B: Allene Synthesis
Key Reagent Methanesulfonyl ChlorideMethylmagnesium Bromide / CuBr
Substrate This compound4-Methyl-1-pentyn-3-yl methanesulfonate
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C-20 °C
Stoichiometry Substrate (1.0 eq), MsCl (1.2 eq), TEA (1.5 eq)Mesylate (1.0 eq), MeMgBr (1.2 eq), CuBr (0.05 eq)
Reaction Time ~2 hours~3-4 hours
Work-up Aqueous basic/acidic washAqueous ammonium chloride quench

Troubleshooting and Process Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Allene 1. Incomplete mesylation. 2. Wet reagents/solvents deactivating the Grignard reagent.[16] 3. Grignard reagent decomposition or side reactions (e.g., Wurtz coupling).[17]1. Confirm complete conversion to the mesylate by NMR before proceeding. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Titrate the Grignard reagent before use. 3. Use freshly prepared Grignard reagent. Consider continuous flow synthesis to minimize side products.[18]
Formation of Acetylenic Side Product (S_N2) The nucleophile attacked the carbon bearing the leaving group directly (S_N2) instead of the terminal alkyne (S_N2').This is often influenced by the "hardness" of the nucleophile. Ensure sufficient copper catalyst is used to favor the softer organocuprate formation.[12] Using lithium dialkylcuprates (Gilman reagents) can also favor the S_N2' pathway.[7]
Recovery of Starting Alcohol (this compound) Incomplete mesylation in Part A. The unreacted alcohol was quenched during the Grignard work-up.Increase reaction time or equivalents of MsCl/TEA in Part A. Ensure the temperature remains low to prevent decomposition of MsCl.

Conclusion

The transformation of this compound into substituted allenes represents a powerful strategic maneuver in modern organic synthesis. By leveraging an initial activation step followed by a copper-catalyzed Grignard reaction, researchers can bypass the limitations of classical Grignard chemistry and access high-value allenic structures. This S_N2' approach is highly relevant for the construction of complex molecules, particularly in pharmaceutical and materials science, where the unique stereoelectronic properties of allenes can be exploited to achieve desired biological activity or material properties.[1][19] The protocols and insights provided herein serve as a robust foundation for professionals engaged in advanced chemical synthesis.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Mastering Selectivity in Alkyne Hydrogenation

The catalytic hydrogenation of alkynes is a cornerstone of modern organic synthesis, offering a powerful tool for the stereoselective construction of alkenes and the complete saturation to alkanes. The focus of this guide, 4-Methyl-1-pentyn-3-ol, presents a valuable substrate for demonstrating the nuanced control that can be exerted over this transformation. The presence of both a terminal alkyne and a secondary alcohol functional group allows for the exploration of chemoselectivity and stereoselectivity, critical considerations in the synthesis of complex molecules for pharmaceutical and materials science applications.

This document moves beyond a simple recitation of procedural steps. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the principles governing the catalytic hydrogenation of this versatile building block. We will delve into the mechanistic underpinnings of both partial and complete reduction, providing the rationale behind the selection of specific catalysts and reaction conditions. By understanding the "why," the "how" becomes a more powerful and adaptable tool in your synthetic arsenal.

I. Mechanistic Overview: A Tale of Two Pathways

The hydrogenation of this compound can proceed down two distinct pathways, dictated primarily by the choice of catalyst.

  • Partial Hydrogenation to (Z)-4-Methyl-1-penten-3-ol: This transformation is achieved using a "poisoned" catalyst, most notably Lindlar's catalyst.[1][2][3] The catalyst's reduced activity is crucial for halting the reaction at the alkene stage.[2][4] The reaction proceeds via a syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed onto the catalyst surface.[5][6] This stereospecificity results in the exclusive formation of the cis or (Z)-alkene.[4][5]

  • Complete Hydrogenation to 4-Methyl-pentan-3-ol: For the complete saturation of the triple bond to an alkane, more active catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are employed.[1][7][8] These catalysts are so effective that the intermediate alkene cannot be isolated, as it is rapidly hydrogenated to the corresponding alkane.[1][3] This process involves the addition of two equivalents of hydrogen gas.[1][8]

The following diagram illustrates these two divergent pathways originating from the common starting material.

Hydrogenation_Pathways cluster_start Starting Material cluster_selective Selective Hydrogenation cluster_complete Complete Hydrogenation This compound This compound Z-4-Methyl-1-penten-3-ol Z-4-Methyl-1-penten-3-ol This compound->Z-4-Methyl-1-penten-3-ol H₂, Lindlar's Catalyst (syn-addition) 4-Methyl-pentan-3-ol 4-Methyl-pentan-3-ol This compound->4-Methyl-pentan-3-ol H₂ (2 equiv.), Pd/C, Pt, or Ni

Caption: Reaction pathways for the hydrogenation of this compound.

II. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the selective and complete hydrogenation of this compound.

A. Protocol 1: Selective Hydrogenation to (Z)-4-Methyl-1-penten-3-ol

This protocol is designed to yield the cis-alkene with high selectivity. The choice of Lindlar's catalyst is paramount to prevent over-reduction to the alkane.[2][5]

Table 1: Reaction Parameters for Selective Hydrogenation

ParameterValue/ConditionRationale
Substrate This compoundThe starting alkyne.
Catalyst Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)The poisoned nature of the catalyst is crucial for stopping the hydrogenation at the alkene stage.[1][3][4]
Catalyst Loading 5-10 mol%Sufficient to catalyze the reaction without promoting over-reduction.
Solvent Methanol or EthanolPolar solvents that readily dissolve the substrate and do not interfere with the reaction.
Hydrogen Source Hydrogen gas (H₂) balloonProvides a controlled, atmospheric pressure of hydrogen.
Temperature Room Temperature (20-25 °C)Mild conditions are sufficient and help maintain selectivity.
Reaction Monitoring Thin Layer Chromatography (TLC) or Gas Chromatography (GC)Allows for tracking the consumption of the starting material and the formation of the product.

Step-by-Step Methodology:

  • Catalyst Handling and Safety:

    • CAUTION: Palladium-based catalysts are pyrophoric, especially after use when they have absorbed hydrogen.[9][10] Handle in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon) when dry.[10]

    • Weigh the required amount of Lindlar's catalyst in a round-bottom flask.

  • Reaction Setup:

    • Add a magnetic stir bar to the flask.

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with nitrogen or argon three times to ensure an inert atmosphere.[9][11]

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the solvent (e.g., methanol) via syringe.

    • Dissolve the this compound in a minimal amount of the same solvent and add it to the flask via syringe.

  • Initiation of Hydrogenation:

    • Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.[9]

    • Leave the flask under a positive pressure of hydrogen (balloon).

    • Begin vigorous stirring to ensure good mixing of the three-phase system (solid catalyst, liquid solution, gaseous hydrogen).

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by periodically taking aliquots (under an inert atmosphere) and analyzing by TLC or GC.

    • Once the starting material is consumed, stop the stirring and purge the flask with nitrogen to remove excess hydrogen.[11]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

      • SAFETY NOTE: The filtered catalyst should be immediately quenched with water to prevent ignition upon drying in air.[9]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, if necessary.

    • Characterize the final product, (Z)-4-Methyl-1-penten-3-ol, by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and stereochemistry.

B. Protocol 2: Complete Hydrogenation to 4-Methyl-pentan-3-ol

This protocol is designed for the complete saturation of the alkyne to the corresponding alkane.

Table 2: Reaction Parameters for Complete Hydrogenation

ParameterValue/ConditionRationale
Substrate This compoundThe starting alkyne.
Catalyst 10% Palladium on Carbon (Pd/C)A highly active catalyst for the complete reduction of alkynes and alkenes.[1][7][8]
Catalyst Loading 1-5 mol%A lower loading is often sufficient due to the high activity of the catalyst.
Solvent Ethanol or Ethyl AcetateCommon solvents for hydrogenation that are relatively inert under the reaction conditions.
Hydrogen Source Hydrogen gas (H₂) at elevated pressure (e.g., 50 psi) in a Parr shaker or similar apparatus.Higher pressure ensures a sufficient concentration of hydrogen for complete reduction.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic, and elevated temperatures are usually not required.[12]
Reaction Monitoring Gas Chromatography (GC) or ¹H NMR of an aliquotTo confirm the disappearance of both the starting alkyne and the intermediate alkene.

Step-by-Step Methodology:

  • Safety Precautions for Pressurized Hydrogenation:

    • All high-pressure hydrogenation reactions must be conducted in a designated area, such as a high-pressure laboratory, using appropriate safety equipment, including a blast shield.[11]

    • Ensure the pressure reactor is properly assembled and leak-tested with an inert gas like nitrogen before introducing hydrogen.[11]

  • Reaction Setup:

    • Place the 10% Pd/C catalyst and a stir bar into the pressure reactor vessel.

    • Add the solvent (e.g., ethanol).

    • Add the this compound.

    • Seal the reactor according to the manufacturer's instructions.

  • Initiation of Hydrogenation:

    • Purge the reactor with nitrogen several times to remove all oxygen.[10][11]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring or shaking.

  • Reaction Monitoring and Workup:

    • Monitor the reaction by observing the pressure drop in the reactor, which indicates hydrogen consumption.

    • Once the pressure stabilizes, the reaction is likely complete.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.[11]

    • Open the reactor and filter the contents through Celite® to remove the catalyst.

      • SAFETY NOTE: Quench the used catalyst with water immediately after filtration.[9]

    • Rinse the reactor and the Celite® pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • The crude 4-Methyl-pentan-3-ol is often of high purity. If necessary, it can be purified by distillation.

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The absence of signals corresponding to alkene or alkyne protons/carbons is a key indicator of complete hydrogenation.

III. Experimental Workflow and Validation

The following diagram outlines the general workflow for a catalytic hydrogenation experiment, from setup to final product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Select Catalyst and Conditions B Assemble and Leak-Test Apparatus A->B C Weigh Substrate and Catalyst B->C D Inert Atmosphere Purge C->D E Add Solvent and Substrate D->E F Introduce Hydrogen E->F G Monitor Reaction Progress (TLC/GC) F->G H Quench Reaction and Remove H₂ G->H I Filter Catalyst (Quench with H₂O) H->I J Remove Solvent I->J K Purify Product (Chromatography/Distillation) J->K L Spectroscopic Characterization (NMR, IR, MS) K->L

References

derivatization of 4-Methyl-1-pentyn-3-ol for GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Analytical Challenge of 4-Methyl-1-pentyn-3-ol

This compound is a secondary alkynol whose analysis by gas chromatography (GC) presents significant challenges. The primary obstacle is the presence of a polar hydroxyl (-OH) group. This functional group is prone to forming hydrogen bonds, which can lead to undesirable interactions with active sites (e.g., silanol groups) within the GC system, particularly on the surfaces of the injector liner and the capillary column.[1] These interactions often manifest as poor chromatographic performance, characterized by:

  • Peak Tailing: Asymmetrical peaks with a "tail" extending from the peak maximum, which complicates accurate integration and reduces quantification precision.

  • Analyte Adsorption: Irreversible binding of the analyte to active sites, resulting in decreased sensitivity and poor recovery.[1]

  • Low Volatility: The polarity of the alcohol can reduce its volatility, requiring higher elution temperatures which may risk thermal degradation of the analyte.[2]

To overcome these issues, chemical derivatization is an essential sample preparation step.[3] Derivatization chemically modifies the polar hydroxyl group, replacing the active hydrogen with a non-polar functional group.[4][5] This process effectively "masks" the polar site, leading to a derivative that is more volatile, less polar, and more thermally stable, thereby significantly improving its chromatographic behavior for GC analysis.[2][6]

This application note provides detailed protocols for two robust and widely adopted derivatization techniques for alcohols: Silylation and Acylation .

Method 1: Silylation via Trimethylsilyl (TMS) Ether Formation

Silylation is one of the most common derivatization techniques for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[4][6] For this compound, this converts the alcohol into its corresponding TMS ether. The resulting derivative exhibits greatly reduced polarity and increased volatility, making it ideal for GC analysis.[7]

2.1. Mechanism and Reagent Selection

The reaction proceeds by the nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent that reacts quickly and quantitatively with alcohols.[6] The reaction by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the analysis. For sterically hindered secondary alcohols like this compound, the reaction can be accelerated by adding a catalyst such as trimethylchlorosilane (TMCS).[8]

Reaction: R-OH + CF₃C(=NSi(CH₃)₃)OSi(CH₃)₃ (BSTFA) → R-O-Si(CH₃)₃ + CF₃C(=O)NHSi(CH₃)₃

2.2. Detailed Experimental Protocol: Silylation with BSTFA

Crucial Precaution: Silylating reagents are extremely sensitive to moisture, which can consume the reagent and inhibit the reaction. All glassware, solvents, and samples must be anhydrous for a successful derivatization.[9]

  • Materials & Reagents:

    • This compound sample or standard

    • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

    • Anhydrous Pyridine (or other aprotic solvent like acetonitrile, dichloromethane)[10]

    • 2 mL GC vials with PTFE-lined caps

    • Microsyringes

    • Heating block or oven set to 60-70°C

  • Step-by-Step Procedure:

    • Sample Preparation: If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen. Place 1-10 mg of the dried sample or standard into a clean, dry 2 mL GC vial.[6]

    • Solvent Addition (Optional but Recommended): Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine acts as both a solvent and a catalyst, aiding the reaction.

    • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. A significant molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended to drive the reaction to completion.[6]

    • Reaction: Tightly cap the vial and vortex briefly to mix. Place the vial in a heating block or oven at 65°C for 30 minutes to ensure the reaction goes to completion.

    • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS or GC-FID system.

2.3. Silylation Workflow Diagram

G Diagram 1: Silylation Protocol Workflow Sample Dry Sample (this compound) Solvent Add 100 µL Anhydrous Pyridine Sample->Solvent Reagent Add 200 µL BSTFA + 1% TMCS Solvent->Reagent Heat Heat at 65°C for 30 min Reagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC Cool->Inject

Caption: Workflow for silylation of this compound.

Method 2: Acylation via Acetate Ester Formation

Acylation is another robust derivatization method where a compound with an active hydrogen is reacted with an acylating agent, such as an acid anhydride, to form an ester.[4] For this compound, reaction with acetic anhydride converts the alcohol to 4-methyl-1-pentyn-3-yl acetate.

3.1. Mechanism and Reagent Selection

The reaction involves the nucleophilic attack of the alcohol's oxygen on one of the carbonyl carbons of acetic anhydride. This process is typically catalyzed by a base, such as pyridine, which activates the alcohol and scavenges the acetic acid by-product, driving the reaction forward. The resulting acetate esters are less polar, more volatile, and often more stable to hydrolysis than their TMS ether counterparts, making them suitable for GC analysis and long-term storage.[4]

Reaction: R-OH + (CH₃CO)₂O (Acetic Anhydride) --[Pyridine]--> R-O-COCH₃ + CH₃COOH

3.2. Detailed Experimental Protocol: Acylation with Acetic Anhydride

Safety Precaution: Pyridine is a potent carcinogen and should be handled with care in a fume hood while wearing appropriate personal protective equipment.

  • Materials & Reagents:

    • This compound sample or standard

    • Acetic Anhydride (reagent grade)

    • Anhydrous Pyridine (reagent grade)

    • 2 mL GC vials with PTFE-lined caps

    • Microsyringes

    • Heating block or oven set to 70°C

  • Step-by-Step Procedure:

    • Sample Preparation: Ensure the sample is dry. Transfer an aliquot of the sample (containing <100 µg of the alcohol) into a 2 mL GC vial. If the sample is not already in a solvent, dissolve it in ~100 µL of a suitable solvent like dichloromethane (DCM).

    • Reagent Addition: Add 20 µL of acetic anhydride and 20 µL of anhydrous pyridine to the vial.

    • Reaction: Cap the vial tightly and vortex to mix. Heat the vial at 70°C for 20-30 minutes. The heating step ensures the reaction goes to completion.

    • Analysis: Allow the sample to cool to room temperature. The reagents and byproducts are volatile, so the sample can be injected directly into the GC system without an extraction step.

GC Method Parameters and Analytical Logic

The successful analysis of the derivatized this compound requires an appropriate GC method. Since the derivatives are significantly less polar than the parent alcohol, a non-polar or mid-polarity column is recommended. WAX-type phases should be avoided for silylated compounds.[3]

4.1. Recommended GC Conditions

ParameterGC-FID ConditionGC-MS ConditionRationale
Column DB-5, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)Low to mid-polarity columns provide excellent separation for non-polar derivatives.[3]
Carrier Gas Helium or Hydrogen, 1.0 mL/min (constant flow)Helium, 1.0 mL/min (constant flow)Provides optimal efficiency for capillary columns.
Injector Temp. 250°C250°CEnsures rapid volatilization of the derivative without thermal degradation.
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 70°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)70°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp effectively separates the derivative from solvent and by-products.[11][12]
Detector FID at 275°CMS Transfer Line: 280°C, Ion Source: 230°C, Quad: 150°CFID is robust for quantification. MS provides mass spectral data for definitive identification.
MS Scan Range N/A40-350 amuCaptures the molecular ion and key fragment ions of the derivative.

4.2. Overall Analytical Workflow

G Diagram 2: Overall Analytical Logic Flow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Sample containing This compound Dry Evaporate to Dryness (if necessary) Sample->Dry Deriv_Choice Choose Method Dry->Deriv_Choice Silylation Silylation (BSTFA) Deriv_Choice->Silylation Acylation Acylation (Ac₂O) Deriv_Choice->Acylation GC GC Separation Silylation->GC Acylation->GC Detect Detection (FID or MS) GC->Detect Data Data Processing & Quantification Detect->Data Report Final Report Data->Report

Caption: High-level workflow from sample preparation to final report.

Troubleshooting Common Issues

SymptomPotential CauseSuggested Solution
No or low derivative peak 1. Presence of water/moisture in the sample or reagents.1. Ensure all glassware is oven-dried. Use anhydrous solvents. Filter sample through sodium sulfate if needed. Use fresh, properly stored derivatizing reagents.
2. Degraded derivatizing reagent.2. Open a new vial of BSTFA or acetic anhydride. Store reagents under inert gas and in a desiccator.
Multiple peaks for the analyte Incomplete derivatization.Increase reaction time or temperature. Ensure a sufficient excess of the derivatizing reagent is used.[13]
Broad or tailing derivative peak Active sites still present in the GC system.Deactivate the GC inlet liner with a silylating agent or use a pre-deactivated liner. Condition the column according to the manufacturer's instructions.
Baseline noise or extraneous peaks Contaminated reagents or septum bleed.Run a reagent blank to check for contamination. Use high-purity solvents and reagents. Replace the injector septum regularly.[13]

Conclusion

The direct GC analysis of this compound is hampered by its polar hydroxyl group. Chemical derivatization via silylation with BSTFA or acylation with acetic anhydride effectively converts the alcohol into a non-polar, volatile derivative suitable for robust and reproducible GC analysis. Silylation is a very powerful and fast method, while acylation can provide derivatives with greater hydrolytic stability. The choice between the two methods will depend on the specific analytical requirements, sample matrix, and available instrumentation. By following the detailed protocols and GC method parameters outlined in this note, researchers can achieve accurate and reliable quantification of this compound.

References

The Strategic Application of (S)-4-Methyl-1-pentyn-3-ol in Asymmetric Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a C6 Chiral Synthon

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure building blocks is insatiable. These chiral synthons are the foundational elements in the construction of complex molecular architectures, particularly in the realms of pharmaceuticals and natural product synthesis. Among these, chiral propargyl alcohols stand out for their inherent versatility, possessing both a stereodefined hydroxyl group and a reactive alkyne moiety. This guide focuses on a particularly valuable, yet perhaps under-celebrated, member of this class: (S)-4-Methyl-1-pentyn-3-ol .

With its isopropyl-substituted stereocenter, this C6 building block offers a unique combination of steric directing ability and functional handles for a variety of transformations. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, aiming to illuminate the strategic advantages and practical execution of employing (S)-4-methyl-1-pentyn-3-ol in stereoselective synthesis. We will move beyond a simple recitation of steps, delving into the underlying principles that govern the reactivity and stereochemical outcomes, thereby providing a self-validating framework for its application.

Physicochemical Properties and Characterization

A thorough understanding of the physical and spectral properties of (S)-4-methyl-1-pentyn-3-ol is paramount for its effective use and characterization in a synthetic sequence.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point ~147 °C
Solubility Slightly soluble in water
CAS Number 565-68-4[1]

Spectroscopic data is essential for confirming the identity and purity of the material. Key spectral features are summarized below.

SpectroscopyCharacteristic Peaks
¹³C NMR Resonances corresponding to the six unique carbon atoms.
Mass Spec (GC-MS) Molecular ion peak and characteristic fragmentation pattern, with prominent peaks at m/z 43 and 55.[1]

Core Application: Diastereoselective Elaboration of Homoallenic Alcohols

One of the powerful applications of (S)-4-methyl-1-pentyn-3-ol is as a precursor to more complex chiral structures. Its inherent chirality can be leveraged to direct the stereochemical outcome of subsequent reactions, a classic example of substrate-controlled synthesis. A notable application is in the synthesis of homoallenic alcohols, which are themselves versatile intermediates. The following protocol is adapted from a procedure utilized in the doctoral research of Dr. Isomer E. Yoon at the University of Wisconsin-Madison, for the synthesis of a homoallenic ester, a key intermediate in the development of novel allene aziridination methodologies.[2]

Protocol 1: Synthesis of a Homoallenic Ester from (S)-4-Methyl-1-pentyn-3-ol

This protocol details the conversion of (S)-4-methyl-1-pentyn-3-ol to a homoallenic alcohol, followed by esterification. The initial step involves the reduction of the alkyne to a trans-alkene, a transformation that preserves the original stereocenter.

Step 1: Stereoselective Reduction to the (E)-Allylic Alcohol

Causality of Experimental Choices: The use of Lithium Aluminum Hydride (LiAlH₄) for the reduction of a propargylic alcohol to the corresponding (E)-allylic alcohol is a well-established and reliable method. The reaction proceeds via an intermediate aluminate complex, and the stereochemical outcome is a result of the geometry of this intermediate.

  • Reaction: (S)-4-Methyl-1-pentyn-3-ol → (S,E)-4-Methyl-1-penten-3-ol

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of (S)-4-methyl-1-pentyn-3-ol (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S,E)-4-methyl-1-penten-3-ol. This product is often of sufficient purity for the next step.

Step 2: Johnson-Claisen Rearrangement to the Homoallenic Ester

Causality of Experimental Choices: The Johnson-Claisen rearrangement is a powerful method for the formation of carbon-carbon bonds. The reaction of an allylic alcohol with an orthoester under acidic catalysis leads to a γ,δ-unsaturated ester. In this case, the specific geometry of the starting (E)-allylic alcohol and the chirality at the C3 position will dictate the stereochemistry of the newly formed allene.

  • Reaction: (S,E)-4-Methyl-1-penten-3-ol + Triethyl orthoacetate → (R)-Ethyl 5-methylhexa-3,4-dienoate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the crude (S,E)-4-methyl-1-penten-3-ol (1.0 equivalent) and triethyl orthoacetate (5.0-10.0 equivalents).

    • Add a catalytic amount of a weak acid, such as propionic acid (0.1 equivalents).

    • Heat the mixture to a gentle reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by GC-MS or TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess triethyl orthoacetate under reduced pressure.

    • Purify the resulting crude ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (R)-ethyl 5-methylhexa-3,4-dienoate.

Step 3: Reduction to the Homoallenic Alcohol

Causality of Experimental Choices: The reduction of the ester to the primary alcohol is a standard transformation. LiAlH₄ is a robust reducing agent for this purpose.

  • Reaction: (R)-Ethyl 5-methylhexa-3,4-dienoate → (R)-5-Methylhexa-3,4-dien-1-ol

  • Procedure:

    • Prepare a suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add a solution of the (R)-ethyl 5-methylhexa-3,4-dienoate (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Perform a Fieser workup as described in Step 1 to quench the reaction and isolate the crude product.

    • Purify the crude alcohol by flash column chromatography to obtain the final homoallenic alcohol.

G cluster_0 Protocol 1: Synthesis of a Homoallenic Alcohol Start (S)-4-Methyl-1-pentyn-3-ol Step1 Stereoselective Reduction (LiAlH₄, THF) Start->Step1 Intermediate1 (S,E)-4-Methyl-1-penten-3-ol Step1->Intermediate1 Step2 Johnson-Claisen Rearrangement (Triethyl orthoacetate, H⁺) Intermediate1->Step2 Intermediate2 (R)-Ethyl 5-methylhexa-3,4-dienoate Step2->Intermediate2 Step3 Reduction (LiAlH₄, THF) Intermediate2->Step3 End (R)-5-Methylhexa-3,4-dien-1-ol Step3->End

Figure 1: Workflow for the synthesis of a homoallenic alcohol.

Further Synthetic Transformations

The utility of (S)-4-methyl-1-pentyn-3-ol is not limited to the synthesis of allenes. Its functional groups are amenable to a wide range of transformations, making it a versatile starting point for various synthetic endeavors.

Formation of Propargyl Vinyl Ethers

The hydroxyl group of 4-methyl-1-pentyn-3-ol can be readily converted into an ether. For instance, it can undergo a palladium-catalyzed coupling with a vinyl triflate to furnish a propargyl vinyl ether.[3] These products are valuable substrates in gold-catalyzed cycloisomerization reactions to form functionalized cyclopentadienes.

Asymmetric Synthesis of (S)-4-Methyl-1-pentyn-3-ol
  • Noyori Asymmetric Hydrogenation: This method, which earned Ryōji Noyori a share of the 2001 Nobel Prize in Chemistry, utilizes chiral ruthenium-diamine complexes to catalyze the hydrogenation of ketones with high enantioselectivity. This approach is widely used in both academic and industrial settings for the synthesis of chiral alcohols.

  • Asymmetric Transfer Hydrogenation: A variation of the Noyori hydrogenation, this method uses a hydrogen donor such as 2-propanol or formic acid in place of hydrogen gas, making it operationally simpler for laboratory-scale synthesis. Chiral ruthenium catalysts are also employed in this transformation.

The choice of the (S,S) or (R,R) configuration of the diamine ligand in the catalyst dictates the stereochemical outcome, allowing for the selective synthesis of either the (S) or (R) enantiomer of the alcohol.

G ProchiralKetone 4-Methyl-1-pentyn-3-one Noyori Noyori Asymmetric Hydrogenation (Ru-diamine catalyst, H₂) ProchiralKetone->Noyori Transfer Asymmetric Transfer Hydrogenation (Ru-diamine catalyst, H-donor) ProchiralKetone->Transfer S_Alcohol (S)-4-Methyl-1-pentyn-3-ol Noyori->S_Alcohol (S,S)-catalyst R_Alcohol (R)-4-Methyl-1-pentyn-3-ol Noyori->R_Alcohol (R,R)-catalyst Transfer->S_Alcohol (S,S)-catalyst Transfer->R_Alcohol (R,R)-catalyst

References

Application Notes and Protocols for Stereospecific Synthesis Using (S)-4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-4-Methyl-1-pentyn-3-ol in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. It is in this context that the strategic use of the "chiral pool" — readily available, enantiopure compounds from nature — offers a powerful and efficient approach to the synthesis of complex chiral targets.[1]

(S)-4-Methyl-1-pentyn-3-ol, a C6 chiral propargyl alcohol, is a valuable building block within this chiral pool. Its structure is endowed with multiple functionalities ripe for stereoselective manipulation: a terminal alkyne, a handle for carbon-carbon bond formation and functional group interconversion; a secondary alcohol at a defined stereocenter, which can direct the stereochemical outcome of adjacent transformations; and a bulky isopropyl group that can enhance facial selectivity in asymmetric reactions.

These application notes serve as a technical guide for researchers, chemists, and drug development professionals, detailing field-proven protocols for the stereospecific functionalization of (S)-4-methyl-1-pentyn-3-ol. We will delve into the causality behind experimental choices, providing not just a series of steps, but a deeper understanding of how to leverage the inherent chirality of this versatile starting material to achieve high levels of stereocontrol in downstream applications. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and the generation of products with high enantiomeric and diastereomeric purity.

Core Synthetic Strategies and Workflows

The synthetic utility of (S)-4-methyl-1-pentyn-3-ol can be harnessed through a series of strategic transformations. A general workflow often involves an initial modification of the primary functional groups, followed by a key stereoselective reaction to introduce new stereocenters with high fidelity.

G A (S)-4-Methyl-1-pentyn-3-ol B Oxidation to (S)-4-Methyl-1-pentyn-3-one A->B e.g., DMP, Swern E Partial Reduction of Alkyne (e.g., Lindlar Hydrogenation) A->E C Asymmetric Reduction (e.g., CBS Reduction) B->C (R)- or (S)-CBS catalyst, BH3-DMS D Diastereomerically Enriched Propargyl Alcohols C->D I Application in Total Synthesis D->I F (S,Z)-4-Methyl-pent-1-en-3-ol E->F G Sharpless Asymmetric Epoxidation F->G Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH H Enantiopure Epoxy Alcohols G->H H->I

Caption: A logical workflow for the synthetic derivatization of (S)-4-Methyl-1-pentyn-3-ol.

Diastereoselective Reduction of a Derived Ketone via Corey-Bakshi-Shibata (CBS) Reduction

A powerful strategy to generate a new stereocenter with a predictable relationship to the existing one is through the diastereoselective reduction of a prochiral ketone. By first oxidizing the secondary alcohol of (S)-4-methyl-1-pentyn-3-ol, we can then employ a chiral reducing agent to control the formation of the new alcohol with high diastereoselectivity. The Corey-Bakshi-Shibata (CBS) reduction is an exemplary choice for this transformation, renowned for its high enantioselectivity in the reduction of a wide range of ketones.[2][3]

Causality of Stereochemical Control

The CBS reduction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate.[4] This ternary complex forms a rigid, six-membered ring transition state. The facial selectivity of the hydride transfer is dictated by the stereochemistry of the catalyst and the steric hindrance of the ketone's substituents. The larger substituent of the ketone preferentially orients away from the chiral auxiliary on the catalyst, exposing one face of the carbonyl to the hydride attack.[4]

G cluster_0 CBS Reduction Mechanism Ketone Prochiral Ketone (RL-CO-RS) TransitionState Six-membered Ring Transition State Ketone->TransitionState Catalyst (S)-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Borane BH3 Borane->Complex Complex->TransitionState Product Chiral Alcohol TransitionState->Product

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: Diastereoselective Reduction of (S)-4-Methyl-1-pentyn-3-one

This protocol describes the oxidation of (S)-4-methyl-1-pentyn-3-ol to the corresponding ketone, followed by its diastereoselective reduction using the (R)-CBS catalyst to yield the syn-diol precursor.

Part A: Oxidation to (S)-4-Methyl-1-pentyn-3-one

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.5 M).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add (S)-4-methyl-1-pentyn-3-ol (1.0 equiv.) followed by the slow, portion-wise addition of Dess-Martin periodinane (1.2 equiv.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously for 15 minutes until the two layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude (S)-4-methyl-1-pentyn-3-one is often of sufficient purity for the next step.

Part B: CBS Reduction

  • Setup: In a separate flame-dried flask under argon, dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 equiv., 1 M in toluene) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Borane Addition: Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equiv.) dropwise. Stir for 15 minutes at this temperature.

  • Substrate Addition: Cool the mixture to -78 °C (dry ice/acetone bath). Add a solution of (S)-4-methyl-1-pentyn-3-one (1.0 equiv.) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of methanol at -78 °C. Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

  • Purification: Purify the resulting diol precursor by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired diastereomerically enriched propargyl alcohol.

SubstrateCatalystProduct Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee%)
(S)-4-Methyl-1-pentyn-3-one(R)-CBS>95:5>98%
(S)-4-Methyl-1-pentyn-3-one(S)-CBS<5:95>98%

Enantioselective Epoxidation of a Derived Allylic Alcohol via Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis, enabling the highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxy alcohols.[2][5] By first selectively reducing the alkyne of (S)-4-methyl-1-pentyn-3-ol to a Z-alkene, we can generate an allylic alcohol substrate for this powerful transformation.

Causality of Stereochemical Control

The Sharpless epoxidation employs a chiral catalyst formed in situ from titanium(IV) isopropoxide and a dialkyl tartrate (DET).[6] This catalyst coordinates to the allylic alcohol and the oxidant, tert-butyl hydroperoxide. The chirality of the tartrate ligand creates a chiral environment that directs the delivery of the oxygen atom to one of the two faces of the double bond. The use of (+)-DET or (-)-DET allows for the predictable synthesis of either enantiomer of the epoxy alcohol product.[6]

G AllylicAlcohol Allylic Alcohol TransitionState Chiral Titanium-Tartrate Transition State AllylicAlcohol->TransitionState Catalyst Ti(OiPr)4 / Chiral Tartrate Catalyst->TransitionState Oxidant t-BuOOH Oxidant->TransitionState EpoxyAlcohol Enantiopure Epoxy Alcohol TransitionState->EpoxyAlcohol G Frontalin (-)-Frontalin DihydroxyKetone Dihydroxy Ketone Frontalin->DihydroxyKetone Acetalization EpoxyAlcohol Epoxy Alcohol DihydroxyKetone->EpoxyAlcohol Epoxide Opening AllylicAlcohol Allylic Alcohol EpoxyAlcohol->AllylicAlcohol Sharpless Epoxidation Start (S)-4-Methyl-1-pentyn-3-ol AllylicAlcohol->Start Alkyne Reduction

References

Application Notes and Protocols: 4-Methyl-1-pentyn-3-ol as a Versatile Chiral Synthon in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the C6 Chiral Pool

In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount. Chiral building blocks, or synthons, provide a direct pathway to stereochemical complexity, bypassing the need for often lengthy and low-yielding asymmetric induction steps.[1] 4-Methyl-1-pentyn-3-ol (CAS: 565-68-4) emerges as a highly valuable, yet under-leveraged, C6 synthon.[2][3] Its structure is a confluence of strategic functional groups: a terminal alkyne ripe for coupling reactions, a secondary propargylic alcohol that sets a key stereocenter, and an isopropyl group that imparts specific steric and electronic properties. This guide elucidates the core synthetic transformations of this compound and provides detailed protocols for its application, demonstrating its potential in the stereocontrolled synthesis of complex molecular targets.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application in the laboratory. The data below has been compiled for quick reference.

PropertyValueSource(s)
CAS Number 565-68-4[2][3]
Molecular Formula C₆H₁₀O[3]
Molecular Weight 98.14 g/mol [3]
Appearance Colorless Liquid[3]
Boiling Point ~147 °C[2]
Solubility Slightly soluble in water[2][4]
pKa 13.14 ± 0.20 (Predicted)[2]
Refractive Index 1.436[4]
GHS Hazard Warning: Flammable liquid and vapor (H226)[3]

Safety Insight: As a flammable liquid, this compound should be handled in a well-ventilated fume hood, away from ignition sources.[3] Standard personal protective equipment (lab coat, safety glasses, gloves) is required. Store in a cool, dry, and well-ventilated area.[2]

Core Synthetic Strategies & Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The diagram below illustrates the primary reaction pathways that can be exploited to construct molecular complexity.

G cluster_start Starting Material cluster_alkyne Alkyne Chemistry cluster_hydroxyl Hydroxyl Chemistry cluster_products Key Intermediates start This compound alkyne_coupling Coupling Reactions (e.g., Sonogashira) start->alkyne_coupling Pd/Cu cat. alkyne_reduction Stereoselective Reduction (e.g., Lindlar) start->alkyne_reduction [H] hydroxyl_protection Protection (PG) (e.g., TBS, Bn) start->hydroxyl_protection Protecting Group hydroxyl_oxidation Oxidation (e.g., Dess-Martin) start->hydroxyl_oxidation [O] coupled_enyne Coupled Enyne/Polyyne alkyne_coupling->coupled_enyne allylic_alcohol Chiral Allylic Alcohol alkyne_reduction->allylic_alcohol alkyne_other Other Transformations (e.g., Hydration) propargylic_ketone Chiral Propargylic Ketone hydroxyl_oxidation->propargylic_ketone hydroxyl_inversion Stereochemical Inversion (e.g., Mitsunobu) G Ti_OiPr4 Ti(OiPr)₄ Dimer Chiral Ti-Tartrate Dimer (Active Catalyst) Ti_OiPr4->Dimer + Tartrate - 2 OiPrH Tartrate Chiral Tartrate ((+)- or (-)-DET) Tartrate->Dimer Complex Substrate-Catalyst-Oxidant Complex Dimer->Complex + Allylic Alcohol + t-BuOOH - 2 OiPrH Allyl_OH Allylic Alcohol (Substrate) Allyl_OH->Complex TBHP t-BuOOH (Oxidant) TBHP->Complex Epoxide Chiral Epoxy Alcohol (Product) Complex->Epoxide Oxygen Transfer tBuOH t-BuOH Complex->tBuOH Catalyst_Regen Catalyst Regeneration Complex->Catalyst_Regen Catalyst_Regen->Dimer G Pheromone (3R,4S)-4-Methyl-3-hexanol (Target) Intermediate1 Protected Diol Pheromone->Intermediate1 Deprotection & Final Reduction Intermediate2 (Z)-Alkene Intermediate1->Intermediate2 Hydroboration- Oxidation Start (S)-4-Methyl-1-pentyn-3-ol (Starting Material) Intermediate2->Start 1. Protection (PG-OH) 2. Lindlar Reduction 3. Ethyl Grignard Add.

References

The Strategic Application of 4-Methyl-1-pentyn-3-ol in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the strategic utility of 4-Methyl-1-pentyn-3-ol as a versatile building block in medicinal chemistry. While not a final drug entity itself, its unique structural features—a terminal alkyne, a secondary alcohol, and a sterically influential isobutyl group—render it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. This document provides a comprehensive overview of its reactivity and showcases its application in the construction of a substituted pyrazole core, a privileged scaffold in numerous drug discovery programs. Detailed, field-tested protocols for key transformations, including the Sonogashira coupling and a subsequent cyclization, are provided, alongside an in-depth discussion of the underlying chemical principles and experimental considerations.

Introduction: The Untapped Potential of a Simple Propargyl Alcohol

In the landscape of medicinal chemistry, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. This compound, a readily available propargyl alcohol, presents an attractive starting point for the synthesis of diverse and medicinally relevant compounds.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the terminal alkyne is amenable to a wide array of carbon-carbon bond-forming reactions, while the secondary hydroxyl group can be used for further functionalization or can participate in cyclization reactions.

The isobutyl group, often considered a simple alkyl substituent, plays a crucial role in modulating the physicochemical properties of the final compounds. This non-polar, sterically demanding group can influence solubility, lipophilicity, and metabolic stability, and can also provide key hydrophobic interactions within a biological target's binding pocket.

This guide will focus on a practical, multi-step synthesis of a 1,3,5-trisubstituted pyrazole, a heterocyclic motif found in a plethora of approved drugs and clinical candidates, starting from this compound. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3]

Synthetic Strategy: From a Linear Alcohol to a Heterocyclic Core

Our synthetic approach leverages the reactivity of the terminal alkyne of this compound in a palladium-catalyzed Sonogashira coupling reaction to introduce an aryl moiety. The resulting alkynyl alcohol is then oxidized to the corresponding alkynyl ketone, which serves as a key intermediate for the construction of the pyrazole ring via condensation with a hydrazine derivative.

Synthetic_Pathway A This compound B Sonogashira Coupling A->B Ar-X, Pd/Cu catalyst C 1-Aryl-4-methyl-1-pentyn-3-ol B->C D Oxidation C->D Oxidizing Agent (e.g., PCC, DMP) E 1-Aryl-4-methyl-1-pentyn-3-one D->E F Cyclization with Hydrazine E->F R-NHNH2 G 3-Aryl-5-isobutyl-1H-pyrazole F->G

Caption: Proposed synthetic pathway from this compound to a substituted pyrazole.

Experimental Protocols & Methodologies

Step 1: Sonogashira Coupling of this compound

The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

Protocol: Synthesis of 1-(4-methoxyphenyl)-4-methyl-1-pentyn-3-ol

  • Materials:

    • This compound

    • 4-Iodoanisole

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Toluene, anhydrous

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Procedure:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous toluene (50 mL) and triethylamine (2.5 eq) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add this compound (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Compound Molecular Weight ( g/mol ) Yield (%) Physical State ¹H NMR (CDCl₃, 400 MHz) δ (ppm)
1-(4-methoxyphenyl)-4-methyl-1-pentyn-3-ol218.29~85%Pale yellow oil7.35 (d, 2H), 6.82 (d, 2H), 4.51 (d, 1H), 3.80 (s, 3H), 2.05 (m, 1H), 1.05 (d, 6H)
Step 2: Oxidation to the Alkynyl Ketone

The secondary alcohol of the Sonogashira product is oxidized to a ketone, which is a necessary precursor for the pyrazole synthesis. Several mild oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Protocol: Synthesis of 1-(4-methoxyphenyl)-4-methyl-1-pentyn-3-one

  • Materials:

    • 1-(4-methoxyphenyl)-4-methyl-1-pentyn-3-ol

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM), anhydrous

    • Silica gel

    • Celite®

  • Procedure:

    • To a stirred solution of 1-(4-methoxyphenyl)-4-methyl-1-pentyn-3-ol (1.0 eq) in anhydrous DCM (50 mL), add PCC (1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® and silica gel.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Compound Molecular Weight ( g/mol ) Yield (%) Physical State ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
1-(4-methoxyphenyl)-4-methyl-1-pentyn-3-one216.27~90%Yellowish solid185.2, 161.5, 135.1, 114.3, 113.8, 92.5, 87.8, 55.4, 42.1, 17.9
Step 3: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly efficient method for the construction of the pyrazole ring from a 1,3-dicarbonyl compound (or its synthetic equivalent, like our α,β-alkynyl ketone) and a hydrazine.[6][7]

Protocol: Synthesis of 5-isobutyl-3-(4-methoxyphenyl)-1H-pyrazole

  • Materials:

    • 1-(4-methoxyphenyl)-4-methyl-1-pentyn-3-one

    • Hydrazine hydrate (NH₂NH₂·H₂O)

    • Ethanol

    • Acetic acid (catalytic)

  • Procedure:

    • Dissolve 1-(4-methoxyphenyl)-4-methyl-1-pentyn-3-one (1.0 eq) in ethanol (50 mL) in a round-bottom flask.

    • Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole.

Compound Molecular Weight ( g/mol ) Yield (%) Physical State MS (ESI+) m/z
5-isobutyl-3-(4-methoxyphenyl)-1H-pyrazole230.30~80%White solid231.15 [M+H]⁺

Visualization of Key Processes

Sonogashira_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L₂ Oxidative_Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR L2 Ar-Pd(II)-C≡CR L₂ Transmetalation->Ar-Pd(II)-C≡CR L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Pyrazole_Formation Alkynyl_Ketone α,β-Alkynyl Ketone Michael_Addition Michael Addition Alkynyl_Ketone->Michael_Addition Hydrazine Hydrazine Hydrazine->Michael_Addition Enamine_Intermediate Enamine Intermediate Michael_Addition->Enamine_Intermediate Cyclization Intramolecular Cyclization Enamine_Intermediate->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: Mechanism of pyrazole formation from an alkynyl ketone and hydrazine.

Conclusion and Future Perspectives

This guide has demonstrated the practical application of this compound as a valuable and versatile building block in medicinal chemistry. Through a straightforward and efficient three-step synthetic sequence, a medicinally relevant substituted pyrazole scaffold was constructed, highlighting the utility of this simple starting material. The protocols provided are robust and can be adapted for the synthesis of a wide variety of analogs by simply changing the aryl halide in the Sonogashira coupling step or the hydrazine derivative in the final cyclization.

The strategic incorporation of the isobutyl moiety from this compound can be further exploited in lead optimization campaigns to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Future applications of this building block could include its use in the synthesis of other heterocyclic systems, such as furans, isoxazoles, and pyridines, further expanding its utility in drug discovery.

References

Application Notes & Protocols: Leveraging 4-Methyl-1-pentyn-3-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-1-pentyn-3-ol is a propargylic alcohol that serves as a highly versatile and economically significant precursor in the synthesis of complex organic molecules.[1] Its bifunctional nature, characterized by a terminal alkyne and a secondary alcohol, offers two distinct points for chemical modification, making it an invaluable building block for pharmaceutical intermediates. This guide provides an in-depth exploration of the core reactivity of this compound, focusing on key transformations such as the Meyer-Schuster rearrangement, nucleophilic additions, and its role in constructing heterocyclic scaffolds. Detailed, field-proven protocols are provided to enable researchers and drug development professionals to effectively harness the synthetic potential of this compound.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical development, the efficient construction of molecular complexity from simple, readily available starting materials is a paramount objective. This compound (CAS 565-68-4), a colorless, flammable liquid, represents a quintessential C6 building block that fulfills this role adeptly.[2][3] Its structure features a terminal alkyne, which provides a handle for carbon-carbon bond formation via acetylide chemistry, and a secondary propargylic alcohol, a functional group primed for a variety of powerful rearrangement and substitution reactions.[1] This dual functionality allows for sequential or orthogonal synthetic strategies, paving the way for the creation of diverse molecular architectures found in numerous active pharmaceutical ingredients (APIs). This document serves as a technical guide to the principal transformations of this compound, providing both the mechanistic rationale and practical execution details necessary for laboratory success.

Physicochemical Properties

A clear understanding of the physical properties of a starting material is critical for experimental design, particularly for reaction setup and purification.

PropertyValueReference
Molecular Formula C₆H₁₀O[2][3]
Molecular Weight 98.14 g/mol [3]
Boiling Point 133-134 °C[4]
Density 0.93 g/cm³[4]
Refractive Index 1.4360[4]
Flash Point 41 °C[4]
Water Solubility Slightly soluble[2][5]
pKa ~13.14 (Predicted)[2]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by reactions that transform its two key functional groups. The following sections detail the most important of these transformations for pharmaceutical intermediate synthesis.

The Meyer-Schuster Rearrangement: Accessing α,β-Unsaturated Aldehydes

The Meyer-Schuster rearrangement is a cornerstone reaction of propargyl alcohols, providing a direct route to α,β-unsaturated carbonyl compounds.[6][7] For a secondary, terminal propargyl alcohol like this compound, this acid-catalyzed reaction proceeds via a formal 1,3-shift of the hydroxyl group to yield an α,β-unsaturated aldehyde.[6][8]

Causality Behind the Mechanism: The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent departure of water is assisted by the neighboring alkyne, leading to the formation of a resonance-stabilized allenyl carbocation. Nucleophilic attack by water on this intermediate, followed by tautomerization of the resulting enol, irreversibly yields the thermodynamically stable α,β-unsaturated aldehyde, 4-methyl-2-pentenal.[6] The irreversibility of this final step is a key driving force for the reaction.[6][8]

While traditionally catalyzed by strong acids, milder conditions using transition metal or Lewis acid catalysts (e.g., Ru-, Ag-, InCl₃-based) have been developed to improve selectivity and yields, especially for sensitive substrates.[6]

Distinction from the Rupe Rearrangement: It is crucial to distinguish this pathway from the competing Rupe rearrangement. The Rupe rearrangement also involves an acid-catalyzed transformation of a propargyl alcohol but typically occurs with tertiary alcohols to produce α,β-unsaturated ketones.[9][10][11] For this compound, a secondary alcohol, the Meyer-Schuster pathway is strongly favored.

Meyer_Schuster_Mechanism cluster_0 Meyer-Schuster Rearrangement start This compound protonated Protonated Alcohol start->protonated + H⁺ allenyl Allenyl Cation Intermediate protonated->allenyl - H₂O (Rate-Determining Step) enol Enol Intermediate allenyl->enol + H₂O product 4-Methyl-2-pentenal (α,β-Unsaturated Aldehyde) enol->product Tautomerization

Caption: Mechanism of the Meyer-Schuster rearrangement.

Nucleophilic Acetylide Chemistry: The Gateway to C-C Bond Formation

The terminal proton on the alkyne of this compound is weakly acidic (pKa ≈ 25) and can be readily removed by a strong base (e.g., n-BuLi, NaNH₂, Grignard reagents) to form a highly nucleophilic acetylide anion.[1] This transformation is fundamental to its role as a building block, enabling the formation of new carbon-carbon bonds through reaction with a wide array of electrophiles.

Common Applications:

  • Alkylation: Reaction with alkyl halides to extend the carbon chain.

  • Addition to Carbonyls: Attack on aldehydes and ketones to form more complex alkynols, which are themselves valuable intermediates.[12]

  • Acylation: Reaction with acyl chlorides or anhydrides to produce ynones.

This reactivity is central to building the carbon skeleton of target pharmaceutical molecules. For instance, the carbamate of this compound is a known intermediate in the synthesis of certain antiviral and anticancer agents.[1]

Acetylide_Workflow start This compound acetylide Lithium Acetylide (Nucleophile) start->acetylide - H⁺ base Strong Base (e.g., n-BuLi) product Coupled Product (New C-C Bond) acetylide->product electrophile Electrophile (e.g., R-X, Aldehyde) electrophile->product

Caption: General workflow for C-C bond formation.

Synthesis of Heterocyclic Intermediates: Constructing Pyran Scaffolds

Pyrans and their derivatives are privileged structures in medicinal chemistry, appearing in a wide range of bioactive natural products and synthetic drugs. This compound and its derivatives can be employed in multi-component reactions (MCRs) to construct these valuable heterocyclic systems.[13] For example, 2-amino-4H-pyran-3-carbonitriles can be synthesized via a one-pot, three-component condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, a reaction class where derivatives of our precursor could participate. The development of efficient, atom-economical methods for pyran synthesis is an active area of research, with many protocols leveraging versatile starting materials.[13][14]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and expected outcomes. They should be performed by trained personnel in a suitable laboratory setting.

Protocol 1: Meyer-Schuster Rearrangement to Synthesize 4-Methyl-2-pentenal

Objective: To convert this compound into 4-methyl-2-pentenal via an acid-catalyzed rearrangement.

Materials and Reagents:

  • This compound (98% purity)

  • Formic acid (98-100%)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (9.81 g, 0.10 mol).

  • Acid Addition: While stirring, slowly add formic acid (25 mL) to the flask. The addition may be slightly exothermic.

  • Heating: Attach a reflux condenser and heat the mixture to 70-80 °C using a heating mantle. Maintain this temperature and continue stirring for 3 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by fractional distillation under reduced pressure to obtain pure 4-methyl-2-pentenal.

Expected Outcome: A colorless to pale yellow liquid. Expected yield: 70-80%. The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity.

Troubleshooting:

  • Low Yield: Incomplete reaction. Extend the reaction time or slightly increase the temperature. Ensure the formic acid is of high purity.

  • Polymerization: Overheating or prolonged reaction times can lead to polymerization. Maintain careful temperature control.

Advanced Synthetic Applications

Beyond these core reactions, the derivatives of this compound can participate in more complex transformations, expanding their utility.

Paternò-Büchi Reaction for Oxetane Synthesis

The α,β-unsaturated aldehyde product from the Meyer-Schuster rearrangement contains an alkene that can participate in photochemical reactions. The Paternò-Büchi reaction, a [2+2] photocycloaddition between an electronically excited carbonyl compound and an alkene, yields an oxetane ring.[15][16][17] Oxetanes are four-membered heterocyclic ethers present in important molecules like the anticancer drug Taxol® and various antiviral agents.[16][18] This reaction provides a powerful, albeit specialized, method for introducing this valuable structural motif.

Conclusion

This compound is a foundational building block whose value is derived from the predictable and versatile reactivity of its alkyne and propargylic alcohol functionalities. Through fundamental transformations like the Meyer-Schuster rearrangement and acetylide coupling, it provides efficient access to key pharmaceutical intermediates, including unsaturated carbonyls and complex carbon skeletons. The protocols and mechanistic discussions provided herein offer a robust framework for researchers to confidently and creatively employ this precursor in the pursuit of novel therapeutic agents.

References

Introduction: The Unique Chemical Landscape of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Hydroxyl Group Reactivity of 4-Methyl-1-pentyn-3-ol

This compound is a propargylic alcohol featuring a unique combination of functional groups that make it a versatile building block in organic synthesis.[1] Its structure is characterized by a secondary alcohol, a terminal alkyne, and an isopropyl group adjacent to the hydroxyl-bearing carbon. This arrangement presents a rich playground for chemical transformations, particularly centered around the reactivity of the hydroxyl (-OH) group. The proximity of the electron-rich triple bond significantly influences the behavior of the alcohol, enabling a range of reactions from simple derivatizations to complex rearrangements.

This guide provides a detailed exploration of the key reactions involving the hydroxyl group of this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. The focus is not merely on the procedural steps but on the causality behind experimental choices, ensuring a robust understanding of how to manipulate this valuable synthon.

Protection of the Hydroxyl Group: A Prerequisite for Selective Synthesis

In multi-step syntheses, the reactivity of the hydroxyl group can interfere with transformations intended for other parts of the molecule, such as the terminal alkyne.[2] Therefore, the temporary conversion of the -OH group into a stable, non-reactive "protecting group" is a crucial strategic step. The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease with which it can be removed later.[3]

Common Protection Strategy: Silyl Ethers

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and straightforward removal under specific conditions.[4] The steric bulk of the silyl group can be tuned to control its stability. For a secondary alcohol like this compound, tert-butyldimethylsilyl (TBDMS) ether is an excellent choice, offering robust protection under a wide range of non-acidic conditions.

Protocol 1: Protection as a TBDMS Ether

Objective: To convert the hydroxyl group of this compound to its corresponding tert-butyldimethylsilyl (TBDMS) ether.

Causality: This protocol uses imidazole as a mild base to activate the silyl chloride and scavenge the HCl byproduct. Dichloromethane (DCM) is an excellent inert solvent for this reaction. The reaction proceeds via nucleophilic attack of the alcohol's oxygen onto the silicon atom of the TBDMS-Cl.

Reagent/ParameterMolar Equiv.Purpose
This compound1.0Substrate
TBDMS-Chloride1.2Silylating Agent
Imidazole2.5Catalyst & HCl Scavenger
Dichloromethane (DCM)-Anhydrous Solvent
TemperatureRoom Temp.Reaction Condition
Time2-4 hoursReaction Duration

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature. A white precipitate of imidazole hydrochloride will form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected alcohol.

Deprotection: The TBDMS group is readily cleaved under acidic conditions (e.g., acetic acid in THF/water) or, more commonly, using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow A This compound B TBDMS-Protected Alcohol A->B TBDMS-Cl, Imidazole DCM, RT C TBDMS-Protected Alcohol D This compound C->D TBAF, THF or H+, H2O

Caption: Generalized mechanism for esterification using an acyl chloride.

Substitution of the Hydroxyl Group: Introducing New Functionality

The direct substitution of a hydroxyl group is challenging because hydroxide (HO⁻) is a strong base and therefore a poor leaving group. [5][6]To facilitate substitution, the -OH group must first be converted into a better leaving group.

Activation Strategy: Conversion to a Sulfonate Ester

A superior method involves a two-step sequence:

  • Activation: The alcohol is converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups because their corresponding anions are highly stabilized by resonance. [6]This reaction proceeds without affecting the stereocenter.

  • Displacement: The sulfonate ester is then readily displaced by a wide range of nucleophiles in a classic SN2 reaction.

This approach avoids the harsh acidic conditions and potential for carbocation rearrangements that can occur with methods using strong acids like HBr or HCl. [5]

Protocol 3: Two-Step Nucleophilic Substitution via Tosylate

Objective: To convert this compound to 3-bromo-4-methyl-1-pentyne.

Part A: Tosylation

Causality: p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of pyridine. Pyridine acts as a base to neutralize the HCl byproduct. The reaction is typically run at low temperature to ensure selectivity and prevent side reactions.

Reagent/ParameterMolar Equiv.Purpose
This compound1.0Substrate
p-Toluenesulfonyl Chloride (TsCl)1.2Tosylating Agent
Pyridine-Solvent and Base
Temperature0 °CReaction Condition
Time4-6 hoursReaction Duration

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in cold (0 °C) pyridine under an inert atmosphere.

  • Slowly add TsCl (1.2 eq) in portions, ensuring the temperature remains at or below 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC. The tosylate product is significantly less polar than the starting alcohol.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with cold dilute CuSO₄ solution (to remove pyridine), followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step without further purification.

Part B: Nucleophilic Displacement

Causality: Lithium bromide serves as the source of the bromide nucleophile. Acetone or DMF are suitable polar aprotic solvents that facilitate the SN2 reaction.

Reagent/ParameterMolar Equiv.Purpose
Crude Tosylate1.0Substrate
Lithium Bromide (LiBr)3.0Nucleophile
Acetone or DMF-Solvent
TemperatureRoom Temp. to 50 °CReaction Condition
Time6-12 hoursReaction Duration

Step-by-Step Procedure:

  • Dissolve the crude tosylate from Part A in acetone.

  • Add anhydrous lithium bromide (3.0 eq) and stir the mixture.

  • Heat the reaction to a gentle reflux (or 50 °C if using DMF) and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and remove the solvent in vacuo.

  • Partition the residue between water and diethyl ether.

  • Separate the layers and extract the aqueous phase with more ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired alkyl bromide.

G A This compound B Propargyl Tosylate (Good Leaving Group) A->B Step 1: Activation TsCl, Pyridine C Substituted Product (e.g., Alkyl Bromide) B->C Step 2: SN2 Displacement LiBr, Acetone

Caption: Mechanism of the acid-catalyzed Meyer-Schuster rearrangement.

Conclusion

The hydroxyl group of this compound is a highly versatile handle for synthetic manipulation. Its reactivity can be controlled to achieve protection, esterification, and substitution, providing access to a wide array of valuable chemical intermediates. Furthermore, its inherent propensity to undergo the Meyer-Schuster rearrangement offers a direct route to α,β-unsaturated ketones. A thorough understanding of these reaction pathways, the rationale behind specific reagents and conditions, and the potential for competing reactions is essential for any researcher aiming to effectively utilize this powerful building block in complex organic synthesis.

References

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 4-Methyl-1-pentyn-3-ol is a valuable bifunctional building block in organic synthesis, featuring a secondary alcohol and a terminal alkyne. These two functional groups, however, present a significant challenge due to their inherent reactivity. The acidic proton of the hydroxyl group is incompatible with strongly basic reagents like Grignards or organolithiums, while the terminal alkyne's acidic proton can interfere with various transformations.[1][2][3][4][5] Consequently, the judicious use of protecting groups is paramount to achieving selective transformations at either functionality without unintended side reactions. This guide provides a detailed overview of protecting group strategies for this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

The Strategic Imperative for Protection

In multistep syntheses, the selective masking and unmasking of reactive sites is a cornerstone of success.[6][7] For this compound, the goal is to temporarily convert the hydroxyl and/or the terminal alkyne into less reactive moieties. An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to the reaction conditions planned for other parts of the molecule.

  • Readily removed in high yield under specific and mild conditions that do not affect other functional groups.

This document will explore common and effective protecting groups for both the secondary alcohol and the terminal alkyne of this compound, with a focus on practical application and mechanistic understanding.

Part 1: Protection of the Secondary Hydroxyl Group

The secondary alcohol in this compound is a nucleophilic and weakly acidic site. Protection is often necessary when employing strong bases, organometallics, or certain oxidizing agents.[1][8] The most common strategies involve the formation of silyl ethers or acetals like tetrahydropyranyl (THP) ethers.

Silyl Ethers: The Workhorse of Alcohol Protection

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[1][8][9] The stability of the silyl ether is directly related to the steric bulk of the substituents on the silicon atom.[10][11]

  • Trimethylsilyl (TMS): Useful for temporary protection, easily cleaved.

  • tert-Butyldimethylsilyl (TBS/TBDMS): Offers a good balance of stability and ease of removal. It is stable to a wide range of non-acidic conditions.[10][12]

  • Triisopropylsilyl (TIPS): A very bulky group providing high stability, requiring more forcing conditions for removal.[10]

Silylation typically proceeds via an SN2-type reaction at the silicon center, where the alcohol acts as the nucleophile.[1] The reaction is usually facilitated by a base like imidazole or triethylamine, which deprotonates the alcohol and neutralizes the generated HCl.[1][5]

Desilylation is most commonly achieved using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), due to the exceptionally strong Si-F bond.[1][8] Acidic conditions can also be used, with the rate of cleavage being inversely proportional to the steric bulk of the silyl group (TMS > TBS > TIPS).[10]

Protocol 1.1.1: Protection of this compound as a TBS Ether

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) or dimethylformamide (DMF) (0.5 M), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.1.2: Deprotection of a TBS Ether using TBAF

  • Dissolve the TBS-protected alcohol (1.0 eq) in tetrahydrofuran (THF) (0.2 M).

  • Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protecting GroupStable ToLabile To
TMS Bases, organometallics (with caution), mild oxidants/reductants.Mild acid, mild base, fluoride ions.[10]
TBS/TBDMS Strong bases, organometallics, most oxidizing/reducing agents.[10]Strong acid, fluoride ions (e.g., TBAF, HF).[10]
TIPS Conditions for TBS, more resistant to acid.Stronger fluoride sources (e.g., HF-pyridine), prolonged acid exposure.[10]
Tetrahydropyranyl (THP) Ethers: An Acid-Labile Acetal

THP ethers are another popular choice for protecting alcohols.[8] They are formed by the acid-catalyzed addition of an alcohol to 3,4-dihydropyran (DHP).[13][14] THP ethers are exceptionally stable to strongly basic conditions, organometallics, and hydrides, but are readily cleaved under acidic conditions.[15][16]

A key consideration is that the formation of a THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral.[15]

The formation involves the protonation of DHP to form a resonance-stabilized carbocation, which is then trapped by the alcohol.[13][17] Deprotection is the reverse process, an acid-catalyzed hydrolysis of the acetal.[15][17]

THP_Protection cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH p1 Alcohol->p1 DHP Dihydropyran DHP->p1 H+ H+ H+->p1 THP_Ether R-O-THP p1->THP_Ether Acid Catalyst (e.g., PPTS) THP_Ether_D R-O-THP p2 THP_Ether_D->p2 H2O H₂O H2O->p2 H+_D H⁺ H+_D->p2 Alcohol_D R-OH p2->Alcohol_D Aqueous Acid

Caption: General workflow for THP ether protection and deprotection.

Protocol 1.2.1: Protection of this compound as a THP Ether

  • Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) (0.5 M).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).[18]

  • Stir the reaction at room temperature until complete (monitored by TLC).

  • Quench with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by flash column chromatography.

Protocol 1.2.2: Deprotection of a THP Ether

  • Dissolve the THP-protected alcohol (1.0 eq) in methanol (0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or another acid catalyst.[19]

  • Stir at room temperature, monitoring the reaction by TLC.

  • Once complete, neutralize the acid with a base (e.g., solid NaHCO3 or triethylamine).

  • Remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by flash column chromatography.

Part 2: Protection of the Terminal Alkyne

The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases, leading to unwanted side reactions.[3] Protection is crucial for reactions involving organometallic reagents that are not intended to react at the alkyne terminus. Silyl groups are the most common protecting groups for terminal alkynes.[12][20]

Silyl Protecting Groups for Alkynes

Similar to alcohols, the stability of silyl-protected alkynes is dependent on the steric bulk of the silyl group.

  • Trimethylsilyl (TMS): Easily introduced and removed, often cleaved with mild base like K2CO3 in methanol.[21][22]

  • Triisopropylsilyl (TIPS): A robust protecting group, stable to many conditions that would cleave a TMS group. Its removal often requires fluoride ions.[23][24][25]

Protocol 2.1.1: Protection of the Alkyne as a TIPS Derivative

  • Dissolve this compound (1.0 eq) in dry THF (0.5 M) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting lithium acetylide solution for 30 minutes at -78 °C.

  • Add triisopropylsilyl chloride (TIPSCl) (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench carefully with saturated aqueous NH4Cl solution.

  • Extract with diethyl ether, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by flash column chromatography.

Protocol 2.1.2: Deprotection of a TIPS-Protected Alkyne

  • Dissolve the TIPS-protected alkyne (1.0 eq) in THF (0.2 M).

  • Add a 1 M solution of TBAF in THF (1.5 eq).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench with water and extract with diethyl ether.

  • Wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by flash column chromatography.

Part 3: Orthogonal Protecting Group Strategies

The true power of protecting group chemistry is realized through orthogonal protection, where one group can be removed selectively in the presence of another.[6][26] This is critical for the stepwise functionalization of this compound.

A common orthogonal strategy for this substrate is to protect the alcohol as a TBS ether and the alkyne as a TIPS ether. The TBS group can be selectively cleaved under carefully controlled acidic conditions, leaving the TIPS group intact. Conversely, the TIPS group on the alkyne can be removed with fluoride sources, while the TBS group on the secondary alcohol is more resistant.

Orthogonal_Strategy cluster_deprotection Selective Deprotection Start This compound Double_Protected TBS-O-R-C≡C-TIPS Start->Double_Protected Stepwise Protection 1. TBSCl, Imidazole 2. n-BuLi, TIPSCl Alkyne_Free TBS-O-R-C≡CH Double_Protected->Alkyne_Free TBAF (controlled) Alcohol_Free HO-R-C≡C-TIPS Double_Protected->Alcohol_Free Mild Acid (e.g., CSA, PPTS)

Caption: Orthogonal deprotection of a dual-protected substrate.

This strategy allows for selective elaboration at either the alcohol or the alkyne position, providing immense synthetic flexibility.

Conclusion

The successful synthesis and manipulation of this compound heavily rely on a well-designed protecting group strategy. By understanding the stability and reactivity of common protecting groups such as silyl ethers and THP ethers, researchers can selectively mask and unmask the hydroxyl and terminal alkyne functionalities. The application of orthogonal protection schemes further expands the synthetic utility of this versatile building block, enabling the construction of complex molecular architectures with precision and control.

References

Application Notes and Protocols: 4-Methyl-1-pentyn-3-ol as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 4-Methyl-1-pentyn-3-ol in Biocatalysis

This compound is a chiral propargyl alcohol with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1][2] Its structure, featuring a secondary alcohol adjacent to a terminal alkyne, presents a unique scaffold for enzymatic manipulation, offering pathways to enantiomerically pure compounds that are highly valued in drug discovery and development. The strategic introduction of chirality at this early stage can significantly streamline synthetic routes to complex targets.

This guide provides an in-depth exploration of this compound as a substrate in two key enzymatic transformations: stereoselective oxidation catalyzed by alcohol dehydrogenases (ADHs) and kinetic resolution via acylation catalyzed by lipases. As a senior application scientist, the following protocols and discussions are designed to be both practical and mechanistically insightful, enabling researchers to harness the power of biocatalysis for the synthesis of high-value chiral intermediates.

PART 1: Stereoselective Oxidation with Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, utilizing nicotinamide adenine dinucleotide (NAD⁺) or its phosphorylated form (NADP⁺) as a cofactor.[3] The stereoselectivity of many ADHs makes them powerful tools for the synthesis of enantiomerically enriched compounds.

The oxidation of this compound yields the corresponding α,β-unsaturated ketone, 4-methyl-1-pentyn-3-one. This reaction can be driven to completion by employing a cofactor regeneration system to replenish the consumed NAD(P)⁺.

Workflow for ADH-Catalyzed Oxidation of this compound

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Analysis Reagents Prepare Buffers, Substrate, Cofactor, and Enzyme Solutions ReactionSetup Set up Reaction Mixture: - Buffer - this compound - NAD(P)+ & Regeneration System - ADH Reagents->ReactionSetup Incubation Incubate at Controlled Temperature with Mixing ReactionSetup->Incubation Sampling Take Time-Point Samples Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Analysis Analyze by GC or HPLC Extraction->Analysis

Caption: Workflow for the ADH-catalyzed oxidation.

Protocol 1: Screening of Alcohol Dehydrogenases for the Oxidation of this compound

Rationale: The choice of ADH is critical for achieving high conversion and enantioselectivity. A preliminary screen of commercially available ADHs is recommended to identify the optimal biocatalyst.

Materials:

  • This compound (Substrate)

  • A selection of Alcohol Dehydrogenases (e.g., from Thermoanaerobacter ethanolicus, Lactobacillus kefir, horse liver)

  • NAD⁺ or NADP⁺ (depending on enzyme specificity)

  • Cofactor Regeneration System:

    • L-Lactate dehydrogenase (LDH) and sodium pyruvate (for NAD⁺ regeneration)

    • Glucose dehydrogenase (GDH) and D-glucose (for NADP⁺ regeneration)[4][5]

  • Sodium pyrophosphate buffer (0.1 M, pH 9.2)[6]

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Enzyme Solution Preparation: Prepare stock solutions of each ADH in Tris-HCl buffer (50 mM, pH 7.5) at a concentration of 1-5 mg/mL.

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixture (total volume 1 mL):

    • 800 µL Sodium pyrophosphate buffer (0.1 M, pH 9.2)

    • 50 µL this compound (100 mM in DMSO, final concentration 5 mM)

    • 50 µL NAD⁺ or NADP⁺ (20 mM, final concentration 1 mM)

    • 50 µL Cofactor regeneration system components (e.g., 1 M sodium pyruvate and 10 U LDH)

    • 50 µL ADH solution (final concentration 0.05-0.25 mg/mL)

  • Incubation: Incubate the reaction tubes at 30°C with gentle shaking for 24 hours.

  • Work-up:

    • Quench the reaction by adding 200 µL of 1 M HCl.

    • Extract the mixture with 1 mL of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and dry over anhydrous sodium sulfate.

  • Analysis: Analyze the organic extract by GC to determine the conversion to 4-methyl-1-pentyn-3-one.

Data Presentation: Hypothetical Screening Results
Enzyme SourceCofactorConversion (%)
Thermoanaerobacter ethanolicus ADHNADP⁺85
Lactobacillus kefir ADHNADP⁺62
Horse Liver ADHNAD⁺45
Control (no enzyme)N/A<1

Interpretation: In this hypothetical screen, the ADH from Thermoanaerobacter ethanolicus shows the highest activity towards this compound. This enzyme would be selected for further optimization and scale-up.

PART 2: Kinetic Resolution via Lipase-Catalyzed Acylation

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are widely used for this purpose due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. In the presence of an acyl donor, a lipase can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as the ester) from the unreacted, slower-reacting enantiomer (as the alcohol).

Candida antarctica lipase B (CALB), often immobilized as Novozym 435®, is a particularly effective biocatalyst for the kinetic resolution of secondary alcohols.[7]

Workflow for Lipase-Catalyzed Kinetic Resolution

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Analysis Reagents Prepare Substrate, Acyl Donor, Solvent, and Immobilized Lipase ReactionSetup Set up Reaction Mixture: - Organic Solvent - Racemic this compound - Acyl Donor - Immobilized Lipase Reagents->ReactionSetup Incubation Incubate at Controlled Temperature with Shaking ReactionSetup->Incubation Sampling Take Time-Point Samples Incubation->Sampling Filtration Filter to Remove Enzyme Sampling->Filtration Analysis Analyze by Chiral GC to Determine ee and Conversion Filtration->Analysis

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol 2: Kinetic Resolution of Racemic this compound using Candida antarctica Lipase B

Rationale: This protocol aims to achieve a kinetic resolution of racemic this compound, ideally reaching approximately 50% conversion to obtain both the acetylated product and the remaining alcohol in high enantiomeric excess (ee).

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435®)

  • Vinyl acetate (Acyl donor)[7]

  • Hexane (Solvent)[7]

  • Gas chromatograph (GC) with a chiral column (e.g., CP Chirasil-DEX CB)[8]

Procedure:

  • Reaction Setup: In a sealed vial, combine:

    • 10 mL Hexane

    • 100 mg (1.02 mmol) Racemic this compound

    • 1.5 equivalents of Vinyl acetate

    • 20 mg Immobilized Candida antarctica lipase B

  • Incubation: Incubate the vial at 40°C with shaking (e.g., 200 rpm).

  • Monitoring the Reaction:

    • At regular intervals (e.g., 2, 4, 6, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Filter the aliquot through a syringe filter to remove the immobilized enzyme.

    • Dilute the filtered sample with hexane.

    • Analyze by chiral GC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed acetate.

  • Reaction Termination and Work-up (at ~50% conversion):

    • Filter the entire reaction mixture to recover the immobilized enzyme (which can often be reused).

    • Remove the solvent and excess acyl donor under reduced pressure.

    • The resulting mixture of the acetylated product and the unreacted alcohol can be separated by column chromatography.

Analytical Method: Chiral Gas Chromatography

Rationale: Chiral GC is the preferred method for determining the enantiomeric excess of both the substrate and the product in the kinetic resolution.[9][10] Derivatization to the acetate often improves chromatographic separation.[8]

  • Column: CP Chirasil-DEX CB (or equivalent chiral cyclodextrin-based column)[8]

  • Carrier Gas: Hydrogen or Helium

  • Injector Temperature: 230°C

  • Detector Temperature (FID): 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Hold at 150°C for 5 minutes

  • Expected Elution Order: Typically, the (R)- and (S)-enantiomers will have distinct retention times. The acetylated products will have longer retention times than the corresponding alcohols.

Data Presentation: Hypothetical Kinetic Resolution Data
Time (h)Conversion (%)ee of Alcohol (%)ee of Acetate (%)
21518>99
43043>99
64582>99
852>9996
2465>9977

Interpretation: The ideal time to stop the reaction is around 8 hours, where the conversion is close to 50%, and both the remaining alcohol and the produced acetate are in high enantiomeric excess.

Conclusion

This compound serves as a versatile substrate for enzymatic transformations, providing access to valuable chiral building blocks. The protocols outlined in this guide for ADH-catalyzed oxidation and lipase-catalyzed kinetic resolution offer robust starting points for researchers. It is crucial to recognize that optimization of reaction parameters, including enzyme selection, solvent, temperature, and substrate concentration, will likely be necessary to achieve desired outcomes for specific applications. The analytical methods provided are essential for accurately assessing the success of these enzymatic reactions. By leveraging the principles of biocatalysis, scientists can develop efficient, selective, and sustainable synthetic routes to complex molecules for the advancement of research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Methyl-1-pentyn-3-ol. As a key intermediate in pharmaceutical and chemical synthesis, achieving high purity of this secondary propargyl alcohol is paramount for the success of subsequent reactions.[1] This guide is designed for researchers and drug development professionals who encounter challenges in isolating this compound from complex reaction mixtures, particularly after its common synthesis via the Grignard reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Section 1: Foundational Data for Purification

Before initiating any purification protocol, a clear understanding of the physical properties of this compound is essential. These parameters dictate the choice of methodology, whether it be distillation, extraction, or chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for PurificationSource(s)
Molecular FormulaC₆H₁₀O-[2]
Molecular Weight98.14 g/mol Essential for calculating yields and molar equivalents.[2]
Boiling Point133-147 °C at 760 mmHgHigh boiling point necessitates vacuum distillation to prevent thermal decomposition. The range indicates sensitivity to atmospheric pressure.[1][3][4]
Density~0.929 g/cm³Similar to water, which can make aqueous extractions challenging without a co-solvent.[3][5]
Refractive Index~1.436Useful for quick, non-destructive purity assessment of distilled fractions.[4][6]
Water SolubilitySlightly solubleAllows for removal of highly polar, water-soluble impurities via aqueous washes, but product loss can occur.[1][6]
pKa~13.14 (Predicted)The hydroxyl proton is weakly acidic, a key consideration for choosing workup conditions (avoiding strong bases that could deprotonate it).[1][4]

Section 2: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of this compound in a question-and-answer format.

Problem Area: Low Yield and Product Loss

Q: My final isolated yield is disappointingly low after purification. What are the likely causes?

A: Low yield is a multifaceted issue that can originate from the reaction itself or the purification process. Consider these points:

  • Incomplete Grignard Reaction: The synthesis of this compound typically involves the reaction of an ethynyl Grignard reagent with isobutyraldehyde.[7][8] Grignard reagents are notoriously sensitive to moisture and acidic protons. If your glassware was not scrupulously dried or if anhydrous solvents were not used, a significant portion of the reagent would be quenched, leading to a lower theoretical yield from the start.[9]

  • Enolization of Isobutyraldehyde: Isobutyraldehyde has an acidic α-proton. A bulky or sterically hindered Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate.[9] This is a non-productive side reaction that consumes your starting material, which is then recovered unchanged after the aqueous workup.

  • Losses During Aqueous Workup: Due to its slight water solubility, aggressive or multiple aqueous extractions can lead to significant product loss into the aqueous layers. Furthermore, emulsions can form at the interface, trapping the product. It is advisable to re-extract the aqueous layers with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover dissolved product.

  • Distillation Losses: A portion of the product will always be lost as "pot residue" or "head fractions" during distillation. Using a distillation apparatus that is too large for the sample volume will maximize surface area losses.

Problem Area: Product Purity and Contamination

Q: My NMR/GC-MS analysis shows significant contamination with unreacted isobutyraldehyde. How can I remove it effectively?

A: This is a very common issue, as the boiling point of isobutyraldehyde (~64 °C) is significantly different from the product, but it can be difficult to remove completely by distillation alone. The most effective method is a chemical extraction using a sodium bisulfite wash.

Causality: Aldehydes react reversibly with sodium bisulfite to form a charged bisulfite adduct.[10][11] This adduct is ionic and therefore highly soluble in water, allowing it to be selectively partitioned into the aqueous phase, leaving your desired alcohol in the organic layer.[10] This method is highly selective for aldehydes and some reactive ketones.[11] See Protocol 1 for a detailed methodology.

Q: My final product is a pale yellow to brown liquid, not colorless as expected. What is the cause and remedy?

A: Discoloration typically points to two main culprits:

  • Thermal Decomposition: Propargyl alcohols can be thermally sensitive. Heating the distillation pot to the atmospheric boiling point of ~140 °C for an extended period can cause decomposition and polymerization, leading to colored, high-molecular-weight byproducts. The solution is to perform the distillation under vacuum to significantly lower the boiling point.

  • High-Boiling Impurities: If the Grignard reagent formation was sluggish, side reactions can create dark, tarry substances that may co-distill or contaminate the final product.[9]

Remedy: If vacuum distillation still yields a colored product, a final "polishing" step using column chromatography (See Protocol 3 ) can be effective. Alternatively, for minor color impurities, stirring the product with a small amount of activated carbon followed by filtration can sometimes remove the chromophores.[12][13]

Problem Area: Distillation Inefficiency

Q: I am performing a vacuum distillation, but the separation from a close-boiling impurity is poor. How can I improve the resolution?

A: Poor separation during distillation is a matter of efficiency. Here’s how to improve it:

  • Increase Theoretical Plates: A simple distillation setup has very low separation efficiency. Introduce a fractionating column, such as a Vigreux or packed column (e.g., with Raschig rings), between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, dramatically improving separation.

  • Optimize Vacuum Level: Find the "sweet spot" for your vacuum. A very high vacuum might cause the liquid to boil too vigorously or at too low a temperature for the column to function efficiently. A moderate vacuum that results in a stable "head" temperature is ideal.

  • Control the Reflux Ratio: If using a distillation head with reflux control, increase the reflux ratio. This means returning more of the condensate back to the column, which enhances the equilibrium and improves separation, although it will increase the distillation time.

Section 3: Visualization of Workflows

Diagrams provide a clear, high-level overview of the experimental processes and decision-making logic.

PurificationWorkflow cluster_Reaction Synthesis cluster_Workup Initial Purification cluster_Final Final Purification Reaction Grignard Reaction Quench Quench (e.g., NH4Cl) Reaction->Quench 1. Stop Reaction Extraction Aqueous Extraction Quench->Extraction 2. Phase Separation Bisulfite Bisulfite Wash (Aldehyde Removal) Extraction->Bisulfite 3. Selective Removal Dry Dry Organic Layer (e.g., MgSO4) Bisulfite->Dry 4. Dehydrate Solvent_Removal Solvent Removal Dry->Solvent_Removal 5. Concentrate Distillation Fractional Vacuum Distillation Solvent_Removal->Distillation Primary Method Chromatography Column Chromatography (High Purity Polish) Distillation->Chromatography Optional Final_Product Pure Product (>98%) Distillation->Final_Product Chromatography->Final_Product

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Start Analyze Crude Product (TLC, GC, NMR) Check_Purity Is Purity Low? Start->Check_Purity Check_Color Is Product Colored? Check_Purity->Check_Color No Check_Aldehyde Aldehyde Present? Check_Purity->Check_Aldehyde Yes Action_Column Perform Chromatography (Protocol 3) Check_Color->Action_Column Yes End_Pure Product is Pure Check_Color->End_Pure No Action_Bisulfite Perform Bisulfite Wash (Protocol 1) Check_Aldehyde->Action_Bisulfite Yes Action_ReviewGrignard Review Grignard Setup (Anhydrous Conditions) Check_Aldehyde->Action_ReviewGrignard No, other impurities Action_Distill Perform Vacuum Distillation (Protocol 2) Action_Bisulfite->Action_Distill Action_Distill->Check_Color Post-Distillation Check Action_Column->End_Pure End_Review Re-evaluate Synthesis Action_ReviewGrignard->End_Review

Caption: Decision tree for troubleshooting common purification issues.

Section 4: Detailed Experimental Protocols

Protocol 1: Aldehyde Removal with Sodium Bisulfite Wash

This protocol is designed to selectively remove residual isobutyraldehyde from the organic phase after the initial workup.[10][11]

  • Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). This should be made fresh for best results.

  • Initial Extraction: Transfer the crude organic layer containing your product into a separatory funnel.

  • Bisulfite Wash: Add an equal volume of the saturated sodium bisulfite solution to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The aqueous layer (bottom) containing the aldehyde-bisulfite adduct can be drained and discarded.

  • Brine Wash: Wash the remaining organic layer with a saturated sodium chloride (brine) solution. This helps to break any emulsions and removes residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Proceed: After drying, filter off the drying agent. The resulting solution is now ready for solvent removal and final purification by distillation or chromatography.

Protocol 2: Purification by Fractional Vacuum Distillation

This is the primary method for purifying kilogram to gram quantities of this compound.

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Charging the Flask: Charge the concentrated, aldehyde-free crude product into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation pot using a heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvent. The head temperature will be low and unstable.

    • Main Fraction: As the temperature at the distillation head stabilizes near the expected boiling point of your product at that pressure, switch to a clean receiving flask. Collect the main fraction while maintaining a steady distillation rate.

    • End Fraction: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the pot to avoid distilling high-boiling impurities or decomposition products.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Protocol 3: High-Purity Polish by Flash Column Chromatography

This method is ideal for preparing small quantities of highly pure material or for removing color and non-volatile impurities.[14]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Concentrate your crude or distilled product and adsorb it onto a small amount of silica gel. Carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting the column with your solvent system. A typical gradient might start with 95:5 Hexane:Ethyl Acetate and gradually increase the polarity to 80:20 Hexane:Ethyl Acetate. Use positive air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the highly purified, colorless product.

Section 5: Frequently Asked Questions (FAQs)

Q: How should I properly store purified this compound?

A: The compound should be stored in a cool, dry place, ideally in a tightly sealed container under an inert atmosphere (like nitrogen or argon) to prevent slow oxidation or reaction with atmospheric moisture.[1][4] Refrigeration (2-8°C) is recommended for long-term storage.[4]

Q: What level of purity can I realistically achieve with these methods?

A: After a proper bisulfite wash and careful fractional vacuum distillation, purity levels of >98% are commonly achievable. For applications requiring ultra-high purity (>99.5%), a final polish with flash column chromatography is recommended.

Q: What are the primary safety hazards associated with this purification?

A: this compound is a flammable liquid with a flash point of around 41-42°C.[3][4] All heating, especially during distillation, should be done with heating mantles, not open flames. The purification should be conducted in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

References

Technical Support Center: Synthesis of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Methyl-1-pentyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important propargylic alcohol. Our focus is on providing practical, in-depth solutions to problems related to byproduct formation, grounded in established chemical principles.

The standard synthesis of this compound involves the nucleophilic addition of an acetylide, typically derived from acetylene, to isobutyraldehyde. The most common laboratory method utilizes a Grignard reagent, such as ethynylmagnesium bromide, reacting with isobutyraldehyde in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. While robust, this reaction is sensitive to conditions and the nature of the reagents, often leading to a challenging product profile. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield or complete failure of the synthesis?

The overwhelming majority of failures in this synthesis stem from the quenching of the Grignard reagent. Grignard reagents are potent bases and nucleophiles that react avidly with even weakly acidic protons.[1] The most common culprit is water. Meticulously ensuring anhydrous (water-free) conditions is paramount for success.

  • Source of Water: Moisture can be present in the glassware, solvent, isobutyraldehyde, or the atmosphere.

  • Consequence: The ethynylmagnesium bromide will be protonated to form ethane and acetylene gas, rendering it inactive for the desired reaction with the aldehyde.[2]

Q2: I see an unexpected carbonyl peak (around 1680-1710 cm⁻¹) in the IR spectrum of my distilled product. What could it be?

This is a classic sign of an aldol condensation byproduct. Isobutyraldehyde has an acidic α-proton which can be removed by the Grignard reagent (acting as a base) or trace amounts of hydroxide. The resulting enolate can then attack another molecule of isobutyraldehyde.[3] Subsequent dehydration (often during workup or distillation) leads to the formation of an α,β-unsaturated aldehyde, which presents a characteristic carbonyl stretch in the IR spectrum.

Q3: My NMR spectrum shows unreacted isobutyraldehyde even after adding a full equivalent of the Grignard reagent. Why didn't the reaction go to completion?

This issue points towards two primary causes:

  • Inaccurate Grignard Concentration: The actual concentration of your prepared Grignard reagent may be lower than calculated. It is crucial to determine the exact molarity by titration before use.[1]

  • Enolization: The Grignard reagent can act as a base and simply deprotonate the α-carbon of isobutyraldehyde.[1] This forms a magnesium enolate and quenches the Grignard reagent. After acidic workup, the enolate is protonated back to isobutyraldehyde. This side reaction is competitive with the desired nucleophilic addition.[4]

Troubleshooting Guide: Byproduct Formation & Mitigation

This section provides a deeper dive into specific experimental problems, their root causes, and actionable solutions.

Problem 1: Low Yield and Presence of a High-Boiling Point Impurity

Symptoms:

  • The isolated yield of this compound is significantly below the theoretical expectation.

  • GC-MS or fractional distillation reveals a higher-boiling fraction.

  • ¹H NMR of the crude product shows complex aldehydic and vinylic protons that are not from the starting material or desired product.

Primary Cause: Aldol Condensation

The Grignard reagent is a strong base and can catalyze the self-condensation of isobutyraldehyde. This is a multi-step side reaction that consumes your starting material and generates impurities that can be difficult to separate.

Mechanism of Aldol Byproduct Formation:

  • Enolate Formation: A portion of the Grignard reagent acts as a base, abstracting an α-proton from isobutyraldehyde.

  • Nucleophilic Attack: The newly formed enolate attacks the carbonyl carbon of another isobutyraldehyde molecule.

  • Protonation & Dehydration: The resulting β-hydroxy aldehyde can either be isolated or, more commonly, dehydrate upon heating or acidic workup to form an α,β-unsaturated aldehyde.

Aldol_Byproduct_Pathway

Solutions & Preventative Measures:

  • Low Temperature Addition: The most effective mitigation strategy is temperature control. Add the isobutyraldehyde solution dropwise to the Grignard reagent while maintaining the reaction temperature at 0°C or below (an ice-salt bath is recommended).[5] Lower temperatures disfavor the kinetics of the competing enolization/aldol pathway.

  • Slow & Controlled Addition: Rapid addition of the aldehyde creates localized areas of high concentration and can cause an exothermic reaction, raising the temperature and promoting side reactions. Use a pressure-equalizing dropping funnel for slow, steady addition over 30-60 minutes.

  • Use of a Less Basic Grignard: While not always practical, using a less basic organometallic reagent could reduce enolization. However, this often comes at the cost of reduced nucleophilicity. For this specific synthesis, temperature control is the more reliable method.

Problem 2: Significant Recovery of Isobutyraldehyde Starting Material

Symptoms:

  • The reaction appears to stall, and upon workup and analysis (e.g., GC), a large percentage of the starting isobutyraldehyde is recovered.

  • The yield of the desired alcohol is correspondingly low.

Primary Cause: Enolization and/or Grignard Quenching

  • Enolization: As mentioned, the Grignard reagent deprotonates the aldehyde, forming an unreactive enolate and consuming the Grignard reagent.[1] This is a simple acid-base reaction that competes with the desired C-C bond formation.

  • Adventitious Water: The presence of moisture in the reaction will destroy the Grignard reagent before it has a chance to react with the aldehyde.[1][2]

Solutions & Preventative Measures:

  • Rigorous Anhydrous Technique:

    • Glassware: Oven-dry all glassware (120°C for at least 4 hours) or flame-dry under vacuum/inert gas immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

    • Solvents: Use freshly opened anhydrous grade solvents or distill them from an appropriate drying agent (e.g., THF from sodium/benzophenone).

    • Reagents: Ensure isobutyraldehyde is anhydrous. If necessary, distill it from a mild drying agent like calcium sulfate.

  • Titrate the Grignard Reagent: Never assume a 100% yield in the formation of your Grignard reagent. A simple titration (e.g., with I₂) provides the exact molarity, ensuring you use the correct stoichiometry (typically 1.05-1.1 equivalents) for the reaction.[1]

  • Inverse Addition: In some stubborn cases, adding the Grignard reagent slowly to the aldehyde solution (inverse addition) at low temperature can minimize enolization by ensuring the aldehyde is never in excess.

Summary of Common Byproducts
Byproduct NameIdentification MethodProbable CauseMitigation Strategy
3-Hydroxy-2,2,4-trimethylpentanal (Aldol Adduct) & its dehydrated formGC-MS, ¹H NMR (vinylic & aldehydic protons), IR (1680-1710 cm⁻¹)High reaction temperature; Rapid addition of aldehyde.Maintain reaction at ≤ 0°C; Slow, dropwise addition of aldehyde.
Ethane / AcetyleneGas evolution during reactionPresence of water or other acidic protons in the system.Use rigorously dried glassware, solvents, and reagents under an inert atmosphere.
Unreacted IsobutyraldehydeGC, ¹H NMREnolization by Grignard reagent; Insufficient Grignard reagent (quenching or inaccurate concentration).Maintain low temperature; Titrate Grignard reagent; Ensure anhydrous conditions.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • Isobutyraldehyde (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a gas dispersion tube.

  • Grignard Reagent Formation (Ethynylmagnesium Bromide):

    • First, prepare ethylmagnesium bromide. To the flask containing magnesium turnings in anhydrous THF, add a solution of ethyl bromide in THF dropwise to initiate the reaction.

    • Once the Grignard formation is complete, bubble purified acetylene gas through the solution at 0°C. The reaction is complete when gas uptake ceases. This forms a solution/slurry of ethynylmagnesium bromide.[6]

  • Titration (Recommended): Before proceeding, take an aliquot of the Grignard solution and titrate it using a standard method (e.g., with iodine and sodium thiosulfate) to determine its exact concentration.[1]

  • Addition of Isobutyraldehyde:

    • Cool the ethynylmagnesium bromide solution to 0°C using an ice bath.

    • Slowly add a solution of anhydrous isobutyraldehyde (1.0 equivalent based on titration) in anhydrous THF dropwise over 1 hour, ensuring the internal temperature does not rise above 5°C.

    • After the addition is complete, let the mixture stir at 0°C for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.

  • Workup:

    • Cool the reaction flask back to 0°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This is a milder alternative to strong acid and helps prevent side reactions of the product alcohol.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless liquid.[8]

Protocol 2: Workflow for Troubleshooting a Failed Reaction

Troubleshooting_Workflow

References

Technical Support Center: Purification of Commercial 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-1-pentyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of this versatile propargylic alcohol. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity of this compound in your experiments.

I. Introduction to this compound and Its Common Impurities

This compound (CAS No. 565-68-4) is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] Commercial grades of this compound are typically available at purities of around 98%.[2] While this level of purity is suitable for some applications, many sensitive synthetic procedures require a higher degree of purity. Impurities can arise from the synthetic route, which commonly involves the reaction of isobutyraldehyde with an acetylene equivalent, or from degradation during storage.

Common Impurities Include:

  • Unreacted Starting Materials: The most common impurity is isobutyraldehyde due to its high volatility.

  • Side-Reaction Products: The synthesis of related alkynols can produce byproducts such as dimers or other condensation products.[3]

  • Degradation Products: As a propargylic alcohol, this compound can be susceptible to decomposition at high temperatures or in the presence of strong acids or bases.

This guide will focus on the two most effective methods for removing these impurities: fractional distillation and flash column chromatography .

II. Troubleshooting Guide: Purification of this compound

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the purification process.

A. Fractional Distillation

Q1: I performed a simple distillation, but my this compound is still impure. Why?

A1: Simple distillation is only effective for separating liquids with significantly different boiling points (typically >25 °C). While the boiling point of this compound (approx. 139-147 °C at atmospheric pressure) is much higher than that of isobutyraldehyde (63-65 °C), other impurities with boiling points closer to your target compound may be present.[1][4] Fractional distillation provides a much higher separation efficiency by creating a series of condensation and vaporization cycles within the fractionating column, which is essential for separating components with closer boiling points.

Q2: My fractional distillation is very slow, and I'm concerned about the thermal stability of my compound. What can I do?

A2: This is a valid concern, as prolonged heating can lead to the degradation of propargylic alcohols. The best solution is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, you lower the boiling point of the liquid, allowing for distillation at a lower temperature and reducing the risk of thermal decomposition. For example, a liquid that boils at 200 °C at atmospheric pressure will boil at a much lower temperature under vacuum.

Q3: I'm performing a vacuum fractional distillation, but I'm not getting a good separation. What are the common causes?

A3: Several factors can lead to poor separation during vacuum fractional distillation:

  • Inefficient Fractionating Column: Ensure you are using a column with sufficient theoretical plates for your separation, such as a Vigreux or packed column.

  • Incorrect Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. A rate of 1-2 drops per second for the collected distillate is a good starting point.

  • Fluctuating Vacuum: A stable vacuum is essential. Check for leaks in your system, especially at the joints. Ensure all glassware is properly sealed.

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

B. Flash Column Chromatography

Q1: I'm not sure which solvent system to use for flash chromatography of this compound. Where should I start?

A1: A good starting point for developing a solvent system for flash chromatography is to use Thin Layer Chromatography (TLC). For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common choice.[5] You can start by testing a solvent system of 20-30% ethyl acetate in hexanes on a TLC plate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

Q2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A2: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (silica gel), which can be due to its acidic nature. Propargylic alcohols can be sensitive to acidic conditions. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your solvent system. This will neutralize the acidic sites on the silica gel and should result in better spot shape.

Q3: After running a flash column, I have multiple fractions containing my product, but they are not completely pure. What went wrong?

A3: This issue, known as co-elution, can happen for several reasons:

  • Column Overloading: If you load too much crude material onto the column, the separation bands will broaden and overlap. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Packing: A poorly packed column with channels or cracks will lead to inefficient separation. Ensure the silica gel is packed uniformly.

  • Solvent System is Too Polar: If your solvent system is too "strong" (too polar), it will move all the components, including impurities, down the column too quickly, resulting in poor separation. If your product's Rf was too high on the initial TLC, you should use a less polar solvent system for the column.

III. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for purification?

A1: The most important physical properties for purification are summarized in the table below:

PropertyValueSource(s)
CAS Number 565-68-4[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [6]
Boiling Point 139.3 - 147 °C (at 760 mmHg)[1][4]
Density ~0.93 g/mL[7]
Appearance Colorless to light yellow liquid[7]
Solubility Slightly soluble in water[8]

Q2: How can I assess the purity of my this compound after purification?

A2: Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent and widely used method for determining the purity of volatile organic compounds like this compound. You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities. The presence of characteristic peaks for known impurities (e.g., the aldehydic proton of isobutyraldehyde around 9.6 ppm in ¹H NMR) can indicate the level of purity.[9]

Q3: What are the best storage conditions for purified this compound?

A3: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[7] It should be protected from light and moisture.

IV. Experimental Protocols

A. Protocol for Purification by Vacuum Fractional Distillation

This protocol is designed for the purification of ~20 g of commercial this compound.

Materials:

  • 50 mL round-bottom flask

  • Fractionating column (e.g., 20 cm Vigreux column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks (multiple sizes)

  • Vacuum adapter

  • Vacuum source (e.g., vacuum pump) and pressure gauge

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Ice bath for receiving flask

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Charging the Flask: Add the commercial this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Applying Vacuum: Slowly and carefully apply the vacuum to the system. A pressure of 20-30 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Collecting the Forerun: The first fraction to distill will be the low-boiling impurities, primarily isobutyraldehyde. The head temperature will be significantly lower than the expected boiling point of the product at the applied pressure. Collect this forerun in a separate receiving flask.

  • Collecting the Main Fraction: After the forerun has been collected, the temperature at the distillation head will rise and then stabilize. This plateau indicates the boiling point of your product at the reduced pressure. Switch to a clean receiving flask to collect the purified this compound.

  • Stopping the Distillation: Once the temperature starts to drop or rise again, or when only a small amount of residue is left in the distillation flask, stop the distillation.

  • Releasing the Vacuum: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

B. Protocol for Purity Analysis by GC-FID

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar analytes (e.g., DB-WAX or similar)

Typical GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injection Volume: 1 µL (split injection)

Sample Preparation:

  • Dilute a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

V. Visualizations

Fractional_Distillation_Setup cluster_distillation Distillation Apparatus cluster_cooling Cooling System Heating_Mantle Heating Mantle + Stirrer Flask Distilling Flask (Crude Product) Heating_Mantle->Flask Column Fractionating Column Flask->Column Vapor Head Distillation Head Column->Head Thermometer Thermometer Head->Thermometer Condenser Condenser Head->Condenser Receiver Receiving Flask (Purified Product) Condenser->Receiver Distillate Water_Out Water Out Condenser->Water_Out Vacuum To Vacuum Receiver->Vacuum Water_In Water In Water_In->Condenser Coolant

Caption: Vacuum Fractional Distillation Workflow.

Purification_Troubleshooting Start Commercial This compound Purity_Check Assess Purity (e.g., GC-FID) Start->Purity_Check Is_Pure Purity > 99.5%? Purity_Check->Is_Pure Use_Product Use in Experiment Is_Pure->Use_Product Yes Choose_Method Select Purification Method Is_Pure->Choose_Method No Distillation Fractional Distillation Choose_Method->Distillation Large Scale (> 5g) Chromatography Flash Chromatography Choose_Method->Chromatography Small Scale (< 5g) Purity_Check_2 Assess Purity (e.g., GC-FID) Distillation->Purity_Check_2 Purified Product Purity_Check_3 Assess Purity (e.g., GC-FID) Chromatography->Purity_Check_3 Purified Product Troubleshoot_Dist Troubleshoot Distillation - Check vacuum - Adjust heating rate - Check column efficiency Troubleshoot_Dist->Distillation Troubleshoot_Chrom Troubleshoot Chromatography - Optimize solvent system (TLC) - Check column packing - Adjust sample load Troubleshoot_Chrom->Chromatography Is_Pure_2 Purity > 99.5%? Purity_Check_2->Is_Pure_2 Is_Pure_3 Purity > 99.5%? Purity_Check_3->Is_Pure_3 Is_Pure_2->Use_Product Yes Is_Pure_2->Troubleshoot_Dist No Is_Pure_3->Use_Product Yes Is_Pure_3->Troubleshoot_Chrom No

Caption: Logical workflow for purification and troubleshooting.

VI. References

  • Alfa Chemistry. (n.d.). CAS 565-68-4 this compound. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 565-68-4 wiki. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 565-68-4. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 565-68-4, this compound Formula. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Methylpentyn-3-ol. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from --INVALID-LINK--

  • Fernández, I., et al. (2021). From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation. The Journal of Organic Chemistry, 86(10), 7249-7262.

  • ChemicalBook. (n.d.). 4-METHYL-3-PENTEN-1-OL(763-89-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(565-68-4) 1H NMR. Retrieved from --INVALID-LINK--

  • Gjestvang, L., et al. (2015). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Chemistry – A European Journal, 21(31), 11186-11195.

  • The Royal Society of Chemistry. (2014). Supplementary Information for: Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-814.

  • SpectraBase. (n.d.). 4-Methyl-3-penten-1-ol - Optional[1H NMR] - Spectrum. Retrieved from --INVALID-LINK--

  • GFS Chemicals. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from --INVALID-LINK--

  • Reddit. (2023, August 8). How do you pick your solvents for TLC? r/chemistry. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). This compound | 565-68-4. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • Harper, T. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques [Video]. YouTube. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 25(16), 3662.

  • Bioaromatik UMPSA. (n.d.). Analysis of volatile compound from commercial swiftlet aroma using solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC-MS). Retrieved from --INVALID-LINK--

  • Naaz, N., et al. (2025). Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 53(1), 13451.

  • Wille, F., & Strasser, R. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(4), 341-353.

  • Tedeschi, E. J. (2008). Acetylene-Derived Chemicals. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

  • Wang, T., et al. (2018). Purifying of by-product durene in methanol synthetic oil by crystallization. Journal of Chemical Engineering of Japan, 51(11), 944-950.

  • Google Patents. (1995). Production of neopentyl glycol (III). Retrieved from --INVALID-LINK--

References

preventing side reactions of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1-pentyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this tertiary propargyl alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you prevent common side reactions and ensure the success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical, question-and-answer format.

Issue 1: My reaction is producing an unexpected α,β-unsaturated ketone instead of my target product.

Question: I'm attempting a reaction with this compound under acidic conditions and my yield is low. Spectroscopic analysis (¹H NMR, IR) shows the presence of a conjugated ketone. What is happening and how can I prevent it?

Probable Cause: You are likely observing the products of acid-catalyzed rearrangement side reactions. For a tertiary propargyl alcohol like this compound, two primary rearrangement pathways compete under strong acidic conditions: the Meyer-Schuster rearrangement and the Rupe rearrangement.[1][2]

  • Meyer-Schuster Rearrangement: This reaction converts the tertiary propargyl alcohol into an α,β-unsaturated ketone through a 1,3-hydroxyl shift.[3][4]

  • Rupe Rearrangement: This competing pathway also yields an α,β-unsaturated ketone, but via a different enyne intermediate.[1]

Both reactions are initiated by the protonation of the hydroxyl group, making them prevalent in strongly acidic environments.

Diagnostic Workflow:

Start Unexpected Ketone Detected Check_pH Check Reaction pH Start->Check_pH Acidic pH < 5? Check_pH->Acidic Check_Catalyst Identify Catalyst Acidic->Check_Catalyst Yes Solution Implement Mitigation Strategy Acidic->Solution No (Investigate other factors) Bronsted Strong Brønsted Acid? (e.g., H₂SO₄, PTSA) Check_Catalyst->Bronsted Bronsted->Solution Yes Bronsted->Solution No (Consider Lewis Acid strength)

Caption: Troubleshooting workflow for ketone byproduct formation.

Solutions & Mitigation Protocols:

The key to preventing these rearrangements is to avoid the harsh conditions that promote them.

1. Catalyst Modification: Switch from Brønsted Acids to Milder Lewis Acids or Transition Metals.

  • Rationale: Strong Brønsted acids readily protonate the alcohol, initiating the rearrangement cascade. Milder catalysts can activate the alkyne or alcohol under less aggressive conditions, offering greater selectivity.[1][4]

  • Recommended Catalysts:

    • Gold (Au) or Silver (Ag) Catalysts: These have emerged as powerful tools for activating alkynes under mild, often neutral conditions, showing high functional group tolerance and preventing unwanted side reactions.[5][6]

    • Indium (In) or Iron (Fe) Catalysts: Lewis acids like InCl₃ or FeCl₃ can catalyze desired transformations while being less prone to inducing the Rupe rearrangement compared to strong acids.[1][7]

    • Vanadium and Molybdenum Catalysts: Certain vanadium and molybdenum complexes have been shown to be very efficient and selective for the rearrangement of α-acetylenic alcohols to α,β-unsaturated carbonyl compounds, which can be useful if that is the desired product under controlled conditions.[8]

Protocol: Example of a Gold-Catalyzed Reaction This protocol provides a general framework for a reaction where the integrity of the propargyl alcohol is to be maintained.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve your substrate and this compound in an appropriate anhydrous solvent (e.g., Dichloromethane or Toluene).

  • Catalyst Addition: Add the gold catalyst (e.g., 1-5 mol% of a complex like IPrAuNTf₂) to the reaction mixture.

  • Temperature Control: Maintain the reaction at a controlled temperature, typically ranging from room temperature down to 0 °C, to minimize potential side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench appropriately and purify the product using column chromatography.

2. Strict pH and Temperature Control.

  • Rationale: Since the rearrangements are acid-catalyzed, maintaining a neutral or near-neutral pH is critical. Furthermore, these rearrangements often have a higher activation energy than the desired reaction; therefore, running the reaction at a lower temperature can significantly suppress their formation.

  • Procedure:

    • If acidic conditions are unavoidable, use the weakest possible acid that still allows the desired reaction to proceed.

    • Consider using a buffered system to maintain stable pH.

    • Run reactions at the lowest effective temperature. If a reaction is sluggish at room temperature, consider cooling it to 0 °C or below before concluding that catalytic changes are necessary.

Issue 2: My reaction is forming a significant amount of an allenic compound.

Question: I am trying to perform a substitution reaction on the hydroxyl group of this compound, but I am isolating a significant amount of an allene byproduct. Why is this happening?

Probable Cause: The formation of allenes from propargyl alcohols is a known reaction pathway, often proceeding through an SN2' mechanism or via specific catalytic cycles.[9] This can be an unintentional side reaction if the goal is direct substitution (SN2) at the carbon bearing the hydroxyl group. Certain catalytic systems, particularly those involving nickel or copper, can favor the formation of allenes.[9][10] The Myers allene synthesis, for example, is a well-known method that intentionally converts propargyl alcohols to allenes.[11]

Solutions & Mitigation Protocols:

1. Re-evaluate Your Catalyst System.

  • Rationale: If you are using a catalyst known to promote allene formation (e.g., certain nickel or copper complexes), switching to a system that favors direct substitution is necessary.

  • Recommendation: For nucleophilic substitution, consider activating the alcohol as a better leaving group (e.g., tosylate, mesylate) and then performing the substitution under conditions that favor a standard SN2 pathway. Alternatively, catalysts based on iron or calcium have been shown to promote propargylic substitution without significant rearrangement to allenes.[7][12]

Protocol: Two-Step Substitution via a Tosylate Intermediate

  • Activation Step (Tosylation):

    • Dissolve this compound in anhydrous pyridine or dichloromethane at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents).

    • Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent. Purify the resulting tosylate.

  • Substitution Step (SN2):

    • Dissolve the purified propargyl tosylate in a suitable polar aprotic solvent (e.g., DMF, Acetone).

    • Add your nucleophile (e.g., sodium azide, sodium cyanide).

    • Heat the reaction gently if necessary and monitor for completion.

    • Perform an aqueous workup and purify the final product.

2. Control of Stoichiometry and Addition Order.

  • Rationale: In some systems, the order in which reagents are added can influence the reaction pathway. Premixing a catalyst with a substrate before adding the final reagent can sometimes alter the dominant reactive species in solution.

  • Procedure: Experiment with the order of addition. For instance, try adding the propargyl alcohol slowly to a mixture of the catalyst and the other reactant, or vice-versa, to see if the product distribution changes favorably.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound?

The main side reactions stem from the reactivity of the tertiary propargyl alcohol moiety, especially under acidic or certain catalytic conditions. The most common are:

  • Meyer-Schuster Rearrangement: An acid-catalyzed isomerization to form 4-methylpent-3-en-2-one.[1][2]

  • Rupe Rearrangement: A competing acid-catalyzed rearrangement, also forming α,β-unsaturated ketones.[1]

  • Allene Formation: Rearrangement to form 4-methylpenta-1,2-dien-3-ol or its derivatives, particularly during substitution reactions.[9][10]

  • Dimerization/Polymerization: Under harsh conditions (strong acid, high temperature), the compound can oligomerize or polymerize.[8]

Reaction Pathways Diagram:

G cluster_start Starting Material cluster_products Potential Products This compound This compound Desired Desired Product (e.g., Substitution) This compound->Desired Controlled Conditions (Mild Catalyst, Low Temp) MS Meyer-Schuster Product (α,β-Unsaturated Ketone) This compound->MS Strong Acid (H⁺) Heat Rupe Rupe Product (α,β-Unsaturated Ketone) This compound->Rupe Strong Acid (H⁺) Heat Allene Allene Product This compound->Allene Specific Catalysts (e.g., Ni, Cu)

Caption: Competing reaction pathways for this compound.

Q2: How does the Meyer-Schuster rearrangement work mechanistically?

The Meyer-Schuster rearrangement is a three-step process:[1]

  • Protonation: A strong acid protonates the hydroxyl group, converting it into a good leaving group (water).

  • 1,3-Shift: This is the rate-determining step. The protonated hydroxyl group shifts from position 3 to position 1 of the propargyl system, forming an allenol intermediate.

  • Tautomerization: The unstable allenol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone product.

Q3: How do I choose the right catalyst to avoid these side reactions?

Catalyst selection is crucial and depends on the desired transformation. The table below provides a general guide.

Catalyst TypeExamplesTypical ConditionsProsCons / Side Reactions
Brønsted Acids H₂SO₄, p-TsOH, TFAOften requires heatInexpensive, powerful proton sourceHigh risk of Meyer-Schuster and Rupe rearrangements.[1][7]
Lewis Acids FeCl₃, InCl₃, Ca(OTf)₂Mild, often room tempGood for substitutions, milder than Brønsted acidsCan still promote rearrangements if too strong or at high temp.[7][12]
Gold Catalysts IPrAuNTf₂, AuCl₃Very mild, neutral pH, room tempHigh chemoselectivity, excellent functional group tolerance.[5][13]Expensive, can be sensitive to certain nucleophiles.
Silver Catalysts AgSbF₆, AgOTfMild, often room tempEffective alternative to gold for rearrangements and substitutions.[6]Can be less selective than gold; cost.
Iron Catalysts [FeCp₂]PF₆ (Ferrocenium)Mild, room tempCan favor substitution over rearrangement.[7][12]Substrate scope may be limited.

Q4: Are there any specific storage or handling precautions for this compound?

Yes. While moderately stable, proper handling ensures its purity and reactivity.

  • Storage: Store in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.[14] It is a flammable liquid, so it should be kept away from ignition sources.[15][16]

  • Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors.

References

Technical Support Center: Navigating the Scale-Up of 4-Methyl-1-pentyn-3-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methyl-1-pentyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory to a larger scale. Our focus is on providing practical, experience-driven insights to anticipate and overcome common challenges.

Introduction to the Synthesis of this compound

This compound is a valuable acetylenic alcohol intermediate in the pharmaceutical and fine chemical industries.[1] Its synthesis typically involves the ethynylation of isobutyraldehyde with an acetylene source, commonly propyne (methylacetylene), often employing a catalyst. While seemingly straightforward on a lab scale, scaling up this process introduces a host of challenges related to reaction control, catalyst stability, byproduct formation, and purification. This guide will address these issues in a practical, question-and-answer format.

General Synthesis Pathway

The primary industrial route to this compound is the reaction of isobutyraldehyde with propyne. This reaction is a variation of the Favorskii reaction, which involves the addition of an acetylide to a carbonyl compound.[2]

Troubleshooting Guide

Section 1: Reaction Initiation and Control

Question 1: My reaction is sluggish or fails to initiate. What are the common causes?

Answer: Failure to initiate is a frequent issue during scale-up. The primary culprits are often related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity:

    • Cause: The catalyst, often a copper-based system, may be inactive.[3] This can be due to improper preparation, poisoning, or oxidation of the active species.

    • Solution: Ensure the catalyst is freshly prepared and handled under an inert atmosphere to prevent oxidation. If using a commercial catalyst, verify its activity on a small scale first. Activation procedures, such as reduction of a copper oxide precursor to the active Cu(I) species, are critical and must be strictly followed.[3]

  • Reagent Purity:

    • Cause: Impurities in isobutyraldehyde or propyne can poison the catalyst. Water is a common inhibitor in reactions involving organometallic intermediates.

    • Solution: Use freshly distilled isobutyraldehyde.[4] Ensure the propyne source is of high purity and free from contaminants. Anhydrous conditions are often crucial for ethynylation reactions.

  • Insufficient Mass Transfer:

    • Cause: On a larger scale, inadequate mixing can lead to localized "dead zones" where reactants do not come into contact with the catalyst. This is especially true in heterogeneous catalysis.

    • Solution: Optimize the stirring rate and impeller design to ensure efficient mixing of the gas (propyne), liquid (isobutyraldehyde), and solid (catalyst) phases. Baffling in the reactor can also improve mixing.

Question 2: I'm observing a significant exotherm and difficulty controlling the reaction temperature. What are the risks and how can I mitigate them?

Answer: Ethynylation reactions are often exothermic, and poor temperature control at scale can lead to runaway reactions, reduced selectivity, and safety hazards.

  • Risks:

    • Runaway Reaction: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

    • Byproduct Formation: Higher temperatures can promote side reactions such as aldol condensation of isobutyraldehyde or polymerization of propyne.

    • Catalyst Deactivation: Elevated temperatures can accelerate catalyst sintering and deactivation.[5]

  • Mitigation Strategies:

    • Controlled Reagent Addition: Add the more reactive reagent (often the propyne) slowly and sub-surface to control the reaction rate and heat generation.

    • Efficient Heat Removal: Ensure the reactor's cooling system is adequate for the scale of the reaction. This may involve using a jacketed reactor with a high-flow cooling fluid or internal cooling coils.

    • Solvent Selection: The use of an appropriate inert solvent with a good heat capacity can help to moderate the temperature.

Section 2: Catalyst Management and Deactivation

Question 3: My catalyst activity is dropping off over time or with recycle. What are the likely deactivation mechanisms?

Answer: Catalyst deactivation is a major economic and operational challenge in continuous or batch-recycle processes. The primary deactivation pathways for copper-based ethynylation catalysts include:

  • Poisoning:

    • Cause: Impurities in the feed streams, such as sulfur compounds or other nucleophiles, can irreversibly bind to the active sites of the catalyst.

    • Solution: Implement stringent purification of reactants. Use of guard beds to remove known poisons before the feed enters the main reactor can also be effective.

  • Fouling/Coking:

    • Cause: Polymeric byproducts from the self-condensation of isobutyraldehyde or polymerization of propyne can deposit on the catalyst surface, blocking active sites.[5]

    • Solution: Optimize reaction conditions (lower temperature, shorter residence time) to minimize byproduct formation. Periodic catalyst regeneration through controlled oxidation to burn off carbonaceous deposits may be possible.

  • Sintering:

    • Cause: At higher reaction temperatures, the small metal crystallites of the active phase can migrate and agglomerate into larger, less active particles.[5]

    • Solution: Maintain strict temperature control. The choice of a thermally stable catalyst support can also mitigate sintering.

  • Leaching:

    • Cause: The active metal component may dissolve into the reaction medium, leading to a loss of activity and potential product contamination.

    • Solution: The choice of ligand or support material can help to anchor the active species more effectively.

Diagram: Potential Catalyst Deactivation Pathways

cluster_Deactivation Catalyst Deactivation Mechanisms Poisoning Poisoning (e.g., Sulfur impurities) InactiveCatalyst Inactive Catalyst Poisoning->InactiveCatalyst Fouling Fouling/Coking (Polymer deposition) Fouling->InactiveCatalyst Sintering Sintering (Thermal agglomeration) Sintering->InactiveCatalyst Leaching Leaching (Active phase dissolution) Leaching->InactiveCatalyst ActiveCatalyst Active Catalyst (e.g., Cu(I) species) ActiveCatalyst->Poisoning Irreversible binding of impurities ActiveCatalyst->Fouling Surface blockage ActiveCatalyst->Sintering High temperature ActiveCatalyst->Leaching Dissolution in reaction medium

Caption: Mechanisms of catalyst deactivation in ethynylation reactions.

Section 3: Byproduct Formation and Purification

Question 4: I am observing significant byproduct formation. What are the likely side reactions?

Answer: Several side reactions can occur during the synthesis of this compound, complicating purification and reducing the overall yield.

  • Aldol Condensation: Isobutyraldehyde can undergo self-condensation, especially in the presence of basic catalysts, to form higher molecular weight byproducts.[4]

  • Over-ethynylation: The product, this compound, can potentially react with another molecule of propyne.

  • Isomerization: The desired product may undergo rearrangement under certain conditions.

  • Polymerization: Propyne can polymerize, particularly at elevated temperatures or in the presence of certain metal catalysts.

Question 5: What are the most effective methods for purifying this compound at scale?

Answer: The choice of purification method depends on the nature of the impurities. A multi-step approach is often necessary.

Purification MethodTarget ImpuritiesKey Considerations
Fractional Distillation Low-boiling impurities (e.g., unreacted isobutyraldehyde), high-boiling impurities (e.g., aldol condensation products)Vacuum distillation is often preferred to reduce the boiling point and prevent thermal degradation of the product. The closeness of boiling points of some byproducts may necessitate a column with high theoretical plates.[6]
Liquid-Liquid Extraction Water-soluble impurities, catalyst residuesCan be used as an initial work-up step to remove salts and other polar impurities.
Crystallization Isomeric impurities, other solid byproductsMay be applicable if a suitable solvent system can be found that allows for selective crystallization of the desired product.
Chromatography Closely related isomers, trace impuritiesGenerally more expensive and less practical for large-scale production, but may be used for high-purity applications.[7]

Diagram: General Production and Purification Workflow

cluster_Process Production and Purification of this compound Reactants Isobutyraldehyde & Propyne Reactor Ethynylation Reactor (Catalyst) Reactants->Reactor Quench Reaction Quench (e.g., with mild acid) Reactor->Quench PhaseSeparation Phase Separation (Removal of aqueous phase) Quench->PhaseSeparation Extraction Liquid-Liquid Extraction (Removal of catalyst residues) PhaseSeparation->Extraction Distillation Fractional Vacuum Distillation Extraction->Distillation Product Pure this compound Distillation->Product Byproducts Byproducts & Waste Distillation->Byproducts High & low boilers

Caption: A typical workflow for the production and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns involve the handling of flammable and potentially explosive materials.

  • Propyne (Methylacetylene): This is a highly flammable gas that can form explosive mixtures with air. It can also decompose explosively under pressure.[8] All handling should be done in a well-ventilated area with explosion-proof equipment.

  • Isobutyraldehyde: This is a flammable liquid with a low flash point.[6][9][10]

  • Exothermic Reaction: As discussed, the potential for a runaway reaction requires robust temperature control and an emergency shutdown plan.

Q2: Can a Grignard reaction be used for the synthesis of this compound at an industrial scale?

A2: Yes, a Grignard reaction is a viable alternative. This would involve reacting a propynyl Grignard reagent with isobutyraldehyde. However, scale-up of Grignard reactions presents its own challenges, including the handling of large quantities of flammable ether solvents and the need for strictly anhydrous conditions.[11] The cost of the Grignard reagent may also be a factor compared to using gaseous propyne.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

A3: In-process monitoring is crucial for scale-up.

  • Gas Chromatography (GC): Taking periodic samples from the reactor and analyzing them by GC is a common method to track the consumption of isobutyraldehyde and the formation of the product.

  • Infrared (IR) Spectroscopy: In-situ IR probes can be used for real-time monitoring of the disappearance of the aldehyde carbonyl peak and the appearance of the alcohol hydroxyl peak.

  • Heat Flow Calorimetry: This can be used during process development to understand the reaction exotherm and ensure the cooling capacity is sufficient for the intended scale.

Q4: What are the key considerations for solvent selection in this process?

A4: Solvent selection impacts reaction rate, selectivity, and safety.

  • Polar Aprotic Solvents: Solvents like THF or DMSO can be effective for ethynylation reactions but can be difficult to remove completely and may have associated toxicity concerns.

  • Hydrocarbon Solvents: Non-polar solvents like toluene or heptane are often used for their lower cost and ease of removal, but the solubility of the catalyst and intermediates may be lower.

  • Solvent-Free: In some cases, the reaction can be run neat, using an excess of one of the reactants as the solvent. This improves process intensity but can make temperature control more challenging.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Ethynylation of Isobutyraldehyde

This is a generalized protocol and should be optimized for specific catalysts and equipment.

  • Reactor Setup: Charge a suitably sized, inerted reactor equipped with a mechanical stirrer, cooling jacket, temperature probe, and gas inlet with the catalyst and an appropriate solvent.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Catalyst Activation (if required): Follow the specific activation procedure for the chosen catalyst. This may involve heating under a flow of a reducing gas.

  • Reactant Addition: Add isobutyraldehyde to the reactor. Begin controlled addition of propyne gas through a sparger below the liquid surface.

  • Reaction Monitoring: Maintain the desired reaction temperature through the cooling jacket. Monitor the reaction progress by GC analysis of aliquots.

  • Work-up: Once the reaction is complete, stop the propyne flow and purge the reactor with an inert gas. Quench the reaction by the slow addition of a mild acid (e.g., acetic acid or ammonium chloride solution).

  • Initial Purification: Separate the organic and aqueous layers. Wash the organic layer with brine and dry over an anhydrous salt (e.g., magnesium sulfate).

Protocol 2: General Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a fractionating column appropriate for the required separation.

  • Charging the Flask: Charge the crude, dried organic phase into the distillation flask.

  • Distillation: Gradually reduce the pressure and begin heating the distillation flask.

  • Fraction Collection: Collect the fractions based on their boiling points at the given pressure. The first fraction will typically contain any remaining solvent and unreacted isobutyraldehyde. The main fraction will be the desired this compound. A higher-boiling residue will contain polymeric byproducts.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

References

Technical Support Center: Degradation Pathways of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1-pentyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the degradation of this versatile secondary propargylic alcohol. Here, we will explore its primary degradation pathways—oxidative, reductive, and acid-catalyzed rearrangement—providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through three main pathways:

  • Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 4-methyl-1-pentyn-3-one.[1][2]

  • Reduction: The alkyne group (carbon-carbon triple bond) can be reduced to an alkene (cis or trans) or fully saturated to an alkane, depending on the reaction conditions.[3][4]

  • Acid-Catalyzed Rearrangement (Meyer-Schuster Rearrangement): In the presence of an acid catalyst, it can undergo a rearrangement to form an α,β-unsaturated ketone.[5][6][7]

Oxidative Degradation

Q2: How can I oxidize this compound to 4-methyl-1-pentyn-3-one?

A2: The oxidation of a secondary alcohol to a ketone is a common transformation. Several reagents can be used, with varying degrees of selectivity and harshness.[8][9] For a relatively clean and selective oxidation, a TEMPO-catalyzed reaction with sodium hypochlorite (bleach) is a good choice.[10][11]

Experimental Protocol: TEMPO-Catalyzed Oxidation

Objective: To selectively oxidize this compound to 4-methyl-1-pentyn-3-one.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach, ~8.25%)

  • Sodium bromide (NaBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 g, 10.2 mmol) and TEMPO (0.016 g, 0.10 mmol, 1 mol%) in DCM (20 mL) in a round-bottom flask with vigorous stirring.

  • Add an aqueous solution of NaBr (0.21 g in 2 mL of water).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the NaOCl solution (10 mL) while maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent a rapid temperature increase.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding 10% w/v Na₂S₂O₃ solution (10 mL) to destroy any excess oxidant.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow for TEMPO-Catalyzed Oxidation

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Purification start Dissolve this compound and TEMPO in DCM add_nabr Add aqueous NaBr start->add_nabr cool Cool to 0 °C add_nabr->cool add_naocl Slowly add NaOCl solution cool->add_naocl react Stir at 0 °C and monitor add_naocl->react quench Quench with Na₂S₂O₃ react->quench extract Separate and extract with DCM quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the TEMPO-catalyzed oxidation of this compound.

Troubleshooting Oxidative Degradation
Issue Possible Cause Solution
Incomplete reaction Insufficient oxidant or catalyst.Add additional NaOCl solution portion-wise and monitor the reaction. Ensure the TEMPO catalyst is active.
Formation of byproducts Over-oxidation or side reactions.Maintain a low reaction temperature (0 °C). Ensure slow addition of the oxidant. Reduce reaction time.
Low yield after workup Product is volatile or water-soluble.Use caution during solvent removal. Perform multiple extractions of the aqueous layer.

Reductive Degradation

Q3: How can I selectively reduce the triple bond of this compound?

A3: The alkyne functionality can be selectively reduced to a cis-alkene using a poisoned catalyst, such as Lindlar's catalyst, or to a trans-alkene using a dissolving metal reduction. Complete reduction to the corresponding alkane can be achieved with a more active catalyst like palladium on carbon.[3][4]

Experimental Protocol: Catalytic Hydrogenation to a cis-Alkene

Objective: To selectively reduce the triple bond of this compound to a cis-double bond, forming 4-methyl-cis-1-penten-3-ol.

Materials:

  • This compound

  • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

  • Methanol or Ethyl acetate as solvent

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 10.2 mmol) in methanol (20 mL).

  • Add Lindlar's catalyst (100 mg, 10 wt%).

  • Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete when one equivalent of hydrogen has been consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography if necessary.

Reductive Degradation Pathways

start This compound cis_alkene 4-Methyl-cis-1-penten-3-ol start->cis_alkene H₂, Lindlar's Catalyst trans_alkene 4-Methyl-trans-1-penten-3-ol start->trans_alkene Na, NH₃(l) alkane 4-Methyl-1-pentan-3-ol start->alkane H₂, Pd/C cis_alkene->alkane H₂, Pd/C trans_alkene->alkane H₂, Pd/C

Caption: Reductive degradation pathways of this compound.

Troubleshooting Reductive Degradation
Issue Possible Cause Solution
Over-reduction to the alkane Catalyst is too active or reaction time is too long.Use a more poisoned catalyst or decrease the catalyst loading. Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete reaction Inactive catalyst or insufficient hydrogen pressure.Use fresh catalyst. Ensure the system is properly sealed and under a positive pressure of hydrogen.
Isomerization of the double bond Prolonged reaction time or acidic/basic impurities.Minimize reaction time. Use a neutral solvent and ensure glassware is clean.

Acid-Catalyzed Rearrangement

Q4: What happens when this compound is treated with acid?

A4: In the presence of an acid catalyst, secondary propargyl alcohols like this compound undergo a Meyer-Schuster rearrangement to form an α,β-unsaturated ketone.[5][6][12] In this case, the product would be 4-methyl-3-penten-2-one.

Experimental Protocol: Meyer-Schuster Rearrangement

Objective: To induce the Meyer-Schuster rearrangement of this compound to 4-methyl-3-penten-2-one.

Materials:

  • This compound

  • Aqueous hypophosphorous acid (50 wt%) or another suitable Brønsted acid like p-toluenesulfonic acid.[12]

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser, magnetic stirrer, and stir bar

Procedure:

  • To a solution of this compound (1.0 g, 10.2 mmol) in toluene (10 mL) in a round-bottom flask, add aqueous hypophosphorous acid (5-10 mol%).[12]

  • Heat the reaction mixture to 90-110 °C with stirring for 18 hours or until the reaction is complete as monitored by TLC or GC.[12]

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Meyer-Schuster Rearrangement Mechanism

start This compound protonation Protonation of hydroxyl group start->protonation H⁺ loss_of_water Loss of water to form a vinyl cation protonation->loss_of_water rearrangement 1,2-hydride shift loss_of_water->rearrangement enol_formation Deprotonation to form an enol rearrangement->enol_formation -H⁺ tautomerization Keto-enol tautomerization enol_formation->tautomerization product 4-Methyl-3-penten-2-one tautomerization->product

Caption: Simplified mechanism of the Meyer-Schuster rearrangement.

Troubleshooting Acid-Catalyzed Rearrangement
Issue Possible Cause Solution
Formation of polymeric byproducts Strong acid or high temperature.Use a milder acid catalyst or a lower reaction temperature. Monitor the reaction closely to avoid prolonged heating.
Low yield Incomplete reaction or competing side reactions.Increase the catalyst loading or reaction time. Consider using a different acid catalyst.[12]
Formation of an ether byproduct Condensation of the starting alcohol.[12]Use a less concentrated solution of the starting material.

Enzymatic and Photochemical Degradation

Q5: Is this compound susceptible to enzymatic degradation?

A5: Yes, propargyl alcohols can be substrates for certain enzymes. For instance, lipases can be used for the kinetic resolution of racemic propargyl alcohols through enantioselective esterification.[13][14][15] Also, alcohol dehydrogenases can catalyze the oxidation of propargyl alcohols to the corresponding ketones.[16] While specific studies on this compound may be limited, it is plausible that microbial or isolated enzyme systems could facilitate its degradation.

Q6: What about photodegradation?

A6: Unsaturated alcohols and alkynes can undergo photochemical degradation.[17][18][19] The degradation can be initiated by direct photolysis if the molecule absorbs UV light or through indirect photolysis in the presence of photosensitizers. The triple bond in this compound could be susceptible to photochemical addition reactions or cleavage under certain conditions. For example, in aqueous environments, indirect photolysis mediated by hydroxyl radicals can lead to the oxidation of alcohols to aldehydes or ketones.[18][20]

Analytical Methods

Q7: How can I monitor the degradation of this compound and identify its products?

A7: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose. It allows for the separation of volatile compounds and their identification based on their mass spectra. For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is highly reliable.

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile degradation products. Since this compound and its likely degradation products lack a strong UV chromophore, a Refractive Index Detector (RID) or derivatization to introduce a UV-active group would be necessary for detection.[21][22]

Example GC-MS Method for Product Analysis
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium.

  • MS Detector: Scan mode from m/z 40 to 300.

This method should provide good separation of the starting material and its primary degradation products. Identification can be confirmed by comparing the obtained mass spectra with a library or with authentic standards.

References

Technical Support Center: Moisture Sensitivity in Reactions of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1-pentyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The presence of moisture, even in trace amounts, is a frequent cause of reaction failure or low yield when working with sensitive reagents. This document addresses these challenges head-on.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section tackles the most common initial queries regarding the handling and reactivity of this compound.

Q1: My deprotonation reaction with this compound failed; I just recovered my starting material. What happened?

A1: This is the most common issue and it almost always points to the premature quenching of your strong base by an acidic proton source. This compound has two acidic protons: the terminal alkyne proton (pKa ≈ 25) and the secondary alcohol proton (pKa ≈ 16-18). However, the most likely culprit is an external proton source, primarily water (pKa ≈ 15.7).

The strong bases used to deprotonate terminal alkynes (e.g., n-BuLi, LDA, NaH, Grignard reagents) are far more basic than water.[1][2] If even a trace amount of moisture is present in your glassware, solvent, or inert gas stream, the base will react with water preferentially, as it is a much stronger acid than your alkyne.[3][4] This consumes your base, leaving none to deprotonate the alkyne, and the reaction never starts.

Q2: I'm performing a Sonogashira coupling and my yields are inconsistent. Could moisture be the problem?

A2: Yes, absolutely. While some modern Sonogashira protocols have been developed to be more water-tolerant, the classic conditions are highly sensitive to moisture and oxygen.[5][6] Moisture can negatively impact the reaction in several ways:

  • Base Inefficiency: The amine base (e.g., triethylamine, diisopropylamine) used to neutralize the HX generated during the catalytic cycle can be protonated by water, reducing its effective concentration.

  • Catalyst Deactivation: Water can interfere with the palladium and copper catalysts, potentially leading to the formation of inactive metal species or promoting undesirable side reactions like Glaser coupling (homocoupling of the alkyne).[7]

  • Hydrolysis of Reagents: Some sensitive aryl halides or additives may be prone to hydrolysis under the reaction conditions if excess water is present.

Q3: How "dry" is dry enough for my solvents and reagents?

A3: The required level of dryness depends on the reagents you are using. For highly reactive organometallics like Grignard reagents or alkyllithiums, "anhydrous" is the standard. This typically means a water content of <50 ppm. Solvents straight from the manufacturer, even in sealed bottles, may not be sufficiently dry and often require further purification. For less sensitive reactions, a thoroughly dried solvent from a solvent purification system or a freshly opened bottle of anhydrous solvent may suffice. Always assume your starting materials and reagents may have absorbed atmospheric moisture and should be dried before use.[8]

Q4: Can I add a Grignard reagent directly to this compound to react with another functional group in my molecule?

A4: No, this will not work. Grignard reagents are exceptionally strong bases.[3][4] When you add a Grignard reagent (R-MgX) to this compound, it will immediately react with the two most acidic protons available—the alcohol proton and the alkyne proton—in an acid-base reaction. This will consume two equivalents of your Grignard reagent to produce an alkane (R-H) and the magnesium salts of your starting material. The Grignard reagent is destroyed before it can perform its intended nucleophilic attack.[1] If you wish to perform a Grignard reaction on another part of a molecule containing this moiety, you must first protect both the alcohol and the terminal alkyne.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

When experiments go wrong, a systematic approach is key. This guide helps you diagnose the problem based on your observations.

Problem: No reaction or low conversion in a base-mediated reaction (e.g., Alkynylation, Coupling)
  • Symptom: TLC or GC-MS analysis shows only unreacted starting material.

  • Primary Cause: Your base was consumed by an unintended acid, most likely water.

  • Troubleshooting Workflow: The logical flow for diagnosing this issue is critical. You must systematically eliminate all potential sources of moisture.

Caption: Troubleshooting flowchart for failed deprotonation reactions.

Problem: TLC shows a complex mixture of products after workup.
  • Symptom: Multiple unexpected spots on the TLC plate that were not present in the crude reaction mixture before quenching.

  • Primary Cause: The desired product or intermediates may be unstable to the aqueous acidic or basic conditions of the workup.[9]

  • Expert Analysis & Solution:

    • Hypothesis: Your product might be sensitive to pH changes. For example, if your product contains other acid-labile groups (like silyl ethers or acetals), an acidic workup could be cleaving them.

    • Validation Test: Before your next attempt, take a small aliquot of the crude reaction mixture (prior to workup). Split it into three vials. In the first, add the aqueous acid you used for workup. In the second, add the aqueous base. Leave the third as a control. Spot all three on a TLC plate after a few minutes.

Section 3: Protocols and Best Practices

To prevent the issues detailed above, rigorous adherence to anhydrous techniques is paramount.

Protocol 3.1: General Handling and Storage of this compound

This compound is slightly soluble in water and can absorb atmospheric moisture.[10][11]

  • Storage: Store in a tightly sealed container under a blanket of inert gas (Argon or Nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[11][12]

  • Handling: When dispensing the liquid, use a syringe or cannula under a positive pressure of inert gas. Avoid opening the bottle to the atmosphere.

Protocol 3.2: Setting Up a Moisture-Sensitive Reaction

This workflow is essential for reactions involving strong bases or sensitive catalysts.

Caption: Standard workflow for setting up a moisture-sensitive experiment.

Protocol 3.3: Solvent and Reagent Drying

Never assume a commercial solvent is dry enough for a highly sensitive reaction.

  • Solvent Drying: For common ethereal solvents used in these reactions, distillation from a suitable drying agent is a reliable method. Molecular sieves are also an excellent option for drying solvents.[13]

Drying AgentSuitable SolventsMechanismNotes
Sodium/Benzophenone THF, Diethyl Ether, DioxaneChemical reaction (forms a ketyl)Gold Standard. The deep blue/purple color provides a visual indicator of anhydrous/anaerobic conditions. Not suitable for halogenated or protic solvents.
Calcium Hydride (CaH₂) THF, Hydrocarbons, AminesChemical reaction (forms H₂ gas)Good for pre-drying solvents. Slower and less efficient for removing the last traces of water compared to Na/benzophenone.
Activated Molecular Sieves (3Å or 4Å) Most organic solventsPhysical adsorption (traps water)Excellent for storing dried solvents. Must be activated by heating under vacuum before use.[13] A safe and effective method.
Magnesium Sulfate (MgSO₄) Most organic solventsForms hydratesPrimarily used for drying solutions during workup, not for preparing anhydrous solvents for reaction.
  • Reagent Drying:

    • Liquids: Can be distilled from a mild drying agent (like CaH₂) or stored over activated molecular sieves.

    • Solids: Can be dried in a vacuum oven or an Abderhalden drying pistol. Ensure the temperature is below the compound's melting or decomposition point.

By understanding the chemical vulnerabilities of this compound and implementing these rigorous, systematic procedures, you can significantly increase the success rate and reproducibility of your synthetic efforts.

References

Validation & Comparative

A Comparative Guide for Synthetic Chemists: 4-Methyl-1-pentyn-3-ol vs. 3-Methyl-1-pentyn-3-ol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, yields, and the final properties of the target molecule. Isomeric building blocks, while structurally similar, often exhibit divergent reactivity and utility. This guide provides an in-depth comparison of two such isomers: 4-methyl-1-pentyn-3-ol and 3-methyl-1-pentyn-3-ol. Both are C6 propargyl alcohols, yet the seemingly minor difference in the position of a single methyl group—at the C4 versus the C3 position—creates a fundamental divergence in their chemical nature, classifying one as a secondary alcohol and the other as a tertiary alcohol.

This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering a detailed analysis of their synthesis, a comparative look at their physicochemical properties, an exploration of their distinct reactivity profiles, and a discussion of their applications, supported by experimental protocols.

Physicochemical Properties: At a Glance

A foundational understanding of a reagent's physical properties is paramount for practical lab work, from solvent selection to purification strategy. The table below summarizes the key physicochemical characteristics of the two isomers.

PropertyThis compound3-Methyl-1-pentyn-3-olReference
CAS Number 565-68-477-75-8[1][2]
Molecular Formula C₆H₁₀OC₆H₁₀O[1][3]
Molecular Weight 98.14 g/mol 98.14 g/mol [3][4]
Appearance Colorless to light yellow liquidColorless to slightly yellow liquid[1][3]
Boiling Point ~139-147 °C121-122 °C[1][2]
Density ~0.929 g/mL0.866 g/mL at 25 °C[2][5]
Refractive Index n20/D 1.436n20/D 1.431[2][6]
pKa 13.14 ± 0.20 (Predicted)Not specified[1]
Solubility Slightly soluble in waterMiscible with various organic solvents[1]

The lower boiling point and density of 3-methyl-1-pentyn-3-ol can be attributed to the increased branching from the tertiary alcohol structure, which typically reduces the effectiveness of intermolecular van der Waals forces compared to its less branched, secondary alcohol isomer.

Synthesis: A Tale of Two Carbonyls

The most direct and common route to these propargyl alcohols is the nucleophilic addition of an acetylide anion to a suitable carbonyl compound. The Grignard reaction is a classic and robust method for this transformation.[7] The choice of the starting aldehyde or ketone definitively determines which isomer is produced.

  • This compound (a secondary alcohol) is synthesized by the reaction of ethynylmagnesium bromide with isobutyraldehyde (2-methylpropanal) .

  • 3-Methyl-1-pentyn-3-ol (a tertiary alcohol) is synthesized by the reaction of ethynylmagnesium bromide with 2-butanone (methyl ethyl ketone) .[8]

This fundamental difference in synthetic origin is the primary point of control for accessing either isomer.

Synthesis_Comparison cluster_0 Synthesis of this compound (Secondary Alcohol) cluster_1 Synthesis of 3-Methyl-1-pentyn-3-ol (Tertiary Alcohol) Isobutyraldehyde Isobutyraldehyde (2-Methylpropanal) Product1 This compound Isobutyraldehyde->Product1 + EthynylMgBr1 Ethynylmagnesium Bromide (Grignard Reagent) EthynylMgBr1->Product1 + Butanone 2-Butanone (Methyl Ethyl Ketone) Product2 3-Methyl-1-pentyn-3-ol Butanone->Product2 + EthynylMgBr2 Ethynylmagnesium Bromide (Grignard Reagent) EthynylMgBr2->Product2 + Grignard_Source Acetylene Gas + Alkylmagnesium Bromide Grignard_Source->EthynylMgBr1 Grignard_Source->EthynylMgBr2

Caption: Comparative synthesis pathways for the two isomeric alcohols.

Experimental Protocol: Synthesis of 3-Methyl-1-pentyn-3-ol via Grignard Reaction

This protocol describes a representative lab-scale synthesis adapted from established Grignard procedures.[9]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 2-Butanone

  • Acetylene gas (or a protected acetylene equivalent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Grignard Reagent (Ethylmagnesium Bromide):

    • Under a nitrogen atmosphere, place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small volume of anhydrous ether.

    • Add a solution of ethyl bromide in anhydrous ether dropwise from the dropping funnel. The reaction should initiate spontaneously (indicated by cloudiness and gentle reflux). If not, gentle warming may be required.

    • Once the reaction starts, continue the addition at a rate that maintains a steady reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Formation of Ethynylmagnesium Bromide:

    • Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

    • Bubble dry acetylene gas through the solution at a moderate rate. The reaction is exothermic. The completion is often indicated by the cessation of ethane evolution. Alternatively, a pre-formed solution of ethynylmagnesium bromide can be used.

  • Reaction with 2-Butanone:

    • To the stirred solution of ethynylmagnesium bromide, add a solution of 2-butanone in anhydrous ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure 3-methyl-1-pentyn-3-ol.

Structural and Reactivity Analysis

The critical difference between the two isomers lies in the local environment of the hydroxyl group.

Caption: Structural and reactivity differences between the isomers.

This compound (Secondary Alcohol):

  • Oxidation: The hydrogen atom attached to the carbinol carbon makes this isomer susceptible to oxidation. Using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation will convert it to the corresponding ketone, 4-methyl-1-pentyn-3-one. This opens up a rich field of subsequent ketone chemistry.

  • Nucleophilic Substitution: The hydroxyl group is relatively accessible, allowing it to act as a nucleophile or be converted into a good leaving group for Sₙ2 reactions.

3-Methyl-1-pentyn-3-ol (Tertiary Alcohol):

  • Oxidation: Lacking a hydrogen on the carbinol carbon, it is resistant to oxidation under standard conditions. Harsh conditions will lead to C-C bond cleavage.

  • Steric Hindrance: The hydroxyl group is sterically encumbered by the presence of three carbon substituents (methyl, ethyl, and ethynyl groups). This significantly retards or prevents reactions that require nucleophilic attack at the carbinol carbon, such as esterification with bulky acyl chlorides.

  • Elimination: Under acidic conditions, the tertiary alcohol is prone to dehydration (elimination) reactions, as it can form a relatively stable tertiary carbocation intermediate.

Applications in Synthesis and Drug Development

The distinct reactivity profiles of these isomers make them suitable for different synthetic goals.

This compound: This isomer is a versatile intermediate where further transformation of the secondary alcohol is desired.[1] Its ability to be oxidized to a ketone or used in substitution reactions makes it a valuable building block for creating more complex molecular scaffolds. In pharmaceutical research, it can serve as a precursor for chiral molecules if the alcohol is resolved or synthesized enantioselectively.[1]

3-Methyl-1-pentyn-3-ol: This compound's utility often leverages the stability of the tertiary alcohol and the reactivity of the terminal alkyne.

  • Pharmaceuticals and Sedatives: Historically, it was used as a hypnotic and sedative under the name Meparfynol, showcasing its biological activity.[3]

  • Polymer Chemistry: It can act as an initiator in ring-opening polymerization reactions, such as for polylactide synthesis, creating polymers with a terminal propargyl group for further functionalization via "click" chemistry.[2]

  • Materials Science: The dual functionality of a stable tertiary alcohol and a reactive alkyne makes it a useful additive or cross-linking agent in the formulation of specialty resins and coatings.

  • Protecting Group: In multi-step syntheses, the robust tertiary alcohol can remain intact while the alkyne moiety undergoes reactions like Sonogashira coupling or A³ coupling.

The "Magic Methyl" Effect in Context

In drug discovery, the addition or relocation of a methyl group can have profound, sometimes unpredictable, effects on a molecule's pharmacodynamic and pharmacokinetic properties—a phenomenon often dubbed the "magic methyl" effect.[10][11] The choice between a scaffold derived from this compound versus one from 3-methyl-1-pentyn-3-ol is a prime example of this principle. The change from a secondary to a tertiary alcohol, driven by the methyl group's location, alters the molecule's shape, polarity, and hydrogen bonding capability, which can dramatically influence how it binds to a biological target or its metabolic stability.[11]

Conclusion

While separated by only a single carbon in the position of a methyl group, this compound and 3-methyl-1-pentyn-3-ol are fundamentally different synthetic building blocks.

  • Choose this compound when your synthetic route requires a secondary propargyl alcohol that can be further functionalized through oxidation or substitution at the carbinol center. It offers greater flexibility for scaffold elaboration.

  • Choose 3-Methyl-1-pentyn-3-ol when you require a robust tertiary alcohol that resists oxidation and can serve as a stable handle while performing chemistry at the terminal alkyne. Its applications are prominent in polymer and materials science, and as a precursor where the tertiary propargyl alcohol motif itself is the desired final structure.

The astute synthetic chemist will leverage these differences, making an informed choice based on the specific architectural and reactivity requirements of the target molecule. This guide provides the foundational data and causal reasoning to support that critical decision-making process.

References

A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 4-Methyl-1-pentyn-3-ol: A Comparative Analysis of GC-FID and HPLC-RID

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and concentration of chemical entities are non-negotiable. 4-Methyl-1-pentyn-3-ol, an acetylenic alcohol, serves as a valuable building block in organic synthesis. Its quality must be rigorously controlled, necessitating analytical methods that are not only accurate and precise but also formally validated to be fit for purpose. This guide provides an in-depth, objective comparison of two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID)—for the analysis of this compound.

The principles of analytical method validation are universally governed by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and pharmacopeias like the United States Pharmacopeia (USP).[1][2][3] The objective is to demonstrate through documented evidence that an analytical procedure is suitable for its intended use.[4][5] This guide is structured to walk you through the causality of method selection, the intricacies of experimental protocols, and a direct comparison of performance based on core validation parameters.

Part 1: The Causality of Method Selection

The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. This compound (C₆H₁₀O, Molar Mass: 98.14 g/mol ) is a volatile, flammable liquid with a relatively low boiling point.[6] This inherent volatility makes it an excellent candidate for Gas Chromatography (GC), where the sample is vaporized and separated in a gaseous mobile phase.

Conversely, High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase. A significant challenge for analyzing this compound with HPLC is its lack of a strong ultraviolet (UV) chromophore, rendering the most common UV detectors ineffective. Therefore, a universal detector that does not rely on light absorption, such as a Refractive Index Detector (RID), is required. This technical constraint is a critical factor in the design and performance of an HPLC method.

The following diagram illustrates the decision-making workflow for selecting an appropriate analytical technique for this compound.

Caption: Method selection workflow for this compound.

Part 2: Experimental Protocols & Validation Framework

A robust analytical method is built upon a well-designed experimental protocol and validated against internationally recognized standards.[7][8] The validation process assesses key performance parameters to ensure the method is reliable and fit for its intended purpose, such as impurity testing or assay determination.[9][10]

The overall workflow for validating an analytical method is a systematic process, as depicted below.

Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_reporting Reporting Protocol Develop Validation Protocol & Acceptance Criteria Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report

Caption: General workflow for analytical method validation.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is the superior technique for analyzing volatile organic compounds like this compound. The Flame Ionization Detector provides excellent sensitivity for hydrocarbons.

Experimental Protocol: GC-FID

  • Instrumentation : A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions :

    • Column : DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent polar capillary column.

      • Causality: A polar polyethylene glycol (PEG) stationary phase like WAX provides excellent separation for polar analytes such as alcohols, effectively resolving them from non-polar impurities.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature : 250 °C.

      • Causality: This temperature ensures the rapid and complete vaporization of the analyte and solvent without causing thermal degradation.

    • Detector Temperature : 280 °C.

      • Causality: A higher detector temperature prevents condensation of the analyte as it elutes from the column, ensuring sharp peaks and accurate detection.

    • Oven Temperature Program :

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 180 °C.

      • Hold: 5 minutes at 180 °C.

      • Causality: The initial hold allows for the separation of highly volatile impurities. The temperature ramp facilitates the elution of the main analyte and any less volatile impurities within a reasonable runtime.

    • Injection Volume : 1 µL with a split ratio of 50:1.

      • Causality: A split injection prevents column overloading when analyzing high-concentration samples, ensuring symmetrical peak shapes.

  • Sample Preparation :

    • Prepare a stock solution of this compound at 1000 µg/mL in methanol.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 10 µg/mL to 200 µg/mL).

    • For unknown samples, accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibrated range.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID)

While more challenging, an HPLC-RID method can serve as a valuable orthogonal technique for purity confirmation. The method requires stringent control over the system's physical parameters due to the nature of RID.

Experimental Protocol: HPLC-RID

  • Instrumentation : HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Chromatographic Conditions :

    • Column : Bio-Rad Aminex HPX-87H Ion-Exclusion Column (300 mm x 7.8 mm).

      • Causality: Ion-exclusion columns are specifically designed for separating alcohols and organic acids in an aqueous mobile phase, making them well-suited for this analyte.

    • Mobile Phase : 0.005 M Sulfuric Acid in water.

      • Causality: A dilute acid mobile phase is standard for this column type and provides good peak shape for alcohols. Isocratic elution is necessary as RID is not compatible with gradient elution due to the constantly changing refractive index of the mobile phase.

    • Flow Rate : 0.6 mL/min.

    • Column Temperature : 50 °C.

      • Causality: Maintaining a constant and elevated column temperature is critical for reproducible retention times and to reduce mobile phase viscosity.

    • RID Temperature : 50 °C.

      • Causality: The RID is highly sensitive to temperature fluctuations. The detector temperature must be precisely controlled and matched to the column temperature to ensure a stable baseline.

    • Injection Volume : 20 µL.

  • Sample Preparation :

    • Prepare a stock solution of this compound at 5 mg/mL in the mobile phase.

    • Create calibration standards by diluting the stock solution with the mobile phase to cover the desired range (e.g., 0.1 mg/mL to 2.0 mg/mL).

    • Dissolve unknown samples in the mobile phase to a concentration within the calibrated range. Note: Using the mobile phase as the sample diluent is crucial to avoid baseline disturbances with an RID.

Part 3: Comparative Performance Data

The validation of each method generates a wealth of data that characterizes its performance. The following table summarizes the expected results for key validation parameters, based on ICH Q2(R2) guidelines.[1][4][9]

Validation Parameter GC-FID HPLC-RID Typical Acceptance Criteria (ICH Q2(R2))
Specificity Demonstrated by baseline resolution from potential impurities and placebo peaks.Demonstrated by baseline resolution from potential impurities and placebo peaks.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][8]
Linearity (R²) > 0.999> 0.997Correlation coefficient (R²) ≥ 0.995 is generally acceptable.
Range (Assay) 80 - 120 µg/mL0.8 - 1.2 mg/mLFor assays, typically 80% to 120% of the test concentration.[7]
Accuracy (% Recovery) 99.2% - 100.8%98.5% - 101.5%Typically 98.0% to 102.0% for drug substance assay.[11]
Precision (%RSD)
- Repeatability≤ 0.5%≤ 1.0%RSD ≤ 1.0% for drug substance assay is often expected.
- Intermediate Precision≤ 0.8%≤ 1.5%RSD should be acceptable for the intended purpose.
Limit of Detection (LOD) ~0.5 µg/mL~10 µg/mLSignal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) ~1.5 µg/mL~30 µg/mLSignal-to-Noise ratio of 10:1.
Robustness Unaffected by minor changes in flow rate (±5%) and oven temperature (±2°C).Sensitive to changes in flow rate and temperature. Requires strict control.The reliability of the analysis with respect to deliberate variations in method parameters should be demonstrated.[2]

Part 4: Conclusion & Authoritative Recommendations

Both GC-FID and HPLC-RID can be validated for the analysis of this compound, but their performance characteristics and operational complexities differ significantly.

GC-FID is the unequivocally superior method for routine quality control, including assay and purity determination. Its high sensitivity (lower LOD/LOQ), robustness, and straightforward operation make it the more efficient and reliable choice. The technique is perfectly matched to the volatile nature of the analyte.

The HPLC-RID method serves as a viable, albeit more challenging, alternative. Its primary utility lies in its role as an orthogonal method—a technique that uses a different separation principle—to confirm purity results obtained by GC, especially during investigations or for comprehensive characterization. However, researchers must be aware of its lower sensitivity and its susceptibility to baseline drift from temperature and mobile phase variations. The strict requirement for isocratic elution and precise temperature control adds to its operational overhead.

For any drug development program, leveraging the strengths of both techniques provides a more complete analytical picture. However, for routine analysis, the evidence strongly supports the implementation of the GC-FID method as the primary workhorse for ensuring the quality of this compound.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Alkynyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Alkynyl alcohols, compounds bearing both a hydroxyl (-OH) and an alkyne (C≡C) functional group, represent a uniquely versatile class of building blocks in modern organic synthesis. The electronic interplay and spatial proximity of these two functionalities endow them with a rich and tunable reactivity profile that differs significantly from that of simple alcohols or alkynes. This guide provides an in-depth comparison of the reactivity of various alkynyl alcohols across key transformations, supported by experimental data and detailed protocols for researchers in synthetic chemistry and drug development.

The Structural Basis of Reactivity: A Tale of Two Functional Groups

The reactivity of an alkynyl alcohol is fundamentally dictated by three primary factors:

  • The position of the hydroxyl group relative to the alkyne: The most common and reactive subclass are propargylic alcohols , where the hydroxyl group is on a carbon adjacent to the alkyne. Homopropargylic alcohols (hydroxyl group two carbons away) and more distant isomers exhibit distinct reactivity, particularly in cyclization reactions.

  • Substitution of the alkyne: Terminal alkynyl alcohols possess an acidic proton (pKa ≈ 25), which serves as a unique chemical handle for deprotonation and subsequent C-C bond formation, a pathway unavailable to internal alkynyl alcohols .[1]

  • Substitution of the alcohol: The nature of the alcohol (primary, secondary, or tertiary) influences its susceptibility to oxidation and can impart significant steric effects that control stereoselectivity in subsequent transformations.[2]

The following diagram illustrates these structural distinctions, which are central to understanding the comparative reactivity discussed in this guide.

G cluster_0 Propargylic Alcohols cluster_1 Homopropargylic Alcohol cluster_2 Terminal vs. Internal a1 Primary Propargylic a2 a2 b1 Secondary Propargylic b2 b2 c1 c2 c2 d1 Terminal Alkyne d2 d2 e1 Internal Alkyne e2 e2

Caption: Key structural classes of alkynyl alcohols.

Oxidation: Chemoselective Synthesis of Ynones and Ynals

The oxidation of propargylic alcohols to their corresponding α,β-acetylenic aldehydes (ynals) and ketones (ynones) is a foundational transformation. However, the presence of the alkyne, which can also be susceptible to oxidation, necessitates the use of mild and chemoselective reagents.

Causality of Reagent Choice: Harsh oxidizing agents like permanganate or dichromate can lead to over-oxidation or cleavage of the triple bond. Consequently, reagents that are selective for alcohols are paramount. Copper- and TEMPO-based systems are particularly effective because they operate under mild conditions, preserving the sensitive alkyne moiety.[3][4]

Comparative Reactivity Data: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation

The following data, adapted from Naidu et al., demonstrates the high efficiency of a CuI/DMAP/TEMPO system for oxidizing a range of primary and secondary propargylic alcohols.[4] The reaction proceeds under an oxygen atmosphere at room temperature, highlighting its practicality and mildness.

EntrySubstrate (Alkynyl Alcohol)Time (h)ProductYield (%)[4]
1Phenylpropargyl alcohol (Primary)3Phenylpropynal95
21-Ethynylcyclohexanol (Tertiary)-No Reaction-
31-Phenyl-2-propyn-1-ol (Secondary)31-Phenyl-2-propyn-1-one94
43-Butyn-2-ol (Secondary)33-Butyn-2-one92
54-Nitrophenyl-2-propyn-1-ol (Secondary)34-Nitrophenyl-2-propyn-1-one93

Key Insights:

  • Primary vs. Secondary: Both primary and secondary propargylic alcohols are oxidized efficiently to the corresponding aldehydes and ketones in excellent yields.[4]

  • Tertiary Alcohols: As expected, tertiary propargylic alcohols, lacking an α-hydrogen, are resistant to this oxidation mechanism.

  • Electronic Effects: The reaction tolerates both electron-donating and electron-withdrawing groups on aromatic rings, demonstrating broad substrate scope.[4][5]

Experimental Protocol: Selective Oxidation using TEMPO/Ca(OCl)₂

This protocol, adapted from Maddani and Sekhar Reddy, provides a simple and efficient method for the selective oxidation of propargylic alcohols without the need for transition metal catalysts.[5]

  • Setup: To a stirred solution of the propargylic alcohol (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) in a round-bottom flask at room temperature, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.05 mmol, 7.8 mg).

  • Reagent Addition: Add calcium hypochlorite (Ca(OCl)₂) (1.2 mmol, 172 mg) portion-wise over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure ynone or ynal.

Caption: Experimental workflow for TEMPO-catalyzed oxidation.

Reduction: Navigating Selectivity between Alkyne and Alcohol

The reduction of alkynyl alcohols presents a significant challenge in selectivity. Depending on the desired outcome, one may wish to:

  • Reduce the alkyne to a cis-alkene (allylic alcohol).

  • Reduce the alkyne to a trans-alkene.

  • Reduce the alkyne to a saturated alkane.

  • Reduce the hydroxyl group (less common).

The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired product.

Causality of Catalyst Choice:

  • Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂): This "poisoned" catalyst is designed to reduce alkynes to cis-alkenes. The lead acetate deactivates the palladium surface, preventing the over-reduction of the initially formed alkene.[6] Alkynes adsorb more strongly to the catalyst surface than alkenes, ensuring selective reduction of the starting material.[6]

  • Sodium in Liquid Ammonia (Na/NH₃): This dissolving metal reduction proceeds via a radical anion intermediate, which is protonated and then reduced again. The thermodynamic stability of the trans-alkenyl radical intermediate directs the stereochemical outcome, yielding the trans-allylic alcohol.

  • Standard Hydrogenation (H₂/Pd/C): A standard, highly active palladium on carbon catalyst will typically reduce the alkyne completely to the corresponding saturated alcohol.

Comparative Data: Selective Reduction of Propargyl Alcohols
Desired ProductReagent SystemStereochemistryKey Feature
cis-Allylic AlcoholH₂ (1 atm), Lindlar's Catalystcis (syn-addition)Catalyst is "poisoned" to prevent over-reduction.
trans-Allylic AlcoholNa, NH₃ (l), -78 °CtransThermodynamically controlled via radical intermediates.
Saturated AlcoholH₂ (1 atm), Pd/C or PtO₂N/AHigh activity catalyst ensures full saturation.
Saturated Alcohol[Ir(cod)(PCy₃)(py)]PF₆, H₂N/ACrabtree's catalyst can be effective and chemoselective.[7]

A notable study by Trost and Dumas demonstrated the remarkable chemoselectivity of reducing a propargyl alcohol to a saturated alcohol using Crabtree's catalyst in the presence of a vinyl iodide—a functional group typically incompatible with many reduction conditions.[7] This underscores the importance of catalyst selection in complex molecule synthesis.

Coupling Reactions: The Power of the Terminal Alkyne

Terminal alkynyl alcohols are indispensable partners in cross-coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed, copper-cocatalyzed reaction forges a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, providing direct access to substituted arylalkynes and conjugated enynes.[8][9]

The Role of the Hydroxyl Group: While the primary reactive center is the terminal C-H bond, the adjacent hydroxyl group is not merely a spectator. It can influence the reaction by:

  • Altering solubility and electronic properties.

  • Potentially coordinating to the metal catalysts, although this is not a primary mechanistic feature.

  • Requiring protection in some cases if it interferes with the basic conditions or other functional groups present.

Mechanistic Rationale: The Sonogashira Catalytic Cycle

The generally accepted mechanism involves two interconnected catalytic cycles.[9]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[10]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the coupled product.

G cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R¹-C≡CR² pd_alkyne->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex Transfers alkynyl group cu_acetylide->cu_halide alkyne H-C≡CR² (Alkynyl Alcohol) alkyne->cu_acetylide Base

Caption: Simplified Sonogashira coupling catalytic cycle.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a generalized procedure for the coupling of an aryl iodide with a terminal alkynyl alcohol.

  • Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), copper(I) iodide (CuI, 4 mol%), and triphenylphosphine (PPh₃, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the aryl iodide (1.0 equiv), the terminal alkynyl alcohol (1.2 equiv), and a suitable solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the metal salts.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Cyclization Reactions: Harnessing Proximity for Complexity

The ability of the hydroxyl group and the alkyne to react intramolecularly is a powerful strategy for constructing complex carbocyclic and heterocyclic scaffolds. The reactivity and the nature of the product are highly dependent on the distance between the two functional groups and the catalyst employed.

  • Propargylic Alcohols: These substrates are primed for rearrangements and additions. Gold(I) catalysts, being highly alkynophilic Lewis acids, can activate the alkyne towards nucleophilic attack by the adjacent alcohol, leading to various rearrangements or cyclizations.[11]

  • Homopropargylic and Beyond: With increasing distance between the functional groups, direct cyclization becomes more favorable, often proceeding via 5-endo-dig or 6-exo-dig pathways to form furan or pyran derivatives, respectively. These reactions can be promoted by a range of electrophiles (I⁺, Hg²⁺) or transition metals (Au⁺, Pt²⁺).[12][13][14]

Comparative Cyclization Pathways
Substrate ClassCatalyst/ReagentTypical PathwayProduct Type
Propargylic AlcoholAu(I), Pyridine-N-oxideOxidative Rearrangement1,3-Diketone[11]
Alkenyl/Arenyl Alkynyl AlcoholBrønsted Acid (TfOH)Prins/Carbocyclization CascadeFused Heterotricycles[15]
Pent-4-yn-1-olPhSeCl, Pyridine5-exo-dig SelenocyclizationDihydrofuran derivative[14]
Alkenyl Silyl Alcoholp-TsOHAcid-catalyzed CyclizationTetrahydropyran[12]

The alkynyl Prins reaction, for example, constitutes a powerful cascade where an aldehyde and an alkynyl alcohol couple to form an oxocarbenium ion, which is then trapped by the alkyne to build complex polycyclic systems in a single pot.[15][16]

Conclusion

Alkynyl alcohols are far more than the sum of their parts. The interplay between the hydroxyl and alkyne functionalities provides a platform for a diverse array of chemical transformations, governed by predictable principles of reactivity. For the research scientist, a deep understanding of how structural factors—such as the relative position of the functional groups and the substitution pattern of the alkyne—dictate the outcome of a reaction is essential. By carefully selecting reagents and conditions, one can selectively target oxidation, reduction, coupling, or cyclization, making alkynyl alcohols powerful and versatile tools for the construction of complex molecules relevant to the pharmaceutical and materials science industries.

References

A Comparative Guide to the Stereochemical Assignment of 4-Methyl-1-pentyn-3-ol Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

The precise determination of stereochemistry is a cornerstone of modern drug development, materials science, and natural product synthesis. For molecules with multiple stereocenters, such as 4-methyl-1-pentyn-3-ol, which possesses chiral centers at the C3 and C4 positions, this task becomes particularly challenging. The presence of two stereocenters gives rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers exist as two pairs of enantiomers that are diastereomeric to each other. Distinguishing between these closely related structures requires robust and reliable analytical methodologies.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for the stereochemical assignment of this compound diastereomers. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) to empower researchers in selecting the optimal strategy for their analytical objectives.

Part 1: Absolute Configuration Determination by NMR Spectroscopy: The Mosher's Ester Method

When the absolute configuration of a chiral alcohol must be determined, NMR spectroscopy, augmented by the use of chiral derivatizing agents (CDAs), is an exceptionally powerful tool.[3][4] The most widely adopted protocol for secondary alcohols is the Mosher's ester analysis, which provides unambiguous assignment of the R/S configuration at the carbinol center.[5][6]

Causality and Mechanistic Insight

The Mosher's ester method circumvents the inherent limitation of NMR, where enantiomers produce identical spectra, by converting the enantiomeric alcohol into a pair of diastereomers.[3] This is achieved by esterification with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters produce distinct NMR spectra.

The diagnostic power of this method stems from the magnetic anisotropy of the phenyl ring in the MTPA moiety. In the most stable conformation, the C=O, C-O, and Cα-CF3 bonds of the MTPA ester are held roughly coplanar. This forces the phenyl group to lie on one side of the molecule, creating a shielding cone. Protons on the same side of this plane as the phenyl group will be shielded (shifted upfield to a lower ppm), while those on the opposite side will be deshielded (shifted downfield to a higher ppm). By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons in the (S)-MTPA ester versus the (R)-MTPA ester, the absolute configuration of the alcohol can be deduced.[7][8]

cluster_0 Mosher's Ester Analysis Workflow A Racemic this compound (Unknown Configuration) B Divide into two portions A->B C1 Esterify with (R)-MTPA Chloride B->C1 C2 Esterify with (S)-MTPA Chloride B->C2 D1 Purify (R)-MTPA Ester C1->D1 D2 Purify (S)-MTPA Ester C2->D2 E Acquire ¹H NMR Spectra for both esters D1->E D2->E F Assign Proton Signals E->F G Calculate Δδ = δ(S) - δ(R) for all assigned protons F->G H Apply Mosher's Model to determine absolute configuration G->H

Workflow for Mosher's Ester Analysis.
Experimental Protocol: Mosher's Ester Analysis

This protocol is a self-validating system; the consistency of the Δδ values across multiple protons provides high confidence in the final assignment.

  • Preparation of (R)-MTPA Ester:

    • Dissolve 5 mg of the this compound sample in 0.5 mL of anhydrous pyridine-d5 in an NMR tube.

    • Add 1.2 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Seal the tube and allow the reaction to proceed at room temperature for 4-6 hours, or until ¹H NMR indicates complete consumption of the starting alcohol.

  • Preparation of (S)-MTPA Ester:

    • Repeat the exact same procedure in a separate NMR tube using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester reaction mixtures. It is also beneficial to acquire 2D spectra (e.g., COSY, HSQC) to aid in unambiguous proton assignments.[7]

  • Data Analysis and Interpretation:

    • Carefully assign the chemical shifts (δ) for the protons of the this compound moiety in both spectra.

    • Calculate the difference in chemical shifts, Δδ = δS - δR, for each assigned proton.

    • Map the signs of the Δδ values onto a model of the molecule. Protons with a positive Δδ value are on the right side of the Mosher's ester plane model, and protons with a negative Δδ value are on the left.

    • This spatial arrangement directly correlates to the absolute configuration of the C3 carbinol center.

Proton Group (this compound)Hypothetical δ(S) (ppm)Hypothetical δ(R) (ppm)Δδ (δS - δR)Inferred Position Relative to MTPA Plane
C1-H (Ethynyl)2.552.65-0.10Left Side
C4-H2.011.95+0.06Right Side
C5-H3 (Methyl)1.051.01+0.04Right Side
C4-CH(CH3)20.950.92+0.03Right Side

Interpretation: Based on the hypothetical data above, the ethynyl group (C1-H) has a negative Δδ, while the isopropyl group protons (C4-H, C5-H3, etc.) have positive Δδ values. This indicates that the isopropyl group is on the right side of the model and the ethynyl group is on the left. For this compound, this would correspond to a (3S) configuration.

Part 2: Chromatographic Separation of Diastereomers

While NMR is the gold standard for absolute configuration, chromatography is unparalleled for determining diastereomeric and enantiomeric purity, as well as for preparative separation.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers two distinct strategies: direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral phase.[3][9]

1. Indirect Separation (Diastereomer Formation)

  • Principle: This method mirrors the initial step of Mosher's analysis. The mixture of stereoisomers is reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as silica gel or C18.[10][11] This approach is particularly useful when a suitable CSP is not available or for preparative-scale separations.

  • Protocol:

    • Derivatize the this compound mixture with an enantiopure chiral acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).[10][12]

    • Perform HPLC analysis on the resulting diastereomeric esters using a normal-phase silica column.

    • Use a mobile phase of hexane/isopropanol, adjusting the ratio to achieve optimal separation.

    • Monitor the elution profile using a UV detector (the introduced naphthyl group is a strong chromophore).

2. Direct Separation (Chiral Stationary Phase)

  • Principle: This is the most elegant approach for analytical-scale separation. The stationary phase itself is chiral, creating a transient diastereomeric complex with the analytes.[9] Enantiomers will have different affinities for the CSP, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral alcohols.[12]

  • Protocol:

    • Select a suitable CSP, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated column.

    • Use a mobile phase typically consisting of a hexane/alcohol (isopropanol or ethanol) mixture.

    • Inject the underivatized this compound mixture directly.

    • Optimize flow rate and mobile phase composition to maximize resolution between all four stereoisomers.

cluster_0 Chiral HPLC Approaches A Stereoisomer Mixture B1 Indirect Method A->B1 B2 Direct Method A->B2 C1 Derivatize with Chiral Reagent B1->C1 C2 Inject Directly B2->C2 D1 Separate Diastereomers on Achiral Column C1->D1 D2 Separate Enantiomers & Diastereomers on Chiral Column C2->D2

Comparison of Direct and Indirect Chiral HPLC.
B. Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC is a high-resolution, high-sensitivity alternative.[13]

  • Principle: Similar to direct HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are the most common and effective CSPs for this purpose.[14] The enantiomers partition differently into the chiral environment of the stationary phase, enabling their separation.[15]

  • Protocol:

    • Select a GC column with a derivatized β-cyclodextrin stationary phase.

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).

    • Inject the sample into the GC-MS system.

    • Use a temperature program that starts at a low temperature (e.g., 40-50°C) and ramps up to ensure separation of the volatile components. For example, hold at 40°C for 2 minutes, then ramp at 2°C/min to 150°C.[16]

    • Use helium as the carrier gas with a constant flow rate.

    • Detection can be achieved with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Part 3: Comparative Guide and Recommendations

The choice of analytical technique depends critically on the research question, available instrumentation, and required sample throughput.

FeatureMosher's Ester NMRChiral HPLC (Direct)Chiral GC
Primary Output Absolute Configuration (R/S)Enantiomeric & Diastereomeric Purity (% ee, % de)Enantiomeric & Diastereomeric Purity (% ee, % de)
Sample Prep Derivatization required (two reactions)None requiredNone usually required (can derivatize for volatility)
Analysis Time Long (synthesis + NMR acquisition)Fast (5-30 min per sample)Fast (15-45 min per sample)
Sample Amount High (milligrams)Low (micrograms)Very Low (sub-microgram)
Instrumentation High-field NMR SpectrometerHPLC with Chiral Column, UV/MS DetectorGC with Chiral Column, FID/MS Detector
Key Advantage Provides definitive absolute stereochemistry.[5]High versatility, robust, preparative scale possible.Highest resolution and sensitivity for volatile analytes.[13]
Key Limitation Labor-intensive, requires pure sample, complex interpretation.Does not provide absolute configuration without standards.Limited to volatile and thermally stable compounds.
Recommendations for Application:
  • For Unambiguous Absolute Configuration: When the absolute stereochemistry of a newly synthesized compound must be determined without reference standards, Mosher's ester analysis via NMR is the definitive method.

  • For Routine Purity Analysis and Quality Control: For monitoring the stereochemical outcome of a reaction or assessing the purity of a sample, direct chiral HPLC or chiral GC are the methods of choice due to their high throughput, excellent resolution, and low sample consumption.

  • For Preparative Separation: When gram-scale quantities of separated diastereomers or enantiomers are needed, indirect HPLC using diastereomeric derivatives is often the most scalable and cost-effective approach.

By understanding the principles and practical considerations of these powerful analytical techniques, researchers can confidently and accurately navigate the complex challenge of assigning the stereochemistry of this compound and other multifaceted chiral molecules.

References

A Senior Application Scientist's Guide to the Quantification of 4-Methyl-1-pentyn-3-ol in Reaction Mixtures: A Comparative Analysis of GC-FID and HPLC-RID

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in chemical synthesis and drug development, the precise monitoring of reaction progress and the accurate determination of product yield are paramount. This guide provides an in-depth comparison of two common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)—for the quantification of 4-Methyl-1-pentyn-3-ol in a complex reaction matrix. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying principles and rationale, enabling you to select and validate the most appropriate method for your specific application.

The Analyte and Its Challenges: this compound

This compound is a propargylic alcohol, a valuable building block in organic synthesis.[1] Its physicochemical properties dictate the optimal analytical approach.

  • Volatility: With a boiling point of approximately 147°C, this compound is sufficiently volatile and thermally stable for Gas Chromatography.[2]

  • Polarity: The presence of a hydroxyl group imparts polarity, influencing its interaction with chromatographic stationary phases.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering standard HPLC with UV-Vis detection ineffective without derivatization.[3] This is a critical factor that often complicates HPLC-based quantification for such aliphatic alcohols.

These characteristics immediately suggest that GC is a natural fit, while HPLC will require a more specialized detection method.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is the quintessential technique for the analysis of volatile and semi-volatile organic compounds. Its robustness, high resolution, and sensitivity to hydrocarbons make it the workhorse for monitoring reactions involving analytes like this compound.[4][5][6]

Principle of Separation and Detection

In GC, a liquid sample is vaporized and swept by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase coated on the column wall. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds.[7] As analytes elute from the column and are combusted in a hydrogen-air flame, they produce ions that generate a measurable electrical current, which is proportional to the mass of carbon entering the detector.

Experimental Protocol: GC-FID

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: A polar stationary phase is crucial for analyzing alcohols to ensure symmetrical peak shapes by minimizing tailing caused by hydrogen bonding. A DB-WAX or FFAP column (30 m x 0.25 mm ID, 0.25 µm film thickness) is an excellent choice.[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C. This temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

  • Split Ratio: 50:1. A split injection is used to prevent column overloading when analyzing major components of a reaction mixture.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes. This program allows for the separation of volatile solvents from the analyte and other potential byproducts.

  • Detector Temperature: 280 °C.

Sample Preparation:

  • Accurately weigh a sample of the reaction mixture (e.g., 10 mg) into a 10 mL volumetric flask.

  • Add a known amount of an internal standard (IS), such as 1-hexanol or n-butanol. The IS is essential for correcting variations in injection volume and ensuring high accuracy.[8]

  • Dilute to the mark with a suitable solvent like methanol or dichloromethane.[9]

  • Prepare a series of calibration standards containing known concentrations of this compound and the same concentration of the internal standard.

GC-FID Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis A Reaction Mixture Sample B Add Internal Standard (e.g., 1-Hexanol) A->B C Dilute with Solvent (e.g., Methanol) B->C D Inject into GC C->D 1 µL Injection E Vaporization (250 °C Injector) D->E F Separation on Polar Column E->F G Detection by FID (280 °C) F->G H Data Processing & Quantification G->H Generate Chromatogram

Caption: Workflow for quantification of this compound by GC-FID.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

While less conventional for this specific analyte, HPLC can be employed, particularly if there is concern about thermal lability or if simultaneous analysis of non-volatile components is required. The primary challenge—the lack of a UV chromophore—is overcome by using a universal detector like the Refractive Index Detector (RID).[7]

Principle of Separation and Detection

HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column.[10] An RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. Because nearly every solute changes the refractive index of the mobile phase, the RID is a universal detector. However, it is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution.[11]

Experimental Protocol: HPLC-RID

Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector.

Chromatographic Conditions:

  • Column: An ion-exclusion column, such as the Bio-Rad Aminex HPX-87H, is well-suited for separating alcohols and organic acids.[7] Alternatively, a normal-phase silica column could be used.

  • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 M H₂SO₄) for an ion-exclusion column. The mobile phase must be thoroughly degassed.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50 °C. Maintaining a stable column temperature is critical for reproducible retention times and a stable RID baseline.

  • Detector Temperature: Matched to the column temperature or slightly higher.

Sample Preparation:

  • Filter the reaction mixture sample through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.

  • Dilute the filtered sample with the mobile phase to ensure compatibility and bring the analyte concentration within the linear range of the detector. An internal standard is less common with RID due to the universal response but can be used if a suitable, well-resolved compound is available.

HPLC-RID Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis A Reaction Mixture Sample B Filter (0.45 µm) A->B C Dilute with Mobile Phase B->C D Inject into HPLC C->D 10 µL Injection E Isocratic Separation (e.g., Aminex HPX-87H) D->E F Detection by RID E->F G Data Processing & Quantification F->G Generate Chromatogram

Caption: Workflow for quantification of this compound by HPLC-RID.

Method Validation: The Cornerstone of Trustworthy Results

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for purpose.[12][13] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[14]

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., starting materials, byproducts, solvents). This is confirmed by analyzing a placebo (matrix without analyte) and checking for interfering peaks at the analyte's retention time.

  • Linearity: Assessed by analyzing a series of standards over a defined concentration range (e.g., 5-200 µg/mL). A calibration curve is plotted, and the correlation coefficient (R²) should ideally be >0.999.[15]

  • Accuracy: Determined by performing spike-recovery experiments. A known amount of pure analyte is added to a sample matrix, and the percentage recovery is calculated. The acceptable range is typically 98-102%.

  • Precision:

    • Repeatability (Intra-day): The agreement between results from multiple analyses of the same sample on the same day.

    • Intermediate Precision (Inter-day): The agreement between results from analyses on different days or by different analysts. Precision is expressed as the Relative Standard Deviation (RSD), which should be <2%.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Comparative Performance and Method Selection

The choice between GC-FID and HPLC-RID is not arbitrary; it is driven by the specific requirements of the analysis and the inherent strengths and weaknesses of each technique.

Parameter GC-FID HPLC-RID Rationale & Causality
Sensitivity High (ng to pg level)Low to Moderate (µg level)FID is inherently more sensitive to hydrocarbons than RID is to bulk property changes.
Selectivity Very HighModerate to HighThe high efficiency of capillary GC columns provides excellent resolving power for complex mixtures.
Speed Fast (typically 10-20 min runs)Slower (typically 15-30 min runs)GC temperature programming can accelerate elution, while HPLC-RID requires isocratic conditions.
Robustness HighModerateGC-FID methods are generally very rugged. RID is sensitive to temperature/pressure fluctuations.
Compatibility Volatile & Thermally Stable AnalytesWide Range (including non-volatile)GC requires volatility. HPLC is better for non-volatile or thermally labile compounds.
Key Challenge Potential for thermal degradationIncompatible with gradient elutionHigh injector temperatures can degrade sensitive molecules. RID baseline drift makes gradients unusable.
Decision-Making Logic

The following flowchart provides a logical path for selecting the most appropriate method.

Decision_Tree Start Start: Quantify This compound Q1 Are there non-volatile impurities of interest? Start->Q1 Q2 Is highest sensitivity required? Q1->Q2 No HPLC Consider HPLC-RID Q1->HPLC Yes GC Use GC-FID Q2->GC Yes Q2->GC No (Default Choice)

Caption: Logical workflow for selecting an analytical method.

Conclusion and Recommendation

For the routine quantification of this compound in a typical synthesis reaction mixture, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior method. It provides a direct, rapid, highly sensitive, and robust analysis that is perfectly suited to the analyte's physicochemical properties.[7] The use of a polar capillary column ensures excellent chromatographic resolution, while an internal standard guarantees high accuracy and precision.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) stands as a viable but more challenging alternative. It should be considered primarily in specific scenarios, such as when the analyte is suspected to be thermally unstable or when there is a concurrent need to quantify non-volatile components like salts or starting materials that are not amenable to GC analysis. The inherent limitations of RID, including lower sensitivity and intolerance for gradient elution, make it less practical for routine quality control and reaction monitoring of this compound.

Ultimately, a properly developed and validated GC-FID method will provide researchers, scientists, and drug development professionals with the trustworthy, high-quality data necessary to advance their work with confidence.

References

A Comparative Guide to the Chiral HPLC Analysis of 4-Methyl-1-pentyn-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and stereoselective synthesis, the ability to accurately separate and quantify enantiomers is not merely a technical necessity but a cornerstone of ensuring therapeutic efficacy and safety. 4-Methyl-1-pentyn-3-ol, a chiral propargylic alcohol, serves as a valuable building block in the synthesis of complex chiral molecules. Its stereocenter at the C3 position necessitates robust analytical methods to control enantiomeric purity. This guide provides an in-depth comparison of two effective chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of its (R)- and (S)-enantiomers, leveraging the proven capabilities of polysaccharide-based chiral stationary phases (CSPs).

The Imperative of Chiral Separation

Enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge.[1] However, in a chiral environment, such as that provided by a chiral stationary phase in HPLC, they can exhibit different interactions, leading to differential retention times and, consequently, their separation.[2] For pharmaceutical intermediates like this compound, ensuring high enantiomeric excess is critical, as the biological activity and pharmacological effects of the final active pharmaceutical ingredient (API) often reside in a single enantiomer.[3]

Comparison of Chiral Stationary Phases for the Analysis of this compound

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a vast array of chiral compounds, including alcohols.[4] In this guide, we compare two such stalwart CSPs: CHIRALPAK® AD-H , an amylose-based phase, and CHIRALCEL® OJ-H , a cellulose-based phase. Both are coated onto a 5 µm silica gel support.[5][6]

The choice between these two CSPs often comes down to empirical testing, as subtle differences in the three-dimensional structure of the chiral selector can lead to significant variations in enantioselectivity for a given analyte.[7] For small, secondary alcohols like this compound, both columns are excellent starting points for method development.

ParameterMethod 1: CHIRALPAK® AD-HMethod 2: CHIRALCEL® OJ-HRationale
Chiral Stationary Phase CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))These are two of the most successful and complementary polysaccharide-based CSPs for a wide range of chiral compounds, including alcohols.[7]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / 2-Propanol (85:15, v/v)Normal phase elution with an alkane and an alcohol modifier is the standard approach for these CSPs. The alcohol percentage is a critical parameter for optimizing retention and resolution.[8][9]
Flow Rate 1.0 mL/min1.0 mL/minA standard analytical flow rate for a 4.6 mm i.d. column.[10]
Column Temperature 25 °C25 °CTemperature can influence enantioselectivity; ambient temperature is a good starting point.[11]
Detection UV at 210 nmUV at 210 nmThe analyte lacks a strong chromophore, so detection at a lower UV wavelength is necessary.
Expected Performance Good resolution, with the potential for higher selectivity due to the specific helical structure of the amylose derivative.Robust separation, potentially with shorter retention times due to the different chiral recognition mechanism of the cellulose derivative.The choice of CSP is the primary driver of selectivity. Mobile phase composition is then fine-tuned to achieve optimal resolution and analysis time.

In-Depth Mechanistic Insights

The separation on polysaccharide-based CSPs is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The chiral recognition sites are formed by the carbamate groups on the polysaccharide backbone, which are arranged in a helical structure. The analyte, this compound, can interact with these sites, and the subtle differences in the fit of each enantiomer within the chiral grooves of the stationary phase lead to their differential retention.[12]

The hydroxyl and acetylenic groups of this compound are key to its interaction with the CSP. The 2-propanol in the mobile phase acts as a competitor for the polar interaction sites on the CSP, and its concentration is a critical parameter in modulating the retention and resolution of the enantiomers.

Experimental Workflow & Protocol

The following diagram illustrates the typical workflow for chiral HPLC method development.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization prep_sample Prepare racemic standard of this compound in mobile phase prep_mobile Prepare mobile phase (e.g., n-Hexane/2-Propanol) degas Filter and degas mobile phase prep_mobile->degas equilibrate Equilibrate column with mobile phase degas->equilibrate inject Inject sample equilibrate->inject separate Isocratic elution inject->separate detect UV Detection at 210 nm separate->detect acquire Acquire chromatogram detect->acquire calculate Calculate Resolution (Rs), Selectivity (α), and Retention Factors (k) acquire->calculate optimize Optimize mobile phase composition if Rs < 1.5 calculate->optimize optimize->prep_mobile Adjust % 2-Propanol G cluster_eval Performance Evaluation cluster_optimize Optimization start Start: Separate Enantiomers of this compound csp_selection Select CSPs known for alcohol separation: CHIRALPAK® AD-H & CHIRALCEL® OJ-H start->csp_selection method_dev Develop initial methods with n-Hexane/2-Propanol csp_selection->method_dev eval_ad Evaluate Method 1 (AD-H) method_dev->eval_ad eval_oj Evaluate Method 2 (OJ-H) method_dev->eval_oj decision Is Resolution (Rs) ≥ 1.5? eval_ad->decision eval_oj->decision optimize_mp Adjust % 2-Propanol decision->optimize_mp No success Method Successful decision->success Yes optimize_mp->decision change_csp Try alternative CSP optimize_mp->change_csp If no improvement change_csp->method_dev

References

A Comparative Guide to the Racemic Resolution of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Propargyl Alcohols

4-Methyl-1-pentyn-3-ol is a chiral propargylic alcohol, a structural motif of significant value in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The presence of a stereocenter at the C3 carbinol position means it exists as two non-superimposable mirror images, or enantiomers: (R)-4-methyl-1-pentyn-3-ol and (S)-4-methyl-1-pentyn-3-ol. As the biological activity of chiral molecules is often confined to a single enantiomer, the ability to access enantiomerically pure forms of this building block is critical for drug development and stereoselective synthesis.[1]

This guide provides an in-depth comparison of the primary methodologies for resolving racemic this compound: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Formation, and Chiral Chromatography. We will delve into the underlying principles of each technique, provide comparative performance data, and present detailed experimental protocols to assist researchers in selecting and implementing the optimal strategy for their specific objectives, from small-scale discovery to large-scale manufacturing.

Method 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful and increasingly popular method that leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[2] The fundamental principle is that the enzyme will catalyze the acylation (or hydrolysis) of one enantiomer at a much higher rate than the other. This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated.

Causality of Experimental Choices
  • Enzyme Selection: Lipases are the workhorses for resolving secondary alcohols due to their robustness, broad substrate scope, and commercial availability.[3] Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is renowned for its high enantioselectivity and stability.[4][5][6] Lipases from Pseudomonas species (e.g., Amano Lipase AK from P. fluorescens or Lipase PS from P. cepacia) are also highly effective and may exhibit complementary or superior selectivity for certain substrates.[7][8][9]

  • Acyl Donor: Irreversible acyl donors like vinyl acetate are frequently chosen because the enol byproduct tautomerizes to acetaldehyde, driving the reaction forward and preventing the reverse reaction.[9]

  • Solvent: Non-polar organic solvents such as hexane, toluene, or cyclopentyl methyl ether (CPME) are typically used.[10][11] They maintain the enzyme's essential hydration layer without dissolving it, thereby preserving its catalytic activity.

Visualizing the EKR Workflow

EKR_Workflow racemate Racemic (R/S)-4-Methyl-1-pentyn-3-ol reaction Selective Acylation racemate->reaction reagents Lipase (e.g., Novozym 435) + Acyl Donor (Vinyl Acetate) in Organic Solvent reagents->reaction mixture Mixture: (R)-Acetate + (S)-Alcohol reaction->mixture separation Chromatographic Separation mixture->separation product_R (R)-4-Methyl-1-pentyn-3-yl acetate separation->product_R Product 1 product_S (S)-4-Methyl-1-pentyn-3-ol separation->product_S Product 2 hydrolysis Hydrolysis product_R->hydrolysis product_R_alc (R)-4-Methyl-1-pentyn-3-ol hydrolysis->product_R_alc

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Comparative Performance of Common Lipases

The enantiomeric ratio (E-value) is a measure of a lipase's selectivity; an E-value greater than 20 is generally considered synthetically useful.[12]

LipaseCommon NameTypical Acyl DonorTypical SolventE-value for Secondary AlcoholsReference
Candida antarctica Lipase BNovozym 435Vinyl AcetateHexane, Toluene>200[13]
Pseudomonas fluorescens LipaseAmano Lipase AKVinyl AcetateHexane, THF>200[7][9]
Pseudomonas cepacia LipaseAmano Lipase PSVinyl AcetateDichloromethane>99[14]
Candida rugosa LipaseCRLIsopropenyl AcetateToluene / [EMIM][BF4]~67.5[15]
Detailed Experimental Protocol: EKR
  • Setup: To a flame-dried 100 mL round-bottom flask, add racemic this compound (1.0 g, ~10.2 mmol) and 50 mL of anhydrous hexane.

  • Reagents: Add vinyl acetate (1.3 g, ~15.3 mmol, 1.5 equivalents).

  • Enzyme Addition: Add Novozym 435 (100 mg, 10% w/w of substrate).

  • Reaction: Seal the flask and stir the suspension at 30-40°C. Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve maximum enantiomeric excess (ee) for both the substrate and the product.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the resulting ester (e.g., (R)-4-methyl-1-pentyn-3-yl acetate) from the unreacted alcohol (e.g., (S)-4-methyl-1-pentyn-3-ol) using standard silica gel column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to yield the corresponding enantiomerically pure alcohol.

Method 2: Diastereomeric Salt Formation

This classical resolution technique is based on the principle that diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization.[16][17] For an alcohol, the process involves two key steps:

  • Derivatization: The racemic alcohol is first converted into a carboxylic acid derivative, typically a half-ester, by reacting it with an anhydride like phthalic or maleic anhydride.[18][19]

  • Salt Formation & Separation: The resulting racemic acid is then treated with an enantiomerically pure chiral base (the resolving agent). This forms a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one salt will preferentially crystallize, allowing for its separation by filtration.[20]

  • Regeneration: The separated diastereomeric salt is then treated with acid to regenerate the enantiomerically enriched acid derivative, which is subsequently hydrolyzed to yield the pure alcohol enantiomer.

Causality of Experimental Choices
  • Derivatizing Agent: Anhydrides are used to create a carboxylic acid "handle" on the neutral alcohol, which is necessary for salt formation with a chiral base.[18]

  • Resolving Agent: Chiral amines derived from natural products, such as cinchonidine or (+)-dehydroabietylamine, are common choices due to their availability and rigid structures, which facilitate the formation of well-defined crystalline salts.[18][19]

  • Solvent System: The choice of solvent is critical and often requires empirical screening. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to high recovery and purity of the desired crystalline salt.[21]

Visualizing the Diastereomeric Resolution Workflow

Diastereomer_Workflow cluster_1 Step 1: Derivatization cluster_2 Step 2: Salt Formation & Separation cluster_3 Step 3: Regeneration rac_alc Racemic (R/S)-Alcohol rac_acid Racemic (R/S)-Phthalate Half-Ester rac_alc->rac_acid anhydride Phthalic Anhydride anhydride->rac_acid diastereomers Diastereomeric Salts (R,R) and (S,R) rac_acid->diastereomers chiral_base Chiral Base (e.g., (R)-Amine) chiral_base->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Insoluble Salt (e.g., R,R) crystallization->solid Solid liquid Soluble Salt (e.g., S,R) crystallization->liquid Mother Liquor acid_workup Acid Treatment solid->acid_workup enant_acid Enriched (R)-Phthalate Half-Ester acid_workup->enant_acid hydrolysis Hydrolysis enant_acid->hydrolysis enant_alc Enriched (R)-Alcohol hydrolysis->enant_alc

Caption: Workflow for Diastereomeric Salt Formation.

Common Resolving Agents for Alcohols (via Half-Esters)
Resolving AgentClassEffective ForReference
Cinchonidine / QuinidineCinchona AlkaloidPhenyl-substituted alcohols[19]
(+)-DehydroabietylamineTerpenoid AminePhenyl-substituted alcohols[18][19]
(R)- or (S)-α-MethylbenzylamineSynthetic AmineMonoterpene alcohols[19]
trans-1-Amino-2-indanolAmino AlcoholVarious complex structures[21]
Detailed Experimental Protocol: Diastereomeric Salt Formation
  • Synthesis of Half-Ester: In a flask, dissolve racemic this compound (1.0 g, ~10.2 mmol) and phthalic anhydride (1.5 g, ~10.2 mmol) in 20 mL of pyridine. Heat the mixture at 80-90°C for 4-6 hours. Cool, pour into dilute HCl, and extract the phthalate half-ester with ethyl acetate. Wash the organic layer, dry, and concentrate to yield the crude racemic acid derivative.

  • Salt Formation: Dissolve the crude acid derivative in a minimal amount of a suitable hot solvent (e.g., ethanol or acetone, requires screening). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., cinchonidine) in the same hot solvent.

  • Crystallization: Add the resolving agent solution to the acid solution. Allow the mixture to cool slowly to room temperature, then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

  • Regeneration of Alcohol: Suspend the purified diastereomeric salt in water and acidify with 2M HCl. Extract the liberated phthalate half-ester with ethyl acetate. Concentrate the organic layer and then hydrolyze the ester (e.g., with aqueous NaOH) to regenerate the enantiomerically enriched this compound.

Method 3: Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[22] It operates on the same principles as standard chromatography, but with a crucial difference: the stationary phase is chiral. This Chiral Stationary Phase (CSP) interacts differently with each enantiomer, leading to different retention times and thus, separation.[23]

  • Direct Method: The racemic mixture is passed directly through a column packed with a CSP. This is the most common approach, used in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[22]

  • Indirect Method: The racemic alcohol is first derivatized with a chiral agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral stationary phase like silica gel.[23]

Causality of Experimental Choices
  • Stationary Phase: For the direct method, CSPs are typically based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support. The helical structure of these polymers creates chiral pockets that one enantiomer fits into better than the other, causing differential retention.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) is used. The composition is optimized to achieve a balance between retention and resolution, which is measured by the separation factor (α) and resolution (Rs).

  • Technique: HPLC is versatile for many compounds. GC is suitable for volatile and thermally stable compounds like this compound. SFC is often faster, uses less solvent, and is considered a "greener" alternative, making it highly attractive for preparative-scale separations.[20][22]

Visualizing the Chiral Chromatography Principle

Chromatography_Workflow cluster_1 Injection cluster_2 Separation in Chiral Column cluster_3 Elution racemate Racemic Mixture (R) + (S) column Inlet Chiral Stationary Phase (CSP) Outlet racemate->column:f0 enant_S (S)-Enantiomer (elutes first) column:f2->enant_S t₁ enant_R (R)-Enantiomer (elutes second) column:f2->enant_R t₂

Caption: Principle of Direct Chiral Chromatographic Separation.

Detailed Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a common polysaccharide-based CSP, such as a Chiralcel OD-H (cellulose-based) or Chiralpak AD-H (amylose-based) column.

  • Mobile Phase Screening: Prepare a stock solution of racemic this compound in isopropanol.

  • Initial Run: Begin with a standard mobile phase, such as 90:10 (v/v) hexane:isopropanol, at a flow rate of 1.0 mL/min.

  • Optimization: If separation is poor, systematically vary the percentage of the polar modifier (e.g., try 95:5 and 80:20 hexane:isopropanol). Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape, though this is not typically necessary for neutral alcohols.

  • Analysis: Monitor the separation using a UV detector (if the molecule has a chromophore) or a refractive index detector. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

  • Scale-Up: Once an analytical method is established, it can be scaled to a larger preparative column to isolate multi-gram quantities of each enantiomer.

Overall Comparison and Guide Recommendations

The optimal resolution strategy depends heavily on the specific needs of the researcher, including the desired scale, purity requirements, available equipment, and cost considerations.

FeatureEnzymatic Kinetic ResolutionDiastereomeric Salt FormationChiral Chromatography
Principle Differential reaction rateDifferential solubilityDifferential interaction with CSP
Max Yield 50% (for one enantiomer)>50% (if undesired enantiomer can be racemized and recycled)~100% (minus operational losses)
Scalability Excellent; suitable for large industrial batches.[3]Good, but can be labor-intensive and requires process optimization.Excellent for small to medium scale; can be very expensive for large scale.[20]
Purity (ee) Very high (>99%) is achievable.High, but may require multiple recrystallizations.Very high (>99.5%) is readily achievable.
Development Time Moderate (enzyme screening).High (extensive screening of resolving agents and solvents).Low to moderate (method development).
"Green" Aspects High (biodegradable catalyst, often milder conditions).Low (often uses stoichiometric reagents and significant solvent volumes).Moderate (SFC is greener than HPLC due to CO₂ usage).
Ideal Use Case Large-scale synthesis where a 50% theoretical yield is acceptable.When enzymatic methods fail or for large-scale processes where racemization/recycling is feasible.Analytical QC, small-scale synthesis for discovery, and purification of high-value compounds.
Senior Scientist's Recommendation:
  • For initial discovery and milligram-to-gram scale synthesis: Chiral Chromatography (SFC or HPLC) is often the fastest and most efficient method to obtain small quantities of both pure enantiomers for biological testing.

  • For process development and kilogram-scale manufacturing: Enzymatic Kinetic Resolution is highly recommended.[3] Its high selectivity, operational simplicity, and scalability make it a cost-effective and environmentally friendly choice, despite the theoretical 50% yield limitation. The development of a parallel dynamic kinetic resolution (DKR) process, which incorporates an in-situ racemization catalyst, can overcome this yield barrier and is the state-of-the-art for industrial applications.[3]

References

A Comparative Guide to Catalytic Transformations of 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Propargylic Alcohol

4-Methyl-1-pentyn-3-ol is a valuable propargylic alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a terminal alkyne, a secondary alcohol, and a sterically influential isopropyl group, presents a rich platform for a multitude of chemical transformations. The reactivity of this molecule is dominated by the carbon-carbon triple bond and the adjacent hydroxyl group, making it a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and vitamins.[1][2]

The choice of catalyst is paramount in directing the reaction of this compound towards a desired outcome. Whether the goal is selective reduction, the formation of new carbon-carbon bonds, or complex isomerization, the catalyst's nature—its metal center, ligand sphere, and physical form—governs the reaction's efficiency, selectivity, and overall success. This guide provides a comparative analysis of various catalytic systems for key reactions of this compound, supported by experimental data, to assist researchers in making informed decisions for their synthetic challenges.

Part 1: The Critical Challenge of Selective Semi-Hydrogenation

One of the most fundamental and industrially significant transformations of alkynes is their partial hydrogenation to alkenes. The primary challenge lies in achieving high selectivity for the alkene product while preventing over-reduction to the corresponding alkane.[3][4] For this compound, this reaction yields 4-methyl-1-penten-3-ol, a crucial intermediate. The stereochemical outcome—producing either the cis (Z) or trans (E) isomer—is exclusively controlled by the catalytic system.

Palladium-Based Catalysts: The Workhorse of Alkyne Hydrogenation

Palladium catalysts are the most widely employed for alkyne hydrogenation due to their high activity.[5][6] However, controlling their selectivity is a nuanced task.

  • Heterogeneous Catalysts for Z-Alkene Synthesis: The classical Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is the textbook method for the syn-hydrogenation of alkynes to yield Z-alkenes.[3][7] The "poison," typically lead acetate and quinoline, deactivates the most active palladium sites, which prevents over-reduction and promotes alkene desorption from the catalyst surface.[8] More modern and less toxic alternatives include intermetallic PdZn catalysts . These systems exhibit high stability and selectivity, which is attributed to the isolation of active palladium sites by zinc atoms, preventing the formation of undesirable β-hydride phases that lead to over-hydrogenation.[2]

  • Homogeneous Catalysts for Enhanced Activity: Recent studies have demonstrated that simple palladium salts, such as PdCl₂, can generate highly active soluble Pd(0) species under hydrogenation conditions.[1] These catalysts can exhibit exceptionally high turnover frequencies (TOFs) for the semi-hydrogenation of a closely related substrate, 3-methyl-1-pentyn-3-ol, far surpassing traditional heterogeneous catalysts while maintaining excellent selectivity for the cis-alkene.[1] The high activity is attributed to the accessibility of every palladium atom in the homogeneous phase, a stark contrast to the limited surface area of supported catalysts.

Comparative Performance in Semi-Hydrogenation

The selection of a catalyst for semi-hydrogenation hinges on the desired balance of selectivity, activity, and operational safety (e.g., avoiding toxic lead).

Catalyst SystemSubstrateProductSelectivityYieldTOF₀ (s⁻¹)Source
Lindlar (Pd-Pb/CaCO₃)3-Methyl-1-pentyn-3-olcis-3-Methyl-1-penten-3-ol>95% (cis)~80%Low[1]
c-Pd/TiS (Commercial)3-Methyl-1-pentyn-3-olcis-3-Methyl-1-penten-3-ol>95% (cis)~90%~100[1]
PdCl₂ (in situ)3-Methyl-1-pentyn-3-olcis-3-Methyl-1-penten-3-ol>95% (cis)>95%440 [1]
PdZn/TiO₂-ZnO2-Methyl-3-butyn-2-ol2-Methyl-3-buten-2-ol98.2%HighN/A[2]

Note: Data for 3-methyl-1-pentyn-3-ol and 2-methyl-3-butyn-2-ol are used as close analogs to this compound.

Experimental Protocol: High-Activity Semi-Hydrogenation with PdCl₂

This protocol describes the semi-hydrogenation using a soluble palladium catalyst precursor, adapted from studies on analogous substrates.[1]

Objective: To synthesize cis-4-methyl-1-penten-3-ol with high selectivity and yield.

Materials:

  • This compound (1.0 g, 10.2 mmol)

  • Palladium chloride (PdCl₂) (1.8 mg, 0.0102 mmol, 0.1 mol%)

  • Methanol (50 mL)

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask (100 mL) with stir bar

Procedure:

  • Add this compound and methanol to the round-bottom flask.

  • Add the PdCl₂ catalyst to the solution.

  • Seal the flask with a septum.

  • Purge the flask by evacuating and backfilling with nitrogen three times, followed by evacuating and backfilling with hydrogen from a balloon.

  • Stir the reaction mixture vigorously under the hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by GC-MS or TLC. The primary indicator is the consumption of the starting alkyne. Careful monitoring is crucial to prevent over-reduction.

  • Upon completion, purge the flask with nitrogen.

  • Filter the reaction mixture through a small pad of Celite to remove any precipitated palladium.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation if necessary.

Causality: The use of an alcoholic solvent like methanol is critical as it facilitates the in-situ reduction of the Pd(II) salt to the active Pd(0) catalyst by hydrogen. The low catalyst loading (0.1 mol%) is sufficient due to the extremely high turnover frequency of the homogeneous system.

Visualization: Semi-Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Alkyne, Solvent (MeOH), Catalyst (PdCl₂) B Seal Flask & Purge (N₂ then H₂) A->B C Stir under H₂ atm (1 atm, RT) B->C D Monitor by GC/TLC for Alkyne Consumption C->D E Purge with N₂ D->E F Filter through Celite E->F G Solvent Removal (Rotary Evaporation) F->G H Purified Alkene Product G->H

Caption: Workflow for the homogeneous semi-hydrogenation of this compound.

Part 2: Forging New Connections: C-C and C-Heteroatom Bond Formation

Beyond reduction, the triple bond of this compound is a gateway to constructing more complex molecular architectures through coupling and functionalization reactions.

Palladium & Copper Co-Catalysis: The Sonogashira Coupling

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthesis. It typically employs a dual catalytic system: a palladium complex activates the halide, and a copper(I) salt acts as a co-catalyst to form a copper acetylide intermediate, which accelerates transmetalation to the palladium center. N-heterocyclic carbene (NHC) ligands on palladium have been shown to create highly efficient and stable catalysts for these transformations.[9] This reaction allows for the direct connection of the this compound framework to aromatic and vinylic systems.

Gold Catalysis: Activating Alkynes for Nucleophilic Attack

Gold catalysts, particularly Au(I) and Au(III) complexes, are powerful π-Lewis acids that excel at activating C-C multiple bonds towards nucleophilic attack.[10][11][12] Unlike palladium, which often engages in oxidative addition cycles, gold typically operates by coordinating to the alkyne, lowering the LUMO and rendering it highly electrophilic. This enables a range of transformations:

  • Hydroalkoxylation/Hydration: In the presence of alcohol or water, gold catalysts facilitate the Markovnikov addition across the triple bond to form vinyl ethers or ketones, respectively.[10]

  • Cycloisomerization: For substrates with suitably positioned nucleophiles, gold catalysts can trigger intramolecular cyclization reactions. For this compound, this could involve reactions with external nucleophiles leading to heterocyclic products.[13]

  • Multi-component Reactions: Advanced gold catalysis can orchestrate complex four-component reactions, breaking the triple bond to form multiple new bonds simultaneously, such as in oxo-arylfluorination.[14]

Ruthenium & Rhodium Catalysis: Leveraging C-H Activation

Ruthenium and rhodium catalysts have opened new frontiers in synthesis through C-H activation and annulation reactions.[15][16] While less common for simple functionalization of this compound, these catalysts offer powerful strategies for more advanced applications. For instance, a ruthenium catalyst could mediate the coupling of the alkyne with an alkene in an aqueous medium, a reaction with potential bioorthogonal applications.[17] Rhodium catalysts are well-known for mediating cycloaddition reactions and can be used to construct complex ring systems.[18]

Comparative Performance in Functionalization Reactions
Reaction TypeCatalyst SystemKey ReagentsProduct TypeSpecial FeaturesSource
Sonogashira CouplingPd-NHC complex / CuIAryl Halide, BaseAryl-substituted AlkyneHigh efficiency, broad scope.[9][9]
Hydroalkoxylation[Au(IPr)]₂-(μ-OH)][BF₄]AlcoholVinyl EtherAtom-economical, mild conditions.[10][10]
Alkyne-Azide CycloadditionCp*RuCl(cod)Organic Azide5-Halo-1,2,3-triazole (if haloalkyne used)Complements Cu-catalyzed "click" chemistry.[19][19]
C-H Functionalization[CpᵗRhCl₂]₂PropeneDihydroisoquinolone (with directing group)Advanced C-C bond formation.[16][16]
Experimental Protocol: Gold-Catalyzed Hydroalkoxylation

Objective: To synthesize a vinyl ether from this compound and an alcohol.

Materials:

  • This compound (0.5 g, 5.1 mmol)

  • Benzyl alcohol (1.1 g, 10.2 mmol, 2 equiv.)

  • [{Au(IPr)}₂(μ-OH)][BF₄] (33 mg, 0.0255 mmol, 0.5 mol%)

  • Dichloromethane (DCM) (10 mL)

  • Anhydrous sodium sulfate

  • Schlenk tube with stir bar

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the gold catalyst, this compound, and benzyl alcohol to the Schlenk tube.

  • Add dichloromethane via syringe.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the vinyl ether product.

Causality: The gold(I) complex acts as a soft π-acid, coordinating to the alkyne and activating it for nucleophilic attack by the benzyl alcohol. The use of an inert atmosphere prevents potential oxidative degradation of the catalyst. Dichloromethane is a common solvent for such reactions, though others may be employed.[20]

Visualization: Gold-Catalyzed Alkyne Activation

Caption: Simplified mechanism of gold(I)-catalyzed nucleophilic addition to an alkyne.

Conclusion: Tailoring Catalysis to Synthetic Goals

The reactivity of this compound is a clear illustration of the power and precision of modern catalysis. The choice of metal, ligand, and reaction conditions allows chemists to selectively target distinct transformations, from simple reductions to complex bond formations.

  • For selective semi-hydrogenation to the Z-alkene , palladium catalysts remain the premier choice. While traditional Lindlar catalysts are effective, modern systems based on soluble palladium salts or defined intermetallics like PdZn offer significant advantages in activity, selectivity, and sustainability.[1][2]

  • For C-C and C-N bond formation , a diverse toolkit is available. Palladium/copper systems enable classical Sonogashira couplings, while ruthenium offers complementary regioselectivity in cycloadditions.[9][19]

  • For activating the alkyne towards nucleophiles , gold catalysts are unparalleled, providing an atom-economical route to vinyl ethers, ketones, and other functionalized products under mild conditions.[10]

The ongoing development in catalysis continues to provide more efficient, selective, and environmentally benign methods. As researchers push the boundaries of molecular complexity, the strategic selection of catalysts, grounded in a deep understanding of their mechanistic principles, will remain a critical factor in achieving synthetic success.

References

A Comprehensive Guide to the Applications of 4-Methyl-1-pentyn-3-ol: A Comparative Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth review of 4-Methyl-1-pentyn-3-ol, a versatile propargyl alcohol that serves as a valuable building block in modern organic synthesis. We will explore its synthesis, key applications, and draw objective comparisons with structural alternatives, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Strategic Value of this compound

This compound (CAS No. 565-68-4) is a colorless, flammable liquid characterized by a terminal alkyne and a secondary alcohol functional group.[1][2] Its structure, featuring an isopropyl group adjacent to the hydroxyl-bearing carbon, provides specific steric and electronic properties that chemists can exploit. The true power of this molecule lies in the dual functionality of the hydroxyl and acetylene groups, which can be reacted either independently or in concert to construct complex molecular architectures.[3] This makes it a sought-after intermediate in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical sectors.[1][3][4]

Synthesis of this compound: A Comparative Overview of Methodologies

The core of any synthesis for this compound involves the creation of a crucial carbon-carbon bond between an acetylenic unit and an isopropyl carbonyl source (isobutyraldehyde). The choice of methodology depends on factors like scale, available reagents, and desired purity.

Method A: Acetylide Addition to Isobutyraldehyde

This is the most fundamental and widely employed method for synthesizing propargylic alcohols.[3] The strategy involves the deprotonation of acetylene to form a nucleophilic metal acetylide, which then attacks the electrophilic carbonyl carbon of isobutyraldehyde.

Causality Behind Experimental Choices:

  • Base Selection: A strong base like an alkali metal (e.g., sodium in liquid ammonia) or an organolithium reagent (e.g., n-butyllithium) is required to deprotonate the weakly acidic terminal alkyne (pKa ≈ 25).

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive acetylide and organometallic reagents.

  • Temperature: Reactions are typically conducted at low temperatures (-78 °C) to control the reactivity of the organometallic species and minimize side reactions.

Experimental Protocol: Acetylide Addition
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., Nitrogen or Argon).

  • Reagent Preparation: Dissolve acetylene gas in anhydrous THF at -78 °C until saturation.

  • Acetylide Formation: Slowly add one equivalent of n-butyllithium (n-BuLi) to the acetylene solution while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of lithium acetylide.

  • Carbonyl Addition: Add one equivalent of isobutyraldehyde dropwise via the dropping funnel. The reaction is highly exothermic and the temperature must be carefully controlled.

  • Reaction Monitoring & Quenching: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the aqueous layer with diethyl ether (3x), combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Method B: Alternative Synthetic Approaches

While acetylide addition is common, other methods offer different advantages:

  • Grignard Reagent-Mediated Synthesis: Ethynylmagnesium bromide, a Grignard reagent, can be used in place of lithium acetylide. This can sometimes be more convenient and safer to handle on a large scale than organolithium reagents.[3]

  • Modern Catalytic Routes: Research into catalytic methods aims to improve efficiency and sustainability. Palladium or Ruthenium catalysts have been explored for coupling alkynes and carbonyl compounds, offering potential pathways to develop more efficient routes for this compound and its analogs.[3]

Comparison of Synthetic Methods
Method Typical Yield Reaction Conditions Scalability Advantages/Disadvantages
Acetylide Addition (n-BuLi) Good to ExcellentCryogenic (-78 °C), Inert AtmosphereModerateHigh reactivity, clean reaction. Requires handling of pyrophoric n-BuLi.
Grignard Reagent GoodMild (0 °C to RT), Inert AtmosphereGood to ExcellentSafer reagents, good for large scale. Can be slower than Li-acetylide.
Catalytic Methods VariableOften MilderPotentially ExcellentHigh atom economy, lower waste. Catalyst development may be required.[3]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Flame-Dry Glassware (Inert Atmosphere) reagents 2. Prepare Anhydrous THF & Reagents setup->reagents acetylide 3. Form Lithium Acetylide (Acetylene + n-BuLi @ -78°C) reagents->acetylide addition 4. Add Isobutyraldehyde (Slowly @ -78°C) acetylide->addition quench 5. Quench Reaction (aq. NH4Cl) addition->quench extract 6. Liquid-Liquid Extraction (Ether/Water) quench->extract dry 7. Dry Organic Phase (MgSO4) extract->dry purify 8. Concentrate & Purify (Vacuum Distillation) dry->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Core Applications & Comparative Analysis

The utility of this compound stems from its role as a versatile intermediate. Its applications are best understood by comparing it to a close structural isomer, 3-Methyl-1-pentyn-3-ol (also known as Meparfynol, CAS 77-75-8), which features a tertiary alcohol.

Application Profile: this compound (Secondary Alcohol)

The primary documented use of this compound is as a precursor and building block in multi-step organic synthesis.[1][4]

  • Pharmaceutical & Agrochemical Intermediate: The carbamate derivative of this compound is a known intermediate in the synthesis of certain antiviral and anticancer agents, as well as insecticides and herbicides.[3] The secondary alcohol provides a reactive handle for further functionalization while the alkyne can be used in coupling reactions (e.g., Sonogashira coupling) or transformed into other functional groups.

Application Profile: 3-Methyl-1-pentyn-3-ol (Tertiary Alcohol)

In contrast, the structural isomer Meparfynol has a broader range of direct industrial applications in addition to its role as a synthetic intermediate.

  • Industrial Solvent & Stabilizer: It is used as a viscosity reductant and stabilizer for certain polymers and hydrocarbon chlorides.[5]

  • Corrosion Inhibitor: It finds application as a corrosion inhibitor in the petroleum industry.[5]

  • Electroplating: Meparfynol serves as a brightening agent in nickel and copper electroplating baths.[5]

  • Pharmaceutical Intermediate: Like its isomer, it is also used in the synthesis of pharmaceuticals and pesticides.[5]

Comparative Summary: Isomer Performance

The key difference lies in the reactivity of the alcohol. The secondary alcohol of this compound can be readily oxidized, while the tertiary alcohol of Meparfynol cannot (without C-C bond cleavage). This makes this compound more suitable for syntheses where subsequent transformation of the alcohol into a ketone is desired. Conversely, the greater steric hindrance and stability of the tertiary alcohol in Meparfynol make it more suitable for applications where the alcohol moiety should remain unreactive, such as in its role as a solvent or corrosion inhibitor.

Property This compound 3-Methyl-1-pentyn-3-ol (Meparfynol)
CAS Number 565-68-4[2]77-75-8[5]
Molecular Weight 98.14 g/mol [2]98.14 g/mol [5]
Boiling Point 131-133 °C[6]121-122 °C[5]
Alcohol Type SecondaryTertiary
Primary Role Synthetic Intermediate (Pharma, Agro)[1][3]Industrial Additive & Synthetic Intermediate[5]
Key Applications Precursor for complex molecules (e.g., antivirals, anticancer agents).[3]Corrosion inhibitor, viscosity stabilizer, electroplating brightener, solvent.[5]

Application Pathways Diagram

G cluster_4M1P3O This compound (Secondary Alcohol) cluster_3M1P3O 3-Methyl-1-pentyn-3-ol (Meparfynol) (Tertiary Alcohol) M4_start This compound M4_inter Carbamate & Other Derivatives M4_start->M4_inter M4_end Complex APIs (Antiviral, Anticancer) Agrochemicals M4_inter->M4_end M3_start 3-Methyl-1-pentyn-3-ol M3_direct Direct Industrial Use M3_start->M3_direct M3_inter Pharmaceutical Intermediates M3_start->M3_inter M3_direct_apps • Corrosion Inhibitor • Viscosity Reducer • Plating Brightener M3_direct->M3_direct_apps

Caption: Contrasting application pathways of two structural isomers.

Conclusion

This compound is a highly valuable, albeit specialized, reagent in organic synthesis. Its utility is defined by the strategic placement of a secondary alcohol and a terminal alkyne, making it an ideal precursor for complex targets in the pharmaceutical and agrochemical industries. While its structural isomer, 3-Methyl-1-pentyn-3-ol (Meparfynol), exhibits a wider range of direct industrial applications due to its more stable tertiary alcohol, the specific reactivity of this compound secures its place as a crucial building block for synthetic chemists aiming to construct intricate and high-value molecules. The choice between these isomers is a clear example of how subtle structural changes dictate vastly different chemical properties and commercial applications.

References

Safety Operating Guide

Navigating the Disposal of 4-Methyl-1-pentyn-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists engaged in the nuanced work of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of 4-Methyl-1-pentyn-3-ol (CAS No. 565-68-4), a versatile building block in organic synthesis. Adherence to these procedures is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This document moves beyond a simple checklist, offering a framework grounded in the chemical properties of the substance to foster a culture of safety and operational excellence.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is essential. This colorless to light yellow liquid presents several key hazards that directly inform its handling and disposal.[1][2]

Key Hazards:

  • Flammability: this compound is a flammable liquid and vapor, with a flash point of 41°C (105.8°F).[2][3] This property necessitates strict avoidance of ignition sources, including open flames, sparks, and hot surfaces, during handling and disposal.[4][5]

  • Eye Irritation: The compound is classified as causing serious eye irritation.[1][3]

  • Potential for Peroxide Formation: Like many alkynes, there may be a risk of forming explosive peroxides over time, especially if exposed to air.[6]

PropertyValueSource
CAS Number 565-68-4[3]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1][3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 133-134°C[2]
Flash Point 41°C (105.8°F)[2][3]
Density 0.93 g/cm³[2]
Solubility in Water Slightly soluble[2]
Storage Temperature 2-8°C, under nitrogen[2]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is in use:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[7] For larger quantities or in case of a spill, impervious clothing may be necessary.[7]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[8] If exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.[7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[9] Never dispose of this chemical down the drain or in regular trash.[9][10]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste management.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9] Include the approximate concentration if it is in a solution.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials. For instance, avoid mixing with strong oxidizing agents or acids in the same waste container to prevent potentially violent reactions.[4]

Step 2: Handling Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste.

  • Solid Waste: Items such as contaminated gloves, paper towels, and absorbent pads should be collected in a separate, clearly labeled hazardous waste bag or container.[10]

  • Empty Containers: "Empty" containers of this compound are not truly empty and will contain residual chemical. These must be managed as hazardous waste.[11] Do not rinse the container into the sink. The original container, once empty, should be securely capped and placed in the designated hazardous waste collection area.

Step 3: Storage Pending Disposal

Proper interim storage of hazardous waste is crucial to prevent accidents in the laboratory.

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area (SAA).[12] This area should be under the control of laboratory personnel and away from ignition sources.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Temperature: Store in a cool place, consistent with the recommended storage conditions for the chemical itself.[2][3]

Step 4: Arranging for Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of chemical waste.[9] They will provide the necessary paperwork and schedule a pickup.

  • Waste Manifest: You will likely need to complete a hazardous waste manifest, accurately describing the contents of your waste container.

  • Approved Disposal Plant: The final disposal method will be determined by the licensed waste disposal facility, but it will typically involve incineration at a permitted facility.[4][11]

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Immediately eliminate all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][8]

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood liquid_waste Liquid this compound Waste liquid_container Collect in Labeled, Compatible Liquid Waste Container liquid_waste->liquid_container solid_waste Contaminated Solid Waste (Gloves, Absorbents) solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container empty_container Empty Original Container empty_container->solid_container saa Store in Designated Satellite Accumulation Area (SAA) liquid_container->saa solid_container->saa secondary_containment Use Secondary Containment saa->secondary_containment Ensure ehs Contact Environmental Health & Safety (EHS) secondary_containment->ehs pickup Arrange for Professional Hazardous Waste Pickup ehs->pickup

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can mitigate risks and ensure that this valuable chemical is managed safely from procurement to disposal. Always consult your institution's specific guidelines and your local regulations, as these provide the ultimate authority on hazardous waste management.

References

A Senior Application Scientist's Guide to Handling 4-Methyl-1-pentyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 4-Methyl-1-pentyn-3-ol, a key intermediate in various organic syntheses, demands a comprehensive understanding of its properties and associated risks.[1][2] This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, ensuring both personal safety and experimental validity.

Hazard Analysis: Understanding the 'Why' Behind the Precautions

This compound is a colorless, flammable liquid with a distinct, strong odor.[1] A thorough risk assessment is the foundation of any safe handling protocol. The primary hazards associated with this compound are its flammability and its potential to cause irritation.[3][4]

The Globally Harmonized System (GHS) classifies it as a Flammable Liquid, Category 3, and it may also cause serious eye irritation.[3] The causality here is direct: its flash point of 41°C (105.8°F) means that it can form an ignitable vapor-air mixture at temperatures commonly found in a laboratory setting.[5] This necessitates stringent control of ignition sources.

PropertyValueSource
CAS Number 565-68-4[1][3]
Molecular Formula C₆H₁₀O[3]
Molecular Weight 98.14 g/mol [3]
Appearance Colorless to light yellow liquid[1][5]
Boiling Point 133-134°C[5]
Flash Point 41°C (105.8°F)[5]
Solubility Slightly soluble in water[1][5][6]
GHS Hazard Codes H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation)[3]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific hazards identified. For this compound, the focus is on preventing contact with skin and eyes and mitigating risks from its flammability.

  • Eye and Face Protection : Due to its classification as a serious eye irritant, appropriate eye protection is non-negotiable.[3]

    • Minimum Requirement : Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7]

    • Enhanced Precaution : Where splashing is a significant risk, a face shield should be worn in addition to safety goggles.[8]

  • Hand Protection : Skin contact should be avoided.[9]

    • Recommended Material : Chemical-resistant gloves, such as nitrile or Viton®, are appropriate. Always inspect gloves for signs of degradation or punctures before use and replace them frequently, especially after direct contact.[8]

  • Body Protection : To protect against splashes and potential fire risk, specialized lab attire is essential.

    • Required Garment : A flame-retardant and impervious laboratory coat is mandatory. Standard cotton or polyester lab coats are unsuitable as they can ignite or melt.[7][8]

  • Respiratory Protection : While not typically required for small-scale use within a properly functioning chemical fume hood, a risk assessment may deem it necessary.[8]

    • When to Use : If exposure limits are exceeded or if you are working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[7][8]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed as a self-validating system, where each step mitigates a known risk.

Step 1: Pre-Operational Checks

  • Verify Ventilation : Ensure the chemical fume hood is operational and certified.

  • Clear Ignition Sources : Remove all potential ignition sources, including hot plates, open flames, and spark-producing equipment, from the immediate vicinity.[10]

  • Assemble Equipment : Use only non-sparking tools and explosion-proof equipment.[9][10][11]

  • Ground Equipment : To prevent static discharge, ensure all containers and receiving equipment are properly grounded and bonded.[10][11]

  • Locate Safety Equipment : Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Donning PPE

  • Put on the flame-retardant lab coat.

  • Don safety goggles and a face shield if necessary.

  • Wash and dry hands thoroughly.

  • Put on the correct size of chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Step 3: Chemical Handling

  • Perform all manipulations of this compound inside the chemical fume hood to minimize inhalation of vapors.[9]

  • Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated place away from heat.[1][9][10] Recommended storage temperature is 2-8°C.[5]

  • In case of a spill, immediately evacuate non-essential personnel. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.[12]

Step 4: Doffing PPE

  • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

  • Remove the lab coat.

  • Remove eye and face protection.

  • Wash hands thoroughly with soap and water.

Emergency and Disposal Plan

Emergency Procedures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water.[7][10]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[7]

Disposal Plan: The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Collection : Collect waste chemical and contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container approved for flammable liquid waste.[11][13]

  • Labeling : Clearly label the waste container as "Hazardous Waste: this compound, Flammable Liquid."

  • Disposal : Dispose of the contents and container through an approved waste disposal plant in accordance with all local, state, and federal regulations.[10][14] Do not dispose of it down the drain.

Safe Handling Workflow Visualization

The following diagram outlines the logical flow for the safe handling of this compound, from preparation to final disposal.

G cluster_prep 1. Preparation cluster_ppe 2. PPE Protocol cluster_handling 3. Chemical Handling (in Fume Hood) cluster_disposal 4. Waste Management cluster_emergency Emergency Response prep_sds Review SDS prep_fumehood Verify Fume Hood Function prep_ignition Clear Ignition Sources prep_safety_equip Locate Safety Equipment ppe_don Don PPE (Coat, Goggles, Gloves) handle_ops Perform Experiment ppe_don->handle_ops ppe_doff Doff PPE & Wash Hands disp_collect Collect Hazardous Waste ppe_doff->disp_collect handle_ops->ppe_doff handle_store Store Securely handle_ops->handle_store emergency Spill / Exposure Protocol handle_ops->emergency disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Certified Vendor disp_label->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-pentyn-3-ol
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-pentyn-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.